molecular formula C7H7NO2 B3043276 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 83249-02-9

3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid

Numéro de catalogue: B3043276
Numéro CAS: 83249-02-9
Poids moléculaire: 137.14 g/mol
Clé InChI: MFBJJYLOKZSNPI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-4-6-1-7(2-6,3-6)5(9)10/h1-3H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBJJYLOKZSNPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(=O)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801248645
Record name 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83249-02-9
Record name 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83249-02-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801248645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is relentless. The concept of "escaping flatland"—moving from two-dimensional aromatic structures to three-dimensional saturated systems—has gained significant traction.[1] Among the most promising of these three-dimensional scaffolds is the bicyclo[1.1.1]pentane (BCP) core. BCPs are increasingly utilized as bioisosteres for 1,4-disubstituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2] This substitution often leads to improved aqueous solubility, enhanced metabolic stability, and better overall pharmacokinetic profiles, making BCP-containing compounds highly desirable candidates for drug development.[1][3]

3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid is a key pharmaceutical intermediate that serves as a versatile building block for the synthesis of a wide array of more complex, biologically active molecules.[4][5] The presence of two distinct and reactive functional groups—a nitrile and a carboxylic acid—at the bridgehead positions allows for orthogonal chemical modifications, providing a gateway to diverse chemical space. This guide provides a comprehensive overview of the synthetic strategies for preparing this valuable compound, detailing the underlying chemical principles, step-by-step protocols, and critical experimental considerations.

Synthetic Strategies: Convergent Pathways to a Privileged Scaffold

The synthesis of this compound typically originates from more readily available BCP precursors, most notably bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The general approach involves the selective functionalization of one of the carboxylic acid groups, followed by conversion of the other to a nitrile.

A common and effective strategy begins with the mono-esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This selective reaction is crucial for differentiating the two carboxyl groups and enabling their sequential modification. Subsequent steps then focus on the conversion of the remaining carboxylic acid to the desired nitrile functionality.

Route 1: From Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid via Mono-esterification

This is a well-established and reliable route that offers good control over the introduction of the cyano and carboxylic acid functionalities.

Step 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid

The initial step involves the selective mono-esterification of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. This can be achieved by reacting the diacid with a controlled amount of an esterifying agent in the presence of an acid catalyst. A common method involves the use of thionyl chloride in methanol.[6]

Step 2: Conversion to 3-Cyanobicyclo[1.1.1]pentane-1-carboxylate

The remaining carboxylic acid group of the mono-ester is then converted to a nitrile. This transformation is a critical step and can be accomplished through various methods, often involving the formation of an intermediate amide followed by dehydration.

Step 3: Hydrolysis to this compound

The final step is the selective hydrolysis of the methyl ester to the desired carboxylic acid. This is typically achieved under basic conditions, for example, using lithium hydroxide in a mixture of THF and water. Careful control of the reaction conditions is necessary to avoid hydrolysis of the nitrile group.

Below is a visual representation of this synthetic pathway:

Synthesis_of_3-Cyanobicyclo[1.1.1]pentane-1-carboxylic_acid start Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid intermediate1 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid start->intermediate1 SOCl2, MeOH intermediate2 Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate intermediate1->intermediate2 Amidation then Dehydration product This compound intermediate2->product LiOH, THF/H2O

Caption: Synthetic pathway from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Detailed Experimental Protocols

The following protocols are illustrative and may require optimization based on laboratory conditions and scale.

Protocol 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid[8]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 equiv) in methanol (approximately 0.4 M).

  • Reagent Addition: Cool the solution in an ice bath and add thionyl chloride (3.0 equiv) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in a mixture of hexane and methyl tert-butyl ether (1:1) and filter through a pad of silica gel.

  • Isolation: Concentrate the filtrate to yield 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid as a solid.

Protocol 2: Synthesis of Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate

This step typically involves a two-step sequence: conversion of the carboxylic acid to a primary amide, followed by dehydration to the nitrile.

  • Amide Formation:

    • Dissolve 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 equiv) in a suitable aprotic solvent such as dichloromethane (DCM).

    • Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equiv), and a base such as diisopropylethylamine (DIPEA) (2.0 equiv).

    • Add a source of ammonia, such as ammonium chloride (1.2 equiv).

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Perform an aqueous work-up to isolate the crude amide.

  • Dehydration:

    • Dissolve the crude amide in a suitable solvent like DCM or acetonitrile.

    • Add a dehydrating agent, such as cyanuric chloride or trifluoroacetic anhydride.

    • Stir the reaction, monitoring for completion.

    • Perform an aqueous work-up and purify the product by column chromatography to obtain methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate.

Protocol 3: Synthesis of this compound
  • Reaction Setup: Dissolve methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water.

  • Reagent Addition: Add lithium hydroxide monohydrate (1.1-1.5 equiv).

  • Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Acidify the reaction mixture to a pH of approximately 1-2 with a suitable acid (e.g., 1 M HCl).

  • Isolation: Extract the aqueous layer with an organic solvent such as ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Key Mechanistic Considerations

The synthesis of BCP derivatives often leverages the unique reactivity of [1.1.1]propellane, a highly strained precursor. Radical additions to the central bond of [1.1.1]propellane are a powerful method for the construction of 1,3-disubstituted BCPs.[7][8] While not directly employed in the route described above starting from the diacid, understanding these fundamental reactions is crucial for researchers in this field. Many modern approaches, including photoredox catalysis, utilize radical processes to forge C-C and C-heteroatom bonds at the bridgehead positions of the BCP core.[8][9]

The conversion of the carboxylic acid to the nitrile in Protocol 2 proceeds through a well-understood mechanism. The amide is first formed via an activated carboxylic acid species generated by the coupling agent. Subsequent dehydration involves the elimination of water, facilitated by the dehydrating agent, to form the nitrile.

The final hydrolysis step is a standard saponification reaction where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give the carboxylate and methanol. Subsequent acidification protonates the carboxylate to yield the final product.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Bicyclo[1.1.1]pentane-1,3-dicarboxylic acidC7H8O4156.1456842-95-8
3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic AcidC8H10O4170.1683249-10-9
Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylateC8H9NO2151.16156329-62-3
This compoundC7H7NO2137.1483249-02-9

Conclusion

The synthesis of this compound is a critical enabling technology in modern medicinal chemistry. The strategic functionalization of the bicyclo[1.1.1]pentane core provides access to a wealth of novel chemical entities with potentially superior pharmacological properties. The route described herein, commencing from bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, represents a robust and scalable approach to this valuable building block. As the demand for three-dimensional scaffolds in drug discovery continues to grow, the development of efficient and versatile synthetic methodologies for compounds like this compound will remain an area of paramount importance.

References

The Strategic Application of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the biological significance and practical application of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid. This document elucidates the strategic importance of the bicyclo[1.1.1]pentane (BCP) scaffold as a bioisosteric replacement for traditional aromatic systems and provides detailed insights into its incorporation into therapeutically relevant molecules.

Introduction: Escaping Flatland with Bicyclo[1.1.1]pentane

The paradigm of "escaping flatland" in medicinal chemistry advocates for the integration of three-dimensional molecular scaffolds to access novel chemical space and improve the physicochemical properties of drug candidates.[1] The bicyclo[1.1.1]pentane (BCP) core has emerged as a premier non-classical bioisostere for the 1,4-disubstituted phenyl ring.[2] Its rigid, linear geometry effectively mimics the vectoral projection of substituents from an aromatic ring, while its saturated, sp³-rich nature can confer significant advantages.[2]

Key Advantages of the BCP Scaffold:

  • Improved Solubility: The introduction of a non-planar, saturated core often enhances aqueous solubility compared to flat, aromatic counterparts.[2]

  • Enhanced Metabolic Stability: The BCP core is generally more resistant to oxidative metabolism by cytochrome P450 enzymes, which can be a liability for phenyl rings.[2]

  • Reduced Non-Specific Binding: The less lipophilic nature of the BCP scaffold can decrease non-specific protein binding, leading to cleaner pharmacological profiles.[2]

  • Novelty and Patentability: As a unique structural motif, the BCP core provides opportunities to develop novel intellectual property.

This compound is a key bifunctional building block that provides synthetic handles for the elaboration of more complex, biologically active molecules. The carboxylic acid and cyano groups, or their simple derivatives like amines, serve as versatile points of attachment for constructing inhibitors, modulators, and other targeted therapeutics.

Synthesis of the BCP Core

The practical synthesis of BCP derivatives is crucial for their widespread adoption in drug discovery. While numerous methods have been developed, a common and scalable approach to the core structure, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, often starts from [1.1.1]propellane. This highly strained intermediate can undergo ring-opening reactions to install the desired functionalities at the bridgehead positions.

A representative large-scale synthesis involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield the dicarboxylic acid. From this key intermediate, further functional group manipulations can lead to this compound.

Case Study 1: Incorporation into Soluble Epoxide Hydrolase (sEH) Inhibitors

Soluble epoxide hydrolase (sEH) is a therapeutic target for managing inflammation and hypertension.[3][4] The enzyme metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts.[3][4] Inhibition of sEH preserves beneficial EET levels.

A derivative of our topic compound, 3-aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride, has been utilized in the synthesis of potent sEH inhibitors. The BCP moiety serves as a rigid scaffold to correctly orient the pharmacophoric elements within the enzyme's active site.

Synthetic Application

The synthesis of N-((3-cyanobicyclo[1.1.1]pentan-1-yl)carbamoyl)-4-(trifluoromethoxy)benzenesulfonamide demonstrates the utility of the BCP core. In this synthesis, 3-aminobicyclo[1.1.1]pentane-1-carbonitrile hydrochloride is coupled with a benzenesulfonamide derivative to form the final urea-containing inhibitor.[3]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 3-aminobicyclo[1.1.1]pentane-1-carbonitrile HCl reaction Urea Formation start1->reaction Toluene, Triethylamine start2 4-(trifluoromethoxy)benzenesulfonyl isocyanate derivative start2->reaction product N-((3-cyanobicyclo[1.1.1]pentan-1-yl)carbamoyl)-4-(trifluoromethoxy)benzenesulfonamide reaction->product sEH Inhibitor

Biological Activity Data

While the specific compound N-((3-cyanobicyclo[1.1.1]pentan-1-yl)carbamoyl)-4-(trifluoromethoxy)benzenesulfonamide (11b) showed diminished activity, other related sulfonyl urea derivatives in the same study demonstrated potent inhibition of human sEH, highlighting the importance of the overall molecular structure in achieving high potency.[3]

CompoundTargetIC50 (nM)[3]
4f human sEH2.94
4l human sEH1.69
15a human sEH3.87
18 human sEH38.7
Experimental Protocol: Soluble Epoxide Hydrolase (sEH) Inhibitor Screening Assay (Fluorometric)

This protocol is based on the hydrolysis of a non-fluorescent substrate to a highly fluorescent product by sEH.

Materials:

  • 96-well clear or white flat-bottom plate

  • Recombinant human sEH enzyme

  • sEH Assay Buffer

  • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)[5]

  • Test compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND)[6]

  • Fluorometric plate reader (Ex/Em = ~330/465 nm or ~362/460 nm)[5][6]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in sEH Assay Buffer. A common starting point is to prepare a 10X working stock from a 100X DMSO stock.[6]

  • Assay Plate Setup:

    • Add 10 µL of the 10X test compound solution to the appropriate wells.

    • For solvent control wells, add 10 µL of assay buffer containing the same percentage of DMSO.

    • For a positive inhibitor control, add 10 µL of a known sEH inhibitor solution.

    • For the enzyme control wells, add assay buffer.

  • Enzyme Addition: Dilute the sEH enzyme in cold sEH Assay Buffer to the desired concentration. Add 40 µL of the diluted enzyme solution to all wells except the "background control" wells.[2]

  • Pre-incubation: Incubate the plate for 5-15 minutes at room temperature to allow the inhibitors to bind to the enzyme.[2]

  • Reaction Initiation: Prepare the sEH substrate solution in sEH Assay Buffer. Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.[5]

  • Measurement: Immediately begin reading the fluorescence intensity in kinetic mode at 25°C or 37°C, taking readings every 30-60 seconds for 15-30 minutes.[6] Alternatively, the reaction can be stopped after a fixed time (endpoint mode) and the fluorescence read.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Determine the rate of reaction (slope of the linear portion of the kinetic curve).

    • Calculate the percent inhibition for each test compound concentration relative to the solvent control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Case Study 2: A Key Building Block for TYK2 Inhibitors

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and is a critical mediator of cytokine signaling pathways, including those for IL-12, IL-23, and Type I interferons. Dysregulation of these pathways is implicated in a range of autoimmune and inflammatory diseases. As such, selective TYK2 inhibitors are of significant therapeutic interest.

This compound has been explicitly cited in patent literature as a starting material for the synthesis of novel TYK2 selective inhibitors.

Synthetic Application

In the synthesis of TYK2 inhibitors, this compound is used to construct a key intermediate, N-methoxy-N-methyl-3-cyanobicyclo[1.1.1]pentane-1-carboxamide (a Weinreb amide). This intermediate is then further elaborated to build the final complex inhibitor molecule.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Intermediate start1 This compound reaction Amide Coupling (HATU, DIEA) start1->reaction DCM start2 N,O-Dimethylhydroxylamine HCl start2->reaction product Weinreb Amide Intermediate reaction->product For further elaboration

Experimental Protocol: TYK2 Kinase Assay (ADP-Glo™ Format)

This protocol describes a common method to measure the activity of TYK2 by quantifying the amount of ADP produced in the kinase reaction.

Materials:

  • 384-well low-volume white plates

  • Recombinant active TYK2 enzyme

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl, pH 7.4, 20mM MgCl₂, 2.5 mM MnCl₂, 50 µM DTT)

  • Substrate (e.g., Poly (4:1 Glu, Tyr) peptide)

  • ATP solution

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Luminometer

Procedure:

  • Compound Plating: Add 2.5 µL of test inhibitor dilutions (in 10% DMSO) to the wells of the 384-well plate. For positive and blank controls, add 2.5 µL of 10% DMSO solution.

  • Master Mix Preparation: Prepare a master mix containing 1x Kinase Assay Buffer, ATP, and the peptide substrate at 2X the final desired concentration.

  • Master Mix Addition: Add 12.5 µL of the master mix to each well.

  • Blank Control: To the "Blank" wells, add 10 µL of 1x Kinase Assay Buffer.

  • Enzyme Preparation: Dilute the active TYK2 kinase to 2X the final concentration in 1x Kinase Assay Buffer.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of the diluted TYK2 enzyme to the "Positive Control" and "Test Inhibitor" wells.

  • Incubation: Cover the plate and incubate at room temperature for 45 minutes.

  • Stop Reaction & Deplete ATP: Add 25 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and consumes the remaining ATP.

  • ADP to ATP Conversion & Detection: Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP amount.

  • Final Incubation: Incubate for another 30-45 minutes at room temperature.

  • Measurement: Read the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the "Blank" control signal from all other readings.

    • Calculate the percent inhibition for each test compound concentration relative to the "Positive Control" (no inhibitor).

    • Determine IC50 values by plotting percent inhibition against the logarithm of inhibitor concentration.

Conclusion

This compound is a valuable and versatile building block in modern medicinal chemistry. Its true biological significance is realized through its strategic incorporation into larger molecules, where the BCP core acts as a superior bioisostere for the para-substituted phenyl ring. By leveraging this scaffold, drug discovery programs can develop compounds with improved physicochemical and pharmacokinetic profiles. The case studies of sEH and TYK2 inhibitors demonstrate its practical utility in creating potent and targeted therapeutics for a range of diseases. As the demand for novel, three-dimensional chemical matter continues to grow, the application of this compound and related BCP derivatives is poised to expand further, enabling the development of the next generation of innovative medicines.

References

An In-depth Technical Guide to the Characterization of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Rising Prominence of Saturated Bioisosteres

In the landscape of modern medicinal chemistry, the pursuit of novel chemical matter with improved physicochemical properties is relentless. The concept of "escaping from flatland" has driven a paradigm shift away from traditional aromatic scaffolds towards three-dimensional, saturated ring systems. Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable bioisostere for the para-substituted phenyl ring.[1] Its rigid, rod-like structure maintains the exit vectors of a phenyl ring while enhancing solubility, metabolic stability, and offering a unique patent landscape. This guide focuses on a key derivative, 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid , a versatile building block for introducing the BCP moiety into complex drug candidates.[2]

Molecular Identity and Physicochemical Properties

This compound is a white to off-white solid.[3] It possesses a unique, highly strained cage structure with two functional groups at the bridgehead positions, offering a rigid scaffold for further chemical elaboration.

PropertyValueSource
Molecular Formula C₇H₇NO₂[4]
Molecular Weight 137.14 g/mol [4]
CAS Number 83249-02-9[4]
Appearance White to off-white solid[3]

Synthesis Strategy: A Logic-Driven Approach

The synthesis of this compound is logically approached from the readily available bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1).[5] A common and effective strategy involves the selective monofunctionalization of this symmetrical precursor.

Diagram: Synthetic Pathway

Synthesis cluster_synthesis Synthetic Pathway Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid (1) Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane- 1-carboxylic acid (2) Diacid->Monoester SOCl₂, MeOH Target 3-Cyanobicyclo[1.1.1]pentane- 1-carboxylic acid (3) Monoester->Target Amide formation, then dehydration

Caption: Synthetic route to the target compound.

Step 1: Selective Monoesterification

The initial challenge is the selective conversion of one of the two identical carboxylic acid groups. A robust method for this is the reaction of the diacid with thionyl chloride in methanol.[6] This approach is scalable and yields the monomethyl ester, 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (2) , in high yield.

Step 2: Conversion of Carboxylic Acid to Nitrile

The conversion of the remaining carboxylic acid to a nitrile is a multi-step process, typically involving the formation of a primary amide followed by dehydration. This is a standard transformation in organic synthesis, and various reagents can be employed for the dehydration step, such as trifluoroacetic anhydride, phosphorous oxychloride, or Burgess reagent.

Spectroscopic Characterization: A Multi-faceted Analysis

Due to the limited availability of direct experimental spectra for the final product, the following characterization is based on a combination of data from its immediate precursor, 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid , and established spectroscopic principles for the nitrile and carboxylic acid functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The high degree of symmetry in the BCP core results in a deceptively simple spectrum.

3.1.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be dominated by a single, sharp singlet corresponding to the six equivalent bridge protons. The acidic proton of the carboxylic acid will appear as a broad singlet at a significantly downfield chemical shift.

Predicted Assignment Expected Chemical Shift (δ, ppm) Multiplicity Notes
BCP-H (6H)~2.4-2.6sThe six bridge protons are chemically equivalent due to the C₃ rotational symmetry of the BCP core. The exact shift is influenced by the two electron-withdrawing groups.
-COOH (1H)>10br sThe chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent due to hydrogen bonding.

For comparison, the six bridge protons of the precursor, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, appear as a singlet at 2.34 ppm in CDCl₃.[7]

3.1.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides key information about the carbon framework.

Predicted Assignment Expected Chemical Shift (δ, ppm) Notes
-C OOH~170-180The chemical shift of the carboxylic acid carbon is typically in this range.[8]
-C ≡N~115-125The nitrile carbon has a characteristic chemical shift.[8]
BCP Bridgehead (C1, C3)~50-60These quaternary carbons are deshielded by the attached functional groups.
BCP Bridge (-CH₂-)~35-45The methylene carbons of the BCP core.

In the precursor, 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid, the bridgehead carbons appear at 52.1 and 37.7 ppm, and the bridging methylene carbons are not explicitly assigned but are expected in a similar region. The carboxylic acid and ester carbonyls are at 175.2 and 169.8 ppm, respectively.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key functional groups.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Appearance
Carboxylic Acid O-HStretching2500-3300Very broad
Nitrile C≡NStretching2220-2260Sharp, medium intensity
Carbonyl C=OStretching1700-1725Strong, sharp
Carboxylic Acid C-OStretching1210-1320Medium intensity

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding.[9] The sharp C≡N stretch is also highly diagnostic.[10]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Expected Molecular Ion ([M+H]⁺): 138.0555

  • Expected Molecular Ion ([M-H]⁻): 136.0404

A Certificate of Analysis for this compound confirms that the mass spectrum is consistent with the expected structure.[3]

Experimental Protocols

The following are representative protocols for the synthesis and characterization of this compound, based on established methodologies for similar transformations.

Diagram: Characterization Workflow

Workflow cluster_workflow Characterization Workflow Start Synthesized Product Purification Purification (Recrystallization/Chromatography) Start->Purification NMR NMR Spectroscopy (¹H and ¹³C) Final Pure Characterized Product NMR->Final IR IR Spectroscopy IR->Final MS Mass Spectrometry MS->Final Purification->NMR Purification->IR Purification->MS

Caption: A typical workflow for product characterization.

Protocol 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (2)
  • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (approx. 0.4 M) at 0 °C, add thionyl chloride (3.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by silica gel chromatography to yield the desired monoester.[6]

Protocol 2: Conversion of Carboxylic Acid to Nitrile (General Procedure)
  • Amide Formation: To a solution of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., HATU, 1.1 eq) and an amine source (e.g., ammonia solution or ammonium chloride, excess) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, 2.0 eq).

  • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous solutions to remove excess reagents.

  • Dehydration: Dissolve the crude amide in a suitable solvent (e.g., dichloromethane or pyridine).

  • Add a dehydrating agent (e.g., trifluoroacetic anhydride or phosphorous oxychloride) at 0 °C.

  • Stir the reaction until the amide is consumed.

  • Carefully quench the reaction with water or ice and extract the product with an organic solvent.

  • Purify the crude product by recrystallization or silica gel chromatography to afford this compound.

Note: The hydrolysis of the methyl ester may occur under the conditions of some nitrile formation reactions. If so, a final acidic workup would yield the desired product.

Protocol 3: NMR Sample Preparation
  • Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

Conclusion and Future Outlook

This compound is a valuable and versatile building block in medicinal chemistry. Its characterization relies on a suite of standard spectroscopic techniques. While direct experimental spectra are not widely published, a confident structural assignment can be made based on the well-characterized precursors and a thorough understanding of the spectroscopic properties of its constituent functional groups. As the BCP scaffold continues to gain traction in drug discovery, the demand for well-characterized derivatives like the title compound will undoubtedly increase, likely leading to more publicly available data in the future.

References

Spectroscopic Characterization of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Bicyclo[1.1.1]pentane as a Privileged Scaffold

In modern drug discovery, the quest for novel chemical matter with improved physicochemical properties is relentless. The bicyclo[1.1.1]pentane (BCP) core has emerged as a uniquely powerful scaffold, serving as a three-dimensional, sp³-rich bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[1][2] Its rigid, cage-like structure can enhance metabolic stability, improve solubility, and provide novel vectors for exploring chemical space, making it a highly sought-after building block.[1]

This guide provides an in-depth technical overview of the spectroscopic signature of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid (CAS 83249-02-9), a key bifunctional building block used in the synthesis of advanced pharmaceutical intermediates.[3] Understanding its characteristic spectral features is paramount for reaction monitoring, quality control, and structural verification. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding the interpretation in the unique structural and electronic properties of the BCP framework.

Molecular Structure and Spectroscopic Implications

The remarkable spectroscopic features of this compound are a direct consequence of its rigid, symmetric structure. The molecule possesses a C2 axis of symmetry bisecting the C2-C4-C5 plane, which has profound implications for its NMR spectra.

cluster_0 Spectroscopic Characterization Workflow A Sample Preparation (Purity ≥97%) B NMR Analysis (¹H, ¹³C in DMSO-d₆) A->B Aliquot Sample C IR Analysis (Solid, KBr Pellet) A->C Aliquot Sample D HRMS Analysis (ESI-TOF) A->D Aliquot Sample E Data Integration & Structural Confirmation B->E Correlate Data C->E Correlate Data D->E Correlate Data

References

discovery and history of bicyclo[1.1.1]pentane derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Bicyclo[1.1.1]pentane Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The bicyclo[1.1.1]pentane (BCP) scaffold, once a mere chemical curiosity due to its highly strained and aesthetically pleasing three-dimensional structure, has emerged as a cornerstone in modern medicinal chemistry and materials science. Its unique rigid structure and favorable physicochemical properties have established it as a valuable bioisostere for commonly used motifs such as para-substituted phenyl rings, internal alkynes, and tert-butyl groups. This guide provides a comprehensive overview of the discovery and historical development of BCP derivatives, from their challenging initial syntheses to the sophisticated methodologies that have enabled their widespread application. We will delve into the pivotal role of [1.1.1]propellane as a versatile precursor, explore the evolution of synthetic strategies for functionalized BCPs, and highlight their transformative impact on drug discovery.

The Dawn of a Strained Scaffold: Early Synthesis and Characterization

The journey of bicyclo[1.1.1]pentane began in 1964 when Kenneth B. Wiberg and his colleagues reported its first synthesis.[1][2] At the time, the molecule was a significant synthetic challenge, representing a fascinating example of a highly strained carbocyclic system. Comprising a cyclobutane ring bridged by another cyclobutane, BCP possesses a significant strain energy of 66.6 kcal/mol compared to its acyclic counterpart, pentane.[1][2] Despite this inherent strain, the BCP core was found to be surprisingly robust.[1][2]

The initial synthetic routes were often multi-step and low-yielding, limiting the exploration of BCP's potential. A significant breakthrough that unlocked the world of BCP chemistry was the synthesis of the even more strained hydrocarbon, [1.1.1]propellane, by Wiberg and Walker in 1982.[3][4][5][6] This remarkable molecule, with its inverted tetrahedral geometry at the bridgehead carbons, proved to be a stable yet highly reactive precursor to a vast array of BCP derivatives.[4][7]

[1.1.1]Propellane: The Versatile Gateway to Bicyclo[1.1.1]pentanes

The development of practical synthetic routes to [1.1.1]propellane was a watershed moment for BCP chemistry. In 1985, Szeimies and co-workers developed an improved method for its preparation from a commercially available starting material, making it much more accessible to the broader scientific community.[3] The unique reactivity of [1.1.1]propellane lies in its weak central carbon-carbon bond, which can be readily cleaved through various reaction pathways, providing a versatile entry point for the synthesis of 1,3-disubstituted BCPs.[3][7]

Radical Additions to [1.1.1]Propellane

The central bond of [1.1.1]propellane is susceptible to homolytic cleavage, making it an excellent substrate for radical addition reactions. A wide variety of radical precursors can be added across the central bond to generate functionalized BCPs. For instance, Uchiyama and co-workers developed a radical multicomponent carboamination of [1.1.1]propellane, enabling the synthesis of multi-functionalized BCP derivatives.[3] Similarly, Anderson and co-workers reported an efficient triethylborane-initiated atom-transfer radical addition of alkyl halides to [1.1.1]propellane.[3]

G cluster_0 Radical Addition to [1.1.1]Propellane Propellane [1.1.1]Propellane BCP_Radical Bicyclo[1.1.1]pentyl Radical Propellane->BCP_Radical R• addition Radical_Source Radical Source (R-X) Initiator Initiator (e.g., Et3B, Light) Radical_Source->Initiator generates R• Functionalized_BCP Functionalized BCP (R-BCP-X) BCP_Radical->Functionalized_BCP trapping by X

Caption: General schematic of radical addition to [1.1.1]propellane.

Ionic Additions to [1.1.1]Propellane

The central bond of [1.1.1]propellane can also undergo heterolytic cleavage, reacting with both nucleophiles and electrophiles. Organolithium and Grignard reagents can add to propellane to form 1-substituted BCP-metal reagents, which can then be trapped with various electrophiles.[8] More recently, the Aggarwal group has developed elegant methods for the 1,3-difunctionalization of [1.1.1]propellane via 1,2-metallate rearrangements of boronate complexes.[9]

The Rise of Bicyclo[1.1.1]pentanes in Medicinal Chemistry

The true explosion of interest in BCP chemistry came with the recognition of its potential as a bioisostere in drug design.[1][2] Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound. The rigid, three-dimensional structure of the BCP core allows it to mimic the geometry and substituent exit vectors of several key functionalities, while often imparting superior physicochemical properties.

BCP as a Bioisostere for Aromatic Rings and Other Moieties

The 1,3-disubstituted BCP scaffold has been widely employed as a non-classical bioisostere for para-substituted benzene rings.[5][10][11] Replacing a flat, aromatic ring with a saturated, three-dimensional BCP core can lead to significant improvements in key drug-like properties, including:

  • Increased Aqueous Solubility: The less lipophilic nature of the BCP core compared to a phenyl ring generally leads to enhanced water solubility.[12]

  • Improved Metabolic Stability: The absence of aromatic C-H bonds susceptible to oxidative metabolism can result in greater metabolic stability and a longer in vivo half-life.[10][11]

  • Enhanced Permeability: The compact and rigid nature of the BCP scaffold can contribute to improved passive permeability across biological membranes.[8]

  • Novel Intellectual Property: The use of the BCP motif can provide a route to novel chemical matter with distinct intellectual property protection.

Beyond phenyl rings, the BCP core has also been successfully used as a bioisostere for internal alkynes and tert-butyl groups.[8]

G cluster_0 Bicyclo[1.1.1]pentane as a Bioisostere BCP 1,3-disubstituted Bicyclo[1.1.1]pentane Phenyl para-substituted Phenyl Ring BCP->Phenyl mimics geometry Alkyne Internal Alkyne BCP->Alkyne mimics linearity tButyl tert-Butyl Group BCP->tButyl mimics steric bulk

Caption: The BCP core as a versatile bioisostere.

BCP-Containing Drug Candidates

The successful application of the BCP motif as a bioisostere is evident in the growing number of drug candidates that incorporate this scaffold. A notable example is the development of potent and orally available indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, where the replacement of a central phenyl ring with a BCP core dramatically improved metabolic stability by mitigating amide hydrolysis.[10][11]

Drug Candidate/AnalogTargetOriginal MoietyBCP BioisostereKey Improvement(s)
IDO1 Inhibitor[10][11]IDO1PhenylBicyclo[1.1.1]pentaneImproved metabolic stability
γ-Secretase Inhibitor[5]γ-SecretasePhenylBicyclo[1.1.1]pentaneEnhanced potency and oral activity
LpPLA2 Inhibitor[1]LpPLA2PhenylBicyclo[1.1.1]pentaneImproved physicochemical profile
Beyond Bridgehead Functionalization: The Advent of 1,2-Difunctionalized BCPs

For many years, the functionalization of BCPs was largely limited to the bridgehead (1 and 3) positions, effectively mimicking para-substituted arenes. The synthesis of 1,2-difunctionalized BCPs, which could serve as bioisosteres for ortho- and meta-substituted benzenes, remained a significant challenge. Recently, however, several groups have made significant strides in this area, developing versatile platforms for the synthesis of these long-sought-after building blocks.[13] These advances have further expanded the utility of the BCP scaffold in medicinal chemistry, allowing for the exploration of a wider range of chemical space.[13]

Key Experimental Protocols

To provide a practical understanding of BCP synthesis, we present a generalized protocol for the preparation of [1.1.1]propellane, the key precursor to BCP derivatives.

Synthesis of [1.1.1]Propellane (Adapted from Szeimies et al.)

Step 1: Synthesis of 1,1-Dibromo-2,2-bis(chloromethyl)cyclopropane

  • To a vigorously stirred solution of 3-chloro-2-(chloromethyl)propene, bromoform, and a phase-transfer catalyst (e.g., dibenzo-18-crown-6) in a suitable solvent, add a concentrated aqueous solution of sodium hydroxide dropwise at a controlled temperature.

  • After the addition is complete, continue stirring until the reaction is complete (monitored by GC or TLC).

  • Perform a standard aqueous workup, followed by purification of the crude product by distillation or chromatography to yield 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.

Step 2: Synthesis of [1.1.1]Propellane

  • To a solution of 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane in a dry, ethereal solvent at low temperature (e.g., -78 °C), add a solution of methyllithium dropwise with vigorous stirring.

  • After the addition, allow the reaction mixture to warm to 0 °C and stir for an additional hour.

  • The resulting solution of [1.1.1]propellane is typically not isolated but is used directly in subsequent reactions. The yield can be determined by reacting an aliquot with a trapping agent, such as thiophenol, and quantifying the adduct.[14]

G cluster_0 Synthetic Pathway to [1.1.1]Propellane Start 3-chloro-2-(chloromethyl)propene Intermediate 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane Start->Intermediate Dibromocarbene addition Propellane [1.1.1]Propellane Intermediate->Propellane MeLi

Caption: Simplified synthetic route to [1.1.1]propellane.

Future Outlook

The field of bicyclo[1.1.1]pentane chemistry continues to evolve at a rapid pace. Future research will likely focus on the development of even more efficient and sustainable synthetic methods, including photoredox and electrochemical approaches.[15] The exploration of novel BCP derivatives, such as those with bridge functionalization and heteroatom-containing scaffolds, will undoubtedly open up new avenues in medicinal chemistry and materials science. The continued collaboration between academic and industrial researchers will be crucial in translating the exciting potential of BCPs into tangible benefits for society.

References

An In-depth Technical Guide to 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The bicyclo[1.1.1]pentane (BCP) motif has emerged as a cornerstone in contemporary medicinal chemistry, prized for its ability to serve as a bioisosteric replacement for aromatic rings. This guide provides a comprehensive technical overview of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid, a bifunctional building block that leverages the unique properties of the BCP core. We will delve into its fundamental physicochemical and spectroscopic properties, synthesis, reactivity, and critical applications, offering researchers and drug development professionals a detailed understanding of its utility as a strategic tool for optimizing pharmacokinetic and pharmacodynamic profiles of novel therapeutic agents.

Introduction: The Rise of Strained Scaffolds

In the quest for novel therapeutics with improved efficacy and drug-like properties, medicinal chemists are increasingly turning to three-dimensional, saturated scaffolds to escape the "flatland" of traditional aromatic structures. The bicyclo[1.1.1]pentane (BCP) core, a highly strained and rigid cage-like structure, has garnered significant attention as a "para-phenyl bioisostere."[1][2] Its unique geometry allows it to project substituents in a linear, well-defined fashion, mimicking the 1,4-substitution pattern of a benzene ring. This substitution can lead to significant improvements in key drug metabolism and pharmacokinetics (DMPK) parameters, such as enhanced aqueous solubility and superior metabolic stability, while reducing non-specific protein binding.[1][3]

This compound (CAS No. 83249-02-9) is a particularly valuable derivative.[4][5] It presents two orthogonal functional handles—a carboxylic acid and a nitrile—that are amenable to a wide array of synthetic transformations. This dual functionality makes it an exceptionally versatile building block for constructing complex molecules and exploring structure-activity relationships (SAR) in drug discovery programs.[4][6][7]

Physicochemical and Structural Properties

The defining feature of this molecule is its strained BCP framework, which dictates its overall shape, rigidity, and chemical behavior. The bridgehead carbons exhibit inverted tetrahedral geometry, leading to significant ring strain and unique electronic properties.

Core Physicochemical Data

A summary of the key physicochemical properties is presented below. These values, particularly the LogP and Topological Polar Surface Area (TPSA), highlight its utility in designing molecules with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.

PropertyValueSource
CAS Number 83249-02-9[4][5]
Molecular Formula C₇H₇NO₂[4][5]
Molecular Weight 137.14 g/mol [4][5]
Appearance White to off-white solid/powderN/A
XLogP (Predicted) -0.3 to 0.76[5][8]
Topological Polar Surface Area (TPSA) 61.09 Ų[5]
Hydrogen Bond Donors 1[5]
Hydrogen Bond Acceptors 2[5]
Rotatable Bonds 1[5]

The negative to low positive LogP value indicates a high degree of hydrophilicity, a desirable trait for improving the solubility of parent drug candidates.[3]

Structural and Spectroscopic Characterization

The rigid and symmetric nature of the BCP core gives rise to a distinct spectroscopic signature.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The spectrum is deceptively simple. The six methylene protons on the BCP cage typically appear as a sharp singlet around 2.0-2.5 ppm due to rapid magnetic equivalence. The acidic proton of the carboxylic acid will appear as a broad singlet far downfield, often above 10 ppm.[9]

    • ¹³C NMR : Key resonances include the carbonyl carbon (~170-180 ppm), the nitrile carbon (~118-125 ppm), the bridgehead carbons, and the methylene carbons of the BCP cage.[10] The strained nature of the cage influences the chemical shifts of the framework carbons.

  • Infrared (IR) Spectroscopy :

    • A strong, sharp absorption band is expected around 2230-2260 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

    • A strong, broad absorption will be present in the region of 2500-3300 cm⁻¹ due to the O-H stretch of the hydrogen-bonded carboxylic acid.[9]

    • A sharp, intense C=O stretching band will appear around 1680-1710 cm⁻¹.[9]

  • Mass Spectrometry : The molecular ion peak ([M]+) would be observed at m/z 137.0477 for the exact mass.[8] Common adducts such as [M+H]⁺ and [M+Na]⁺ are also readily observed.[8]

Synthesis and Reactivity

General Synthetic Approach

This compound is typically prepared from precursors containing the pre-formed BCP core. A common strategy involves the functionalization of a BCP diester or related derivative. The nitrile group can be introduced via cyanation reactions on a suitable precursor.[1]

G cluster_0 Synthesis Workflow A Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivative (e.g., Methyl ester) B Selective Functional Group Manipulation (e.g., Conversion of one ester to a leaving group) A->B Step 1 C Nucleophilic Cyanation (e.g., NaCN or KCN) B->C Step 2 D Hydrolysis of remaining ester C->D Step 3 E This compound D->E Step 4

Caption: Generalized synthetic workflow for the target compound.

Chemical Reactivity

The molecule's two functional groups can be addressed selectively, making it a powerful synthetic intermediate.

  • Reactions at the Carboxylic Acid : This group undergoes all typical reactions of carboxylic acids, most notably amide bond formation, which is fundamental to drug synthesis. Esterification and reduction to the corresponding primary alcohol are also common transformations.[2]

  • Reactions at the Nitrile : The nitrile group is a versatile handle. It can be reduced to a primary amine (3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylic acid) using reducing agents like LiAlH₄ or catalytic hydrogenation.[1] This transformation is particularly useful for introducing basic centers into a molecule.

  • Bifunctional Reactivity : The presence of both an acid and a nitrile allows for complex derivatization. For instance, the carboxylic acid can be coupled to an amino acid, while the nitrile is retained for later-stage modification or as a key pharmacophoric element.

Applications in Drug Discovery

The primary application of this compound is as a building block in medicinal chemistry, where the BCP core acts as a non-aromatic, rigid linker.[1][2]

The BCP Core as a Phenyl Ring Bioisostere

The BCP scaffold is an excellent bioisostere for para-substituted phenyl rings. It maintains the critical 1,4-vectoral relationship between substituents while offering a distinct physicochemical profile.

G A R¹—(Ph)—R² B R¹—(BCP)—R² A->B

Caption: Bioisosteric replacement of a phenyl ring with a BCP core.

Key advantages of this replacement include:

  • Improved Solubility : The saturated, polar nature of the BCP core often enhances aqueous solubility compared to its flat, lipophilic aromatic counterpart.[3]

  • Enhanced Metabolic Stability : The BCP cage lacks the π-system of an aromatic ring, making it resistant to metabolic oxidation by cytochrome P450 (CYP) enzymes, a common metabolic pathway for aromatic compounds.[1][3]

  • Novel Intellectual Property : Replacing a common phenyl ring with a BCP scaffold can create novel chemical matter, strengthening intellectual property positions.

Case Studies and Proven Utility

This building block and its derivatives have been incorporated into a variety of biologically active agents, demonstrating its practical value.

  • Enzyme Inhibitors : The rigid BCP scaffold can orient functional groups into the active sites of enzymes with high precision. Derivatives have been used in the synthesis of soluble epoxide hydrolase (sEH) inhibitors and PI3Kγ inhibitors.[11][12]

  • Receptor Modulators : The defined geometry is ideal for probing receptor binding pockets. The scaffold has been successfully employed in the development of novel androgen receptor modulators.[13]

Experimental Protocol: Amide Coupling

The following is a representative protocol for the coupling of this compound with a generic primary amine, a cornerstone reaction in fragment-based and lead optimization campaigns.

Objective: To synthesize N-Alkyl-3-cyanobicyclo[1.1.1]pentane-1-carboxamide.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (R-NH₂) (1.1 equiv)

  • HATU (1,1'-[Azobis(methylidyn)]bis[3-methyl-1H-imidazolium]-3-ide-hexafluorophosphate) (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1M HCl (aq), Saturated NaHCO₃ (aq), Brine

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).

  • Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).

  • Add the primary amine (1.1 equiv) to the solution, followed by DIPEA (3.0 equiv).

  • In a separate vial, dissolve HATU (1.2 equiv) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure amide product.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.

Safety and Handling

According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[14] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[14]

  • Handling : Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14] Avoid breathing dust, mist, or spray.[14]

  • Storage : Store in a cool, well-ventilated place with the container tightly closed.[14] Recommended storage temperature is often 4°C.[5]

Conclusion

This compound is more than just a chemical novelty; it is a validated and highly effective tool in modern drug design. Its unique combination of a rigid, three-dimensional BCP core and versatile, orthogonal functional groups provides a powerful platform for developing next-generation therapeutics. By serving as a superior bioisostere for the ubiquitous phenyl ring, it enables chemists to systematically overcome common liabilities in drug development, such as poor solubility and metabolic instability. As the principles of three-dimensional chemistry become increasingly central to drug discovery, the strategic application of building blocks like this will undoubtedly continue to accelerate the path to new and improved medicines.

References

The Paradox of Stability in a Strained Scaffold: A Theoretical Deep-Dive into Bicyclo[1.1.1]pentane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bicyclo[1.1.1]pentane (BCP), a seemingly simple bridged hydrocarbon, presents a fascinating paradox in structural chemistry: a molecule of high strain energy that exhibits remarkable kinetic stability. This apparent contradiction is the key to its burgeoning importance as a versatile building block in modern drug discovery, where it serves as a bioisosteric replacement for common motifs like para-substituted benzene rings and tert-butyl groups.[1][2] This in-depth technical guide delves into the theoretical underpinnings of BCP's stability, exploring its unique electronic structure, the nature of its unconventional bonding, and the computational studies that have quantified its energetic landscape. By understanding the fundamental principles that govern its behavior, researchers can more effectively harness the potential of this unique scaffold to design next-generation therapeutics with improved physicochemical and pharmacokinetic properties.[3][4]

The Enigma of Bicyclo[1.1.1]pentane: A Structure Defined by Strain

At first glance, the bicyclo[1.1.1]pentane framework appears to be an inherently unstable arrangement of atoms. Comprising three fused cyclobutane rings, the molecule is characterized by significant ring strain, estimated to be around 65-68 kcal/mol.[5] This high degree of strain arises from the severe deviation of its bond angles from the ideal tetrahedral geometry of sp³-hybridized carbon atoms.

The most striking feature of the BCP core is the inverted tetrahedral geometry at the two bridgehead carbons (C1 and C3).[6][7][8] This unusual arrangement forces the four bonds originating from these carbons to lie on one side of a plane, a stark departure from the standard tetrahedral configuration.[7] This structural peculiarity leads to a very short, non-bonded distance between the bridgehead carbons, a feature that has been the subject of extensive theoretical and experimental investigation.[9][10]

The synthesis of BCP derivatives is most commonly achieved through the strain-release functionalization of its even more strained precursor, [1.1.1]propellane.[11][12] The exceptional reactivity of the central bond in [1.1.1]propellane provides a versatile entry point for the construction of a wide array of substituted BCPs.[11]

Unraveling the Electronic Landscape: Theoretical Insights into BCP's Stability

The unexpected stability of bicyclo[1.1.1]pentane can be rationalized by examining its electronic structure through the lens of computational chemistry. A variety of theoretical methods, including ab initio calculations, Density Functional Theory (DFT), and Quantum Theory of Atoms in Molecules (QTAIM), have been employed to probe the intricate bonding and energetic properties of this fascinating molecule.[13][14][15]

The Nature of the C1-C3 Interaction: A Bond or Not a Bond?

The short distance between the bridgehead carbons (C1 and C3) has sparked considerable debate about the nature of their interaction. While not a conventional covalent bond, theoretical studies suggest a significant through-space electronic interaction.[10] Ab initio SCF calculations have indicated a strongly antibonding overlap population between the bridgehead carbons, which is consistent with their close proximity.[10] This repulsive interaction is a major contributor to the overall strain energy of the molecule.[16]

Computational investigations into the heats of formation of BCP and its derivatives have revealed that the introduction of a trigonal center at a bridgehead, which might be expected to increase strain, does not do so as dramatically as anticipated.[16] This is attributed to a concurrent increase in the C1-C3 distance, which lessens the repulsive interaction between the bridgehead carbons, partially offsetting the increased angle strain at the trigonal carbon.[16]

Strain Energy and Its Implications

Bicyclo[1.1.1]pentane is a highly strained hydrocarbon system due to the close proximity of the non-bonded bridgehead carbons.[13][17] Theoretical studies have been conducted on polynitrobicyclo[1.1.1]pentanes to investigate them as potential high-energy density materials (HEDMs).[13][17][18] These studies, using DFT at the B3LYP/6-31G* level, have shown that the designed compounds with multiple nitro groups possess high heats of formation.[13]

The introduction of substituents at the bridgehead positions can influence the transannular distance and the overall stability. X-ray analysis and DFT calculations on various BCP derivatives have shown that the transannular distance is dependent on the nature of the bridgehead substituents.[9][19]

Computational Methodologies for Assessing BCP Stability

A variety of computational techniques have proven invaluable in elucidating the stability and electronic properties of bicyclo[1.1.1]pentane.

Density Functional Theory (DFT)

DFT has been widely used to investigate the geometries, electronic structures, and energetic properties of BCP and its derivatives.[9][13] For instance, DFT analysis has been employed to optimize geometries and calculate molecular electrostatic potentials on BCP surfaces, providing insights into their non-covalent interactions which are crucial for drug design.[9][19]

Ab Initio Methods

Ab initio Self-Consistent Field (SCF) calculations have provided fundamental insights into the electronic structure of BCP.[10] These methods, which are based on first principles without empirical parameters, have been instrumental in characterizing the nature of the bridgehead carbon interactions and the polarization of the C-H bonds.[10]

Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM has been utilized to analyze the electronic charge densities of BCP, offering a detailed picture of the bonding within the molecule.[15] This method has been particularly useful in understanding the origin of the large Raman scattering intensity of the bridgehead C-H bonds, revealing that a significant portion of the polarizability can be attributed to charge transfer between atomic basins.[15][20]

Table 1: Calculated Strain Energies of Bicyclo[1.1.1]pentane and Related Compounds

CompoundStrain Energy (kcal/mol)Computational MethodReference
Bicyclo[1.1.1]pentane65-68Not Specified[5]
[1.1.1]Propellane~105Not Specified[6]

Visualization of BCP's Structural and Electronic Features

To better understand the unique characteristics of bicyclo[1.1.1]pentane, the following diagrams illustrate its structure and the theoretical concepts discussed.

Caption: Ball-and-stick representation of the bicyclo[1.1.1]pentane (BCP) core structure.

Strain_Concept cluster_strain Factors Contributing to BCP Stability High Strain Energy High Strain Energy Kinetic Stability Kinetic Stability High Strain Energy->Kinetic Stability Paradox Inverted Tetrahedral Geometry Inverted Tetrahedral Geometry Inverted Tetrahedral Geometry->High Strain Energy Short C1-C3 Distance Short C1-C3 Distance Short C1-C3 Distance->High Strain Energy Unique Electronic Structure Unique Electronic Structure Unique Electronic Structure->Kinetic Stability

Caption: Conceptual diagram illustrating the interplay of factors governing BCP stability.

From Theory to Practice: The Role of Stability in Drug Design

The remarkable kinetic stability of the bicyclo[1.1.1]pentane scaffold, despite its high strain energy, is the cornerstone of its utility in medicinal chemistry. Its rigid, three-dimensional structure allows it to act as a non-classical bioisostere for para-substituted phenyl rings, internal alkynes, and tert-butyl groups.[2][4] This "escape from flatland" strategy in drug design often leads to significant improvements in a drug candidate's pharmacological profile.[9][19]

The replacement of a planar aromatic ring with a saturated, three-dimensional BCP core can confer several advantages:

  • Improved Solubility: The introduction of a more sp³-rich scaffold generally enhances aqueous solubility, a critical parameter for drug absorption and distribution.[3][21]

  • Enhanced Metabolic Stability: The saturated carbon atoms of the BCP ring are less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[4]

  • Increased Three-Dimensionality: The rigid BCP core orients substituents in well-defined vectors in three-dimensional space, allowing for more precise interactions with biological targets and the exploration of new chemical space.[4]

  • Reduced Non-Specific Binding: The absence of a large, flat, aromatic surface can reduce non-specific binding to off-target proteins, potentially leading to a better safety profile.[4]

A seminal example of the successful application of BCP as a bioisostere is the modification of a γ-secretase inhibitor by Stepan and colleagues at Pfizer.[1] Replacing a para-substituted phenyl ring with a BCP moiety resulted in an analog with improved activity, solubility, and metabolic stability.[1] This and other successful case studies have fueled the explosion of interest in the synthesis and application of BCP derivatives in drug discovery programs.[1][21]

Conclusion

The stability of bicyclo[1.1.1]pentane is a captivating illustration of how a molecule's properties are governed by a delicate balance of steric and electronic factors. While its high strain energy suggests inherent instability, theoretical studies have revealed a unique electronic structure that imparts significant kinetic stability. This understanding, derived from sophisticated computational analyses, has been instrumental in unlocking the potential of BCP as a transformative building block in medicinal chemistry. As researchers continue to explore the subtleties of its reactivity and interactions, the bicyclo[1.1.1]pentane scaffold is poised to play an increasingly important role in the design of safer and more effective medicines.

References

An In-depth Technical Guide to Exploring the Chemical Space of Functionalized Bicyclo[1.1.1]pentanes (BCPs)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Bicyclo[1.1.1]pentanes (BCPs) have rapidly transitioned from chemical curiosities to indispensable tools in modern medicinal chemistry. Their rigid, three-dimensional structure serves as a superior bioisosteric replacement for common motifs like para-substituted benzene rings, tert-butyl groups, and alkynes.[1][2][3] This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the BCP chemical space. We will delve into the fundamental physicochemical advantages of the BCP core, dissect the evolving synthetic strategies for its construction and functionalization, provide validated experimental protocols for key transformations, and illustrate its transformative impact through a real-world drug discovery case study. The narrative is grounded in the causality behind experimental design, aiming to empower researchers to strategically leverage BCPs for the creation of next-generation therapeutics with enhanced properties.

The Bicipentane Advantage: A Physicochemical Rationale for "Escaping Flatland"

The overrepresentation of flat, aromatic structures in drug candidates often leads to challenges in absorption, distribution, metabolism, and excretion (ADME) profiles. The BCP scaffold offers a compelling solution, enabling a strategic "escape from flatland" that can profoundly improve a molecule's drug-like properties.[4]

The core advantage of the BCP unit lies in its unique sp³-rich, three-dimensional geometry, which presents substituents with exit vectors that mimic those of a 1,4-disubstituted benzene ring while imparting a superior physicochemical profile.[1][2]

  • Enhanced Solubility: The non-planar, saturated nature of the BCP core disrupts crystal packing and reduces the entropic penalty of solvation compared to its flat aromatic counterparts, generally leading to a significant improvement in aqueous solubility.[4][5][6]

  • Improved Metabolic Stability: Aromatic rings are frequent targets for metabolic oxidation by cytochrome P450 (CYP) enzymes. The BCP core, composed of robust alkane C(sp³)-H bonds, is far less susceptible to this type of metabolism, which can reduce clearance and improve the safety profile of a drug candidate.[7][8]

  • Increased Permeability and Favorable Lipophilicity: While seemingly counterintuitive for a solubility-enhancing moiety, BCPs have been demonstrated to improve passive permeability.[5][6] They can effectively lower the calculated logP (clogP) compared to a phenyl ring, mitigating issues associated with high lipophilicity while still allowing for efficient membrane transit.[3][9]

Data Presentation: BCP vs. Phenyl Ring Bioisosteres

The following table summarizes the typical property modulations observed when replacing a para-substituted phenyl ring with a 1,3-disubstituted BCP core in a drug discovery context.

Physicochemical Propertypara-Substituted Phenyl Ring1,3-Disubstituted BCP CoreRationale for Improvement
Aqueous Solubility Often low due to planarity and hydrophobicity.Generally Increased Non-planar structure disrupts crystal lattice packing.[4][5][6]
Metabolic Stability Susceptible to CYP-mediated aromatic hydroxylation.Significantly Increased Saturated sp³ framework is resistant to oxidative metabolism.[7][8]
Calculated LogP (clogP) HigherGenerally Lower Increased Fsp³ character reduces overall lipophilicity.[9]
Passive Permeability Variable, can be limited by polarity or size.Often Improved Favorable balance of solubility and lipophilicity.[4][5]
Molecular Shape Planar (2D)Rigid, Rod-like (3D)Provides access to three-dimensional chemical space.[3][8]

Accessing the Core: Modern Synthetic Strategies

The explosion of interest in BCPs was catalyzed by the development of practical and scalable synthetic routes. The vast majority of these methods rely on the strain-release functionalization of [1.1.1]propellane, a highly reactive hydrocarbon whose central C1-C3 bond is exceptionally weak and susceptible to cleavage.[1][6][10]

The Central Role of [1.1.1]Propellane

The primary synthetic challenge is not the construction of the BCP cage itself, but rather the controlled addition of functional groups across the central bond of [1.1.1]propellane. This can be achieved through several distinct mechanistic pathways.

Synthetic pathways originating from [1.1.1]propellane.
  • Radical Addition Pathways: This is arguably the most versatile and widely used strategy.

    • Photoredox Catalysis: The use of iridium or organic photocatalysts enables the generation of a wide array of radicals from readily available precursors (e.g., alkyl, aryl, and heteroaryl halides) under exceptionally mild conditions.[1][2] This high functional group tolerance makes the method ideal for late-stage functionalization of complex molecules.[1][2]

    • Catalyst-Free, Light-Mediated Synthesis: For the synthesis of foundational building blocks like BCP-iodides, highly efficient and scalable protocols have been developed that require only light, eliminating the need for any catalyst or initiator.[11] These methods are often clean enough to bypass purification, making them highly practical for large-scale production.[11]

  • Anionic and Nucleophilic Addition: This approach involves the addition of powerful nucleophiles to [1.1.1]propellane.

    • Organometallic Reagents: Groups led by Knochel demonstrated that organozinc and Grignard reagents add efficiently, forming BCP-metal species that can be trapped with various electrophiles.[1]

    • "Turbo" Amides: For the direct synthesis of valuable BCP-amines, strong amide bases, developed by the Baran group, can be employed to open the propellane core.[1]

  • Multicomponent Reactions (MCRs): Representing the state-of-the-art in efficiency, MCRs allow for the simultaneous introduction of two different functional groups onto the BCP scaffold in a single step.[12] Photocatalytic strategies have been developed for the multicomponent carboamination and heteroarylation of propellane, providing rapid access to libraries of complex BCP derivatives for screening.[10][13][14]

Diversification of the BCP Core: A Guide to Functionalization

Once the initial BCP scaffold is formed, a vast chemical space can be explored through subsequent functionalization. The positions on the BCP core—the two bridgeheads (C1, C3) and the bridge carbons (C2)—offer distinct opportunities for tailoring molecular properties.

BCP_Functionalization BCP C1_Func C1/C3 Bridgehead (para-Bioisostere) Coupling Cross-Coupling (Suzuki, etc.) C1_Func->Coupling Nucleophilic Nucleophilic Displacement C1_Func->Nucleophilic Electrophilic Electrophilic Trapping C1_Func->Electrophilic C2_Func C2 Bridge (ortho/meta-Bioisostere) Carbene Carbene Insertion C2_Func->Carbene CHS_Func C-H Functionalization C2_Func->CHS_Func

Vectors for functionalization on the BCP scaffold.
Bridgehead (C1, C3) Functionalization

This is the most established mode of functionalization, creating linear, rigid linkers that mimic para-substituted arenes.

  • From BCP-Halides: BCP-iodides are workhorse intermediates.[11] Treatment with strong bases like t-BuLi generates a BCP-anion, which can be trapped with a wide range of electrophiles (e.g., CO₂, aldehydes, Weinreb amides) to install carboxylic acids and other functionalities.[15]

  • From BCP-Boronates: BCP-boronic esters (BCP-Bpins) are exceptionally valuable building blocks for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura coupling.[2][6] This allows for the direct connection of the BCP core to aryl and heteroaryl systems, a crucial transformation in medicinal chemistry.

  • Post-Synthetic Modification: Functional groups installed at the bridgehead, such as carboxylic acids or amines, serve as handles for standard synthetic transformations like amide coupling, esterification, and reductive amination.[15]

Bridge (C2) Functionalization

Functionalizing the bridge C2 position is synthetically more challenging but unlocks access to bioisosteres of ortho- and meta-substituted benzenes, significantly expanding the accessible chemical space.[7][16]

  • Carbene Insertion into Bicyclo[1.1.0]butanes (BCBs): An alternative strategy to using [1.1.1]propellane involves the reaction of carbenes with BCBs. This strain-release pathway directly constructs the BCP skeleton while installing substituents at the C2 position.[10][17]

  • Programmable Functionalization of Bis-boronates: A sophisticated strategy involves creating BCPs with boronate esters at both the bridgehead (C3) and bridge (C2) positions. Due to their different electronic environments, these boronates can be chemoselectively functionalized in a stepwise manner, allowing for programmed, late-stage diversification at both sites.[7]

Field-Proven Methodologies: Key Experimental Protocols

To ensure trustworthiness and practical utility, the following protocols are described with an emphasis on causality and self-validation.

Protocol 1: Scalable, Catalyst-Free Synthesis of 1-Iodo-3-methylbicyclo[1.1.1]pentane

Causality: This protocol is selected for its scalability, operational simplicity, and high purity of the resulting product, which often negates the need for chromatography.[11] It provides a foundational building block for numerous subsequent transformations. The reaction proceeds via a light-initiated radical chain mechanism.

  • System: Continuous flow reactor equipped with a transparent tubing (e.g., FEP), a syringe pump, and a high-power LED light source (e.g., 365-390 nm).

  • Reagents:

    • [1.1.1]Propellane solution in Et₂O (typically ~0.5 M, prepared from 1,3-dibromo-bicyclo[1.1.1]pentane and stored cold).[18]

    • Methyl iodide (CH₃I).

    • Anhydrous solvent for dilution (e.g., Et₂O or THF).

  • Procedure (Self-Validating):

    • Setup: The flow reactor tubing is wrapped around the LED light source to maximize photon exposure. The system is flushed with an inert gas (N₂ or Ar).

    • Reagent Preparation: A solution of [1.1.1]propellane and a slight excess of methyl iodide (e.g., 1.2 equiv) is prepared in the chosen solvent. The concentration should be optimized for flow conditions (e.g., 0.1-0.2 M).

    • Execution: The reagent solution is pumped through the reactor at a defined flow rate, which controls the residence (irradiation) time. The reaction is typically complete within minutes.

    • Work-up & Validation: The output stream is collected. The solvent and excess methyl iodide are removed under reduced pressure. The crude product, a colorless oil or low-melting solid, is analyzed by ¹H NMR and GC-MS.

    • Purity Check: For this specific reaction, the crude product is often >90% pure and can be used directly in the next step.[11] The absence of significant side products validates the efficiency of the radical trapping process.

Protocol 2: Suzuki-Miyaura Cross-Coupling of a BCP-Boronic Ester

Causality: This protocol demonstrates the power of BCP-boronates as versatile coupling partners. The Suzuki reaction is chosen for its broad substrate scope and high functional group tolerance, making it a cornerstone of modern medicinal chemistry for constructing C(sp³)-C(sp²) bonds.

  • System: Standard Schlenk line or glovebox technique for handling air-sensitive reagents.

  • Reagents:

    • BCP-Bpin derivative (1.0 equiv).

    • Aryl or heteroaryl halide (e.g., bromide or iodide, 1.1 equiv).

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%).

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equiv).

    • Anhydrous solvent mixture (e.g., Dioxane/Water or Toluene/Water).

  • Procedure (Self-Validating):

    • Setup: A Schlenk flask is charged with the BCP-Bpin, aryl halide, palladium catalyst, and base. The flask is evacuated and backfilled with an inert gas three times.

    • Solvent Addition: Degassed solvents are added via syringe.

    • Execution: The reaction mixture is heated (e.g., 80-100 °C) with vigorous stirring.

    • Monitoring & Validation: The reaction progress is monitored by TLC or LC-MS. The disappearance of the limiting starting material and the appearance of a new, more non-polar spot (by TLC) or a peak with the expected mass (by LC-MS) validates the reaction progress.

    • Work-up: Upon completion, the reaction is cooled, diluted with an organic solvent (e.g., EtOAc), and washed with water and brine. The organic layer is dried over Na₂SO₄ and concentrated.

    • Purification & Characterization: The crude product is purified by flash column chromatography on silica gel. The final product structure and purity are confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Case Study in Drug Discovery: The γ-Secretase Inhibitor

A seminal example showcasing the power of BCP bioisosterism is the work on a γ-secretase inhibitor for Alzheimer's disease.[4][5][8] The parent compound, BMS-708,163, contained a central para-substituted fluorophenyl ring. While potent, improvements in its physicochemical profile were sought.

The Challenge: The fluorophenyl ring contributed to suboptimal solubility and permeability, potentially limiting oral bioavailability.

The Solution: Scientists at Bristol-Myers Squibb replaced the central aromatic ring with a 1,3-disubstituted BCP moiety.[5]

The Results: This strategic replacement led to a new compound with a dramatically improved profile while maintaining enzymatic potency.

ParameterBMS-708,163 (Parent Compound)BCP AnalogueOutcome
γ-Secretase Inhibition (IC₅₀) PotentEquipotent Biological activity was successfully retained.
Aqueous Solubility LowSignificantly Improved Validated the solubility-enhancing effect of the BCP core.
Passive Permeability ModerateSignificantly Improved Demonstrated a more favorable balance of properties for membrane transit.
Oral Absorption (Mouse) Moderate Cₘₐₓ and AUC~4-fold Increase in Cₘₐₓ and AUC The improved biopharmaceutical properties translated directly to superior in vivo exposure.[4][5]

This case provides compelling, quantitative evidence for the application of BCPs as a phenyl group replacement to enhance overall drug-likeness and in vivo performance.[4][5]

Conclusion and Future Directions

The exploration of the BCP chemical space has matured from a niche academic pursuit to a mainstream strategy in drug discovery. The synthetic toolkit for accessing and functionalizing this scaffold has expanded dramatically, driven by innovations in photoredox catalysis and multicomponent reactions.[1][2] We have demonstrated that BCPs are not merely "spacer" units but are powerful bioisosteres that can rationally improve the ADME properties of drug candidates.

The path forward points toward several exciting frontiers:

  • Expanding Access to Complex BCPs: The development of more general and robust methods for multi-site and bridge (C2) functionalization remains a key objective to unlock novel chemical space.[7][10]

  • Enantioselective Synthesis: As BCPs are incorporated into more complex chiral molecules, the need for efficient enantioselective synthetic methods will become paramount.[14]

  • Beyond the BCP: The success of the BCP core inspires the exploration of other strained-ring systems as novel three-dimensional bioisosteres, continuing the mission to populate drug discovery pipelines with structurally diverse and property-optimized candidates.[1]

References

Methodological & Application

The Strategic Application of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the pursuit of novel molecular architectures that enhance both potency and developability is paramount. The "escape from flatland," a strategic shift away from planar aromatic structures towards three-dimensional saturated ring systems, has identified bicyclo[1.1.1]pentane (BCP) as a bioisostere of exceptional value. This guide provides an in-depth exploration of a particularly versatile BCP derivative, 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid , for researchers, scientists, and drug development professionals. We will delve into the rationale for its use, its impact on pharmacokinetic profiles, and provide detailed protocols for its synthesis and incorporation into lead compounds.

The Bicyclo[1.1.1]pentane Moiety: A Paradigm Shift in Bioisosterism

The frequent incorporation of phenyl rings in bioactive molecules, while effective for establishing key interactions with biological targets, often introduces liabilities such as poor aqueous solubility and susceptibility to oxidative metabolism.[1] The bicyclo[1.1.1]pentane scaffold has emerged as a highly effective non-classical bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[2][3] Its rigid, rod-like structure effectively mimics the linear trajectory of a para-substituted phenyl ring, while its saturated, sp³-rich nature confers significant advantages.[4]

The strategic replacement of a phenyl ring with a BCP moiety is driven by the desire to improve a compound's drug-like properties. The introduction of the BCP scaffold can lead to:

  • Improved Solubility: The disruption of planarity and introduction of a more three-dimensional structure can reduce crystal lattice energy and improve solvation.

  • Enhanced Metabolic Stability: The absence of aromatic C-H bonds susceptible to CYP450-mediated oxidation renders BCP-containing compounds more resistant to metabolic degradation.[1]

  • Increased Three-Dimensionality: The defined exit vectors of the substituents on the BCP bridgehead carbons allow for the exploration of new chemical space and can lead to improved target engagement.

The subject of this guide, This compound , offers the dual advantages of the BCP core and two versatile functional handles. The carboxylic acid is primed for amide bond formation, a cornerstone of medicinal chemistry, while the cyano group can serve as a polar contact, a synthetic precursor to other functional groups (e.g., amines, tetrazoles), or to modulate the electronic properties of the molecule.[5]

Quantitative Impact of BCP Introduction: A Comparative Analysis

The theoretical benefits of BCP incorporation are substantiated by a growing body of empirical data. The following tables summarize the comparative physicochemical and pharmacokinetic properties of parent compounds versus their BCP-containing analogues, demonstrating the tangible improvements that can be achieved.

Table 1: Comparison of Physicochemical Properties

PropertyPhenyl-Containing CompoundBCP-Containing CompoundFold Change/DifferenceReference(s)
Kinetic Solubility (μM) 8749.25-fold increase[6]
Aqueous Solubility (μg/mL) < 0.1104>1000-fold increase[7]
ChromLogD7.4 6.37.0+0.7[6]
logD > 43.6Decrease in lipophilicity[7]

Table 2: Comparison of ADME Properties

PropertyPhenyl-Containing CompoundBCP-Containing CompoundFold Change/DifferenceReference(s)
Membrane Permeability (nm/s) 2307053.06-fold increase[6]
Human Hepatocyte Stability Moderate to High RiskLow to Moderate RiskGeneral Improvement[5]

These data underscore the transformative potential of BCPs in overcoming common drug development hurdles. The significant improvements in solubility and permeability, coupled with enhanced metabolic stability, present a compelling case for the broader application of BCPs in medicinal chemistry programs.

Application Notes and Experimental Protocols

The true utility of a building block is realized through its practical application. This section provides detailed protocols for the synthesis of the title compound and its incorporation into a model system via amide coupling.

Synthesis of this compound: A Proposed Protocol

While a direct, one-pot synthesis from commercially available starting materials is not yet widely established, a robust multi-step synthesis can be proposed based on literature precedents for the synthesis of related BCP derivatives.[2][8] The following protocol outlines a plausible route starting from the known bicyclo[1.1.1]pentane-1,3-dicarboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Mono-esterification cluster_1 Step 2: Conversion to Primary Amide cluster_2 Step 3: Dehydration to Nitrile cluster_3 Step 4: Saponification A Bicyclo[1.1.1]pentane- 1,3-dicarboxylic acid B 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic acid A->B SOCl2, MeOH C Activation & Aminolysis B->C 1. (COCl)2 2. NH4OH D 3-(Aminocarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic acid methyl ester C->D E Dehydration D->E Cyanuric Chloride, DMF F Methyl 3-cyanobicyclo[1.1.1]- pentane-1-carboxylate E->F G Hydrolysis F->G LiOH, THF/H2O H 3-Cyanobicyclo[1.1.1]- pentane-1-carboxylic acid G->H

Caption: Proposed synthetic pathway for this compound.

Step 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid [2]

  • To a solution of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (1.0 eq) in methanol (MeOH), add thionyl chloride (SOCl₂, 3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography to afford 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

Step 2: Conversion to 3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid methyl ester

  • To a solution of 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.

  • Dissolve the resulting acyl chloride in an aprotic solvent and add it dropwise to a cooled (0 °C) solution of aqueous ammonium hydroxide.

  • Stir the mixture for 1-2 hours, allowing it to warm to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the primary amide.

Step 3: Dehydration to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate [5]

  • Dissolve the primary amide (1.0 eq) in anhydrous DMF.

  • Add cyanuric chloride (1.1 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Step 4: Saponification to this compound

  • Dissolve the methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH, 1.5 eq) and stir the mixture at room temperature until the starting material is consumed.

  • Acidify the reaction mixture with 1N HCl to pH ~3.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product.

Protocol for Amide Coupling of this compound

The carboxylic acid functionality of the title compound is readily amenable to standard amide coupling conditions. The following protocol describes a general procedure using HATU, a common and efficient coupling reagent.

Amide_Coupling_Workflow General Amide Coupling Workflow A Dissolve this compound, HATU, and amine in anhydrous DMF B Add DIPEA and stir at room temperature A->B C Monitor reaction by TLC or LC-MS B->C D Aqueous workup C->D E Purification by column chromatography D->E F Characterization of the final amide product E->F

Caption: Experimental workflow for amide coupling.

Reagents and Materials:

  • This compound

  • Amine of interest

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • To the stirred solution, add DIPEA (2.0-3.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired amide.

Conclusion

This compound represents a powerful and versatile building block for modern medicinal chemistry. Its inherent three-dimensionality and saturated nature offer a proven strategy to overcome the limitations of traditional aromatic scaffolds, leading to compounds with improved physicochemical and pharmacokinetic properties. The dual functionality of the cyano and carboxylic acid groups provides a platform for diverse synthetic elaboration. The protocols and data presented herein are intended to empower drug discovery teams to confidently incorporate this valuable moiety into their next generation of therapeutic candidates.

References

Application Notes and Protocols: Leveraging 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic Acid in the Synthesis of Advanced Soluble Epoxide Hydrolase (sEH) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Targeting Soluble Epoxide Hydrolase with a Novel Bioisostere

Soluble epoxide hydrolase (sEH) has emerged as a compelling therapeutic target for a multitude of pathologies, including hypertension, inflammation, and neuropathic pain.[1] The enzyme plays a critical role in the metabolism of endogenous signaling lipids, specifically the epoxyeicosatrienoic acids (EETs), which possess potent anti-inflammatory and vasodilatory properties.[1] By hydrolyzing these beneficial epoxides to their less active diol counterparts, sEH effectively dampens their protective effects.[1] Consequently, the inhibition of sEH presents a promising strategy to augment the endogenous levels of EETs and thereby confer therapeutic benefits.

Historically, the development of potent sEH inhibitors has centered on urea and amide-based scaffolds. While highly effective, these inhibitors have often been plagued by suboptimal physicochemical properties, such as poor solubility and metabolic instability, which can limit their clinical utility. A prevailing strategy in modern medicinal chemistry to circumvent these liabilities is the concept of bioisosteric replacement, where a specific functional group is exchanged for another with similar steric and electronic properties but improved drug-like characteristics.

This application note details the strategic use of 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid , a unique and valuable building block, in the synthesis of next-generation sEH inhibitors. The bicyclo[1.1.1]pentane (BCP) core serves as a non-classical, three-dimensional bioisostere for the commonly employed para-substituted phenyl ring.[2][3] The inherent structural rigidity and sp³-rich character of the BCP motif offer significant advantages in optimizing the pharmacokinetic and pharmacodynamic profiles of sEH inhibitors.

The Bicyclo[1.1.1]pentane Advantage: A Paradigm Shift in sEH Inhibitor Design

The substitution of a planar phenyl ring with a rigid, three-dimensional BCP scaffold can profoundly and positively impact the properties of a drug candidate. This "escape from flatland" is a key strategy in modern drug discovery.[2]

Key Physicochemical and Pharmacokinetic Benefits of the BCP Moiety:
  • Enhanced Aqueous Solubility: The disruption of the planar, aromatic system reduces crystal lattice packing and π-π stacking interactions, often leading to a significant improvement in aqueous solubility.[2][3]

  • Improved Metabolic Stability: The C-H bonds of the strained BCP cage are stronger and less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the C-H bonds of an aromatic ring.[3] This can lead to a longer in vivo half-life and improved bioavailability.

  • Reduced Non-Specific Binding: The less lipophilic nature of the BCP core compared to a phenyl ring can decrease non-specific binding to off-target proteins, potentially reducing toxicity and improving the therapeutic index.[3]

  • Novel Vector Exploration: The tetrahedral geometry of the bridgehead carbons of the BCP scaffold allows for the projection of substituents into different regions of three-dimensional space compared to the planar vectors of a phenyl ring. This provides an opportunity to explore new and potentially more favorable interactions within the target protein's binding site.[3]

Data Presentation: BCP-Containing Compounds vs. Phenyl Analogues

The following table summarizes the comparative physicochemical and pharmacological properties of representative compounds where a bicyclo[1.1.1]pentane (BCP) core has been substituted for a phenyl ring.

PropertyPhenyl-Containing AnalogueBCP-Containing AnalogueFold ImprovementReference(s)
Aqueous Solubility LowSignificantly Higher>3-fold[2][3]
Metabolic Stability (in vitro) Prone to oxidationMore resistant-[3]
Non-Specific Binding (CHI value) HigherLower-[3]
sEH Inhibitory Potency (IC₅₀) Varies (nM to µM)Often maintained or slightly reducedTarget Dependent[4]
Calculated LogP (clogP) HigherLower-[4]

Signaling Pathway and Mechanism of Action

The diagram below illustrates the metabolic pathway of arachidonic acid and the mechanism of action of sEH inhibitors.

sEH_Inhibition_Pathway cluster_arachidonic_acid Arachidonic Acid Metabolism cluster_effects Physiological Effects Arachidonic Acid Arachidonic Acid EETs EETs Arachidonic Acid->EETs CYP450 DHETs DHETs EETs->DHETs sEH Anti-inflammatory Effects Anti-inflammatory Effects EETs->Anti-inflammatory Effects Vasodilation Vasodilation EETs->Vasodilation Pro-inflammatory Effects Pro-inflammatory Effects DHETs->Pro-inflammatory Effects sEH_Inhibitor sEH Inhibitor (BCP-based) sEH_Inhibitor->EETs Inhibits sEH, increasing EETs

Caption: Mechanism of sEH inhibition by BCP-containing compounds.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a representative amide-based sEH inhibitor using this compound.

General Workflow for sEH Inhibitor Synthesis

synthesis_workflow Start Start Materials Activation Activation of Carboxylic Acid Start->Activation Coupling Amide Coupling Activation->Coupling Purification Purification Coupling->Purification Characterization Characterization Purification->Characterization Final_Product Final sEH Inhibitor Characterization->Final_Product

Caption: General experimental workflow for amide coupling.

Protocol 1: Activation of this compound

Due to the steric hindrance of the bicyclo[1.1.1]pentane core, standard amide coupling conditions may be sluggish. Activation of the carboxylic acid is a critical step to ensure efficient coupling.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • Anhydrous Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add anhydrous DCM to dissolve the starting material.

  • Add a catalytic amount of anhydrous DMF (1-2 drops).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid and appearance of the sharp C=O stretch of the acyl chloride).

  • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure. The resulting acyl chloride is typically used immediately in the next step without further purification.

Protocol 2: Amide Coupling with a Representative Amine

This protocol describes the coupling of the activated 3-cyanobicyclo[1.1.1]pentanoyl chloride with a representative amine to form the final sEH inhibitor.

Materials:

  • 3-Cyanobicyclo[1.1.1]pentanoyl chloride (from Protocol 1)

  • Representative amine (e.g., 4-(trifluoromethoxy)aniline) (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and TEA or DIPEA (1.5 eq) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve the crude 3-cyanobicyclo[1.1.1]pentanoyl chloride in a minimal amount of anhydrous DCM or THF and add it dropwise to the stirring amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Alternative One-Pot Amide Coupling Protocol using HATU

For sensitive substrates, a one-pot coupling using a modern coupling reagent like HATU can be advantageous.

Materials:

  • This compound (1.0 eq)

  • Representative amine (e.g., 4-(trifluoromethoxy)aniline) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 5% aqueous LiCl (to remove DMF), followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Perspectives

The use of this compound as a key building block in the synthesis of sEH inhibitors represents a significant advancement in the field. The incorporation of the BCP scaffold offers a robust strategy to overcome the traditional limitations of sEH inhibitors, leading to compounds with enhanced drug-like properties. The protocols outlined in this application note provide a practical guide for researchers to synthesize these novel inhibitors and explore their therapeutic potential. Further exploration of the structure-activity relationships of BCP-containing sEH inhibitors will undoubtedly lead to the development of even more potent and selective clinical candidates for the treatment of a wide range of inflammatory and cardiovascular diseases.

References

protocols for amide coupling with 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Amide Coupling Protocols for 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid

Introduction: The Rise of the Bicyclo[1.1.1]pentane Scaffold

In modern medicinal chemistry, the pursuit of novel molecular architectures with superior pharmacological profiles is relentless. The "Escape from Flatland" concept, a strategic shift towards three-dimensional molecular structures, has identified the bicyclo[1.1.1]pentane (BCP) core as a standout scaffold.[1] BCPs have emerged as exceptional bioisosteres for common planar motifs such as para-substituted phenyl rings, alkynes, and tertiary-butyl groups.[2][3][4] Their rigid, rod-like structure allows them to mimic the exit vectors of these groups while offering significant improvements in key drug-like properties, including enhanced metabolic stability, increased aqueous solubility, and improved membrane permeability.[4][5]

This guide focuses on a particularly valuable and functionalized building block: This compound .[6][7][8] This molecule provides a direct handle for incorporating the BCP moiety into lead compounds via the formation of a robust amide bond—one of the most fundamental and frequently utilized reactions in drug discovery.[9][10]

The inherent steric bulk of the BCP core necessitates carefully optimized and reliable protocols for amide coupling. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed, field-proven protocols and explaining the causality behind critical experimental choices.

Core Principles of Amide Bond Formation with BCP Carboxylic Acids

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and kinetically slow, primarily due to the formation of a non-reactive ammonium carboxylate salt.[11][12] Therefore, the carboxylic acid must first be "activated" into a more electrophilic species that is susceptible to nucleophilic attack by the amine. This is achieved using a coupling reagent.

The general workflow is a two-step, one-pot process:

  • Activation: The carboxylic acid reacts with the coupling reagent to form a highly reactive intermediate (e.g., an active ester, a mixed anhydride).

  • Coupling: The amine attacks the activated intermediate, displacing the leaving group to form the desired amide bond.

Selecting the Right Coupling Reagent: A Comparative Overview

The choice of coupling reagent is critical and depends on factors such as the amine's nucleophilicity, cost, scale, and ease of purification. We will focus on three robust and widely adopted classes of reagents.

Reagent ClassExample(s)Mechanism of ActionKey AdvantagesKey Considerations
Aminium/Uronium Salts HATU, HBTUForms a highly reactive O-acylisouronium active ester.[13][14]Very high efficiency, fast reaction times, suitable for hindered amines and acids.Higher cost, byproducts can sometimes complicate purification.
Carbodiimides EDC, DICForms an O-acylisourea intermediate.[11][12] Often used with additives (e.g., HOBt).Cost-effective, widely available. EDC byproducts are water-soluble, simplifying workup.[14]Slower than HATU, can lead to side products (N-acylurea) without additives. Risk of epimerization with chiral acids.
Phosphonic Anhydrides T3P®Forms a mixed phosphonic anhydride intermediate.[15][16]Mild conditions, extremely low epimerization risk, byproducts are water-soluble leading to very clean workups.[15][17] Excellent for large-scale synthesis.Moderate cost, may require slightly longer reaction times than HATU.

Detailed Experimental Protocols

The following protocols are designed as robust starting points. Optimization of stoichiometry, temperature, and reaction time may be necessary for specific amine substrates.

Protocol 1: High-Efficiency Coupling using HATU

This is the recommended method for challenging or precious amine substrates where high yield is paramount. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a powerful activating agent.[4][14]

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • HATU (1.1 - 1.3 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add the Amine (1.0-1.2 eq) to the solution, followed by HATU (1.1-1.3 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (2.0-3.0 eq) dropwise to the stirring solution. Causality: DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid to the carboxylate and to neutralize the acidic byproducts formed during the reaction, driving the equilibrium towards the product.[13]

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Cost-Effective Coupling using EDC and HOBt

This method is a workhorse in medicinal chemistry, offering a good balance between cost and efficiency. EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) activates the acid, while HOBt (1-Hydroxybenzotriazole) forms a more stable active ester, which suppresses side reactions and reduces potential epimerization.[9][14][18]

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.2 eq)

  • EDC hydrochloride (1.2 - 1.5 eq)

  • HOBt (1.2 - 1.5 eq)

  • DIPEA or Triethylamine (TEA) (2.0 - 3.0 eq)

  • Anhydrous DMF or DCM

Procedure:

  • In a dry flask under an inert atmosphere, combine this compound (1.0 eq), the Amine (1.0-1.2 eq), EDC·HCl (1.2-1.5 eq), and HOBt (1.2-1.5 eq).

  • Add anhydrous DMF (or DCM) to dissolve the solids (approx. 0.1-0.2 M).

  • Cool the mixture to 0 °C.

  • Add DIPEA (or TEA) (2.0-3.0 eq) dropwise. Causality: The base is required to neutralize the hydrochloride salt of EDC and the proton released from the carboxylic acid.[18]

  • Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.

  • Workup and purification are similar to Protocol 1. The urea byproduct from EDC is water-soluble and is easily removed during the aqueous washes.[14]

Protocol 3: Scalable & Mild Coupling using T3P®

Propylphosphonic anhydride (T3P®) is an excellent reagent for both lab and process scale, prized for its mild activation and exceptionally easy workup.[17][19] The byproducts are phosphonic acids, which are readily removed with a simple aqueous base wash.[15][16]

Materials:

  • This compound (1.0 eq)

  • Amine (1.0 - 1.1 eq)

  • T3P® (50% solution in Ethyl Acetate or DMF is common) (1.5 eq)

  • Pyridine or DIPEA (3.0 eq)

  • Anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Dissolve this compound (1.0 eq) and the Amine (1.0-1.1 eq) in the chosen anhydrous solvent (e.g., EtOAc).

  • Add Pyridine or DIPEA (3.0 eq). Causality: The base activates the carboxylic acid and neutralizes the phosphonic acid byproducts generated. Pyridine is often recommended for T3P couplings to minimize epimerization, though for this achiral acid, DIPEA is also suitable.[17]

  • Cool the solution to 0 °C.

  • Slowly add the T3P® solution (1.5 eq) over 15-30 minutes, maintaining the internal temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated NaHCO₃ solution.

  • Separate the organic layer. Wash it with 1M HCl (if a basic amine like pyridine was used), followed by saturated NaHCO₃, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product, which is often of high purity. Further purification can be done by chromatography or recrystallization if needed.

References

Application Note: Strategic Derivatization of the Cyano Group in 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Bicyclo[1.1.1]pentane (BCP) Scaffold

In contemporary medicinal chemistry, the bicyclo[1.1.1]pentane (BCP) motif has emerged as a paramount structural surrogate for traditional aromatic and linear linkers, such as para-substituted phenyl rings and alkynes.[1][2] Its rigid, three-dimensional cage-like structure imparts a unique combination of properties to drug candidates, including enhanced metabolic stability, improved aqueous solubility, and novel intellectual property positioning.[2] The compound 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid is a particularly valuable building block, featuring two orthogonal and highly versatile functional handles.[3][4][5] The carboxylic acid allows for standard amide bond formation, while the cyano group serves as a gateway to a diverse array of other critical functionalities.

This guide provides a detailed exploration of three primary, high-impact derivatization pathways for the cyano group on the BCP core: hydrolysis to a primary amide, reduction to a primary amine, and cycloaddition to form a 5-substituted-1H-tetrazole. Each section explains the causality behind experimental choices and provides detailed, field-proven protocols.

Core Derivatization Pathways

The cyano group on the BCP scaffold can be strategically transformed into key functional groups prevalent in pharmaceuticals. The choice of pathway depends on the desired pharmacological properties and subsequent synthetic steps.

G cluster_0 Starting Material cluster_1 Primary Derivatizations start 3-Cyanobicyclo[1.1.1]pentane- 1-carboxylic acid amide 3-(Aminocarbonyl)bicyclo[1.1.1]pentane- 1-carboxylic acid start->amide Hydrolysis amine 3-(Aminomethyl)bicyclo[1.1.1]pentane- 1-carboxylic acid* start->amine Reduction tetrazole 3-(1H-Tetrazol-5-yl)bicyclo[1.1.1]pentane- 1-carboxylic acid start->tetrazole [3+2] Cycloaddition note *Requires protection of the carboxylic acid group prior to reduction.

Caption: Key derivatization pathways from the central BCP building block.

Hydrolysis: Conversion of Nitrile to Primary Amide

The transformation of a nitrile to a primary amide is a fundamental step, as the amide functional group is ubiquitous in bioactive molecules. The primary challenge in this conversion is preventing over-hydrolysis to the corresponding carboxylic acid.[6][7] While traditional methods often employ harsh acidic or basic conditions at elevated temperatures, milder, more selective protocols are preferred for complex substrates.

Expertise & Experience: Controlling the Reaction

The rate of nitrile hydrolysis is generally slower than that of the resulting amide. Therefore, achieving a high yield of the amide requires conditions that either favor the initial hydration step or are mild enough to be stopped before significant secondary hydrolysis occurs. Alkaline hydrogen peroxide is an effective system; the hydroperoxide anion is a potent nucleophile that attacks the nitrile carbon, leading to the amide under conditions that are typically gentle enough to preserve the product.[7]

Protocol 1: Mild Hydrolysis using Alkaline Hydrogen Peroxide

This protocol is designed for the selective conversion of the cyano group to a primary amide while minimizing hydrolysis of the amide product and preserving the integrity of the BCP core.

Materials:

  • This compound

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH), 6M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Hydrochloric acid (HCl), 1M aqueous solution

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in ethanol (approx. 0.2 M concentration).

  • Basification: Cool the solution to 0 °C in an ice bath. Slowly add 6M NaOH (2.0 eq) while stirring.

  • Oxidant Addition: Add 30% H₂O₂ (3.0–5.0 eq) dropwise to the cooled solution. Caution: This may be exothermic. Maintain the temperature below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the starting material is consumed, cool the mixture to 0 °C and slowly add saturated aqueous Na₂S₂O₃ to quench the excess peroxide. Stir for 15 minutes.

  • Acidification & Extraction: Carefully acidify the mixture to pH ~2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 3-(aminocarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid.

  • Purification: The product can be purified by recrystallization or silica gel chromatography if necessary.

ParameterConditionRationale / Notes
Solvent Ethanol/WaterEnsures solubility of both the organic substrate and inorganic reagents.
Base NaOHActivates the hydrogen peroxide to form the nucleophilic hydroperoxide anion.
Temperature 0 °C to RTInitial cooling controls the exotherm from peroxide addition.
Monitoring TLC / LC-MSEssential to prevent over-hydrolysis to the dicarboxylic acid.
Quenching Na₂S₂O₃Safely neutralizes unreacted hydrogen peroxide.

Reduction: Conversion of Nitrile to Primary Amine

The reduction of the cyano group to a primary aminomethyl group provides a key building block for introducing basic centers or for subsequent elaboration via amide or sulfonamide formation. This transformation requires potent reducing agents.

Expertise & Experience: Managing Reactivity

Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for nitrile reduction.[8][9] However, LiAlH₄ will also readily reduce the carboxylic acid. Therefore, it is critical to protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester), before performing the reduction. Catalytic hydrogenation is an alternative but can sometimes lead to secondary and tertiary amine byproducts through reaction of the intermediate imine with the product amine; this is often suppressed by the addition of ammonia.[10]

G start 3-Cyanobicyclo[1.1.1]pentane- 1-carboxylic acid ester Methyl 3-cyanobicyclo[1.1.1]pentane- 1-carboxylate start->ester 1. Esterification (e.g., SOCl₂, MeOH) amine_ester Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane- 1-carboxylate ester->amine_ester 2. Reduction (e.g., LiAlH₄, THF) final_amine 3-(Aminomethyl)bicyclo[1.1.1]pentane- 1-carboxylic acid amine_ester->final_amine 3. Hydrolysis (e.g., LiOH, H₂O)

Caption: Workflow for nitrile reduction requiring a protection strategy.

Protocol 2: LiAlH₄ Reduction of a Protected BCP Nitrile

This two-step protocol details the esterification of the carboxylic acid followed by the reduction of the nitrile.

Part A: Ester Protection

  • Activation: Suspend this compound (1.0 eq) in toluene. Add thionyl chloride (SOCl₂, 1.2 eq) and a catalytic amount of DMF.

  • Reaction: Heat the mixture to 60-70 °C for 2-4 hours until gas evolution ceases.

  • Esterification: Cool the reaction and concentrate under reduced pressure to remove excess SOCl₂. Dissolve the crude acid chloride in anhydrous methanol (MeOH) and stir at room temperature for 1-2 hours.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude methyl ester, which can be purified by chromatography or used directly in the next step.

Part B: LiAlH₄ Reduction

  • Setup: In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of the methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool the solution to 0 °C. Carefully and portion-wise, add LiAlH₄ powder (2.0-2.5 eq). Caution: Highly exothermic reaction, gas evolution.

  • Reaction: After the addition is complete, slowly warm the reaction to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC or LC-MS.

  • Quenching (Fieser workup): Cool the reaction to 0 °C. Slowly and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams.

  • Workup: A granular precipitate should form. Stir vigorously for 30 minutes, then filter the solid through a pad of Celite®, washing with THF or EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate. This can be deprotected via standard ester hydrolysis (e.g., with LiOH) if the free acid is desired.

ParameterConditionRationale / Notes
Atmosphere Inert (N₂ or Ar)LiAlH₄ is highly reactive with atmospheric moisture and oxygen.
Solvent Anhydrous THFMust be free of water and peroxides.
Temperature 0 °C to RefluxInitial cooling manages the exothermic addition; heating drives the reaction to completion.
Workup Fieser MethodA standardized and safe procedure for quenching LiAlH₄ reactions, resulting in easily filterable salts.

[3+2] Cycloaddition: Synthesis of 5-Substituted-1H-Tetrazole

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group, often enhancing metabolic stability and improving pharmacokinetic profiles.[11] The most direct synthesis involves a [3+2] cycloaddition between the nitrile and an azide salt.

Expertise & Experience: Driving the Cycloaddition

This reaction typically requires heat and an acid catalyst to activate the nitrile, making it more electrophilic.[11][12] Ammonium chloride can serve as a mild, in situ source of acid.[11] Zinc salts are also effective Lewis acid catalysts.[13][14] The reaction is often performed in a high-boiling polar aprotic solvent like DMF to ensure all reagents remain in solution at the required temperature. Safety is paramount when working with azides, which are highly toxic and potentially explosive, especially in the presence of acid (forms hydrazoic acid) or heavy metals.

Protocol 3: Azide-Nitrile Cycloaddition to Form a Tetrazole

This protocol describes a common lab-scale synthesis of the tetrazole derivative.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 3M aqueous solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5-2.0 eq), and ammonium chloride (1.5-2.0 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 0.3-0.5 M concentration).

  • Reaction: Heat the mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS until the starting nitrile is consumed.

  • Workup - Acidification: Cool the reaction mixture to room temperature. Pour it slowly into a beaker containing ice and water.

  • Precipitation: Acidify the aqueous mixture to pH ~2 with 3M HCl. The tetrazole product, being acidic like a carboxylic acid, will be protonated and should precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, washing with cold water. If no precipitate forms, extract the acidified aqueous layer with ethyl acetate (3x).

  • Final Steps (if extracting): Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

ParameterConditionRationale / Notes
Reagents NaN₃, NH₄ClAzide source and a mild Brønsted acid catalyst to activate the nitrile.[11]
Solvent Anhydrous DMFHigh-boiling polar solvent to facilitate the reaction at elevated temperatures.
Temperature 100-120 °CProvides the necessary thermal energy to overcome the activation barrier of the cycloaddition.[14]
Workup AcidificationProtonates the tetrazole ring (pKa ≈ 4.5-5), reducing its water solubility and causing precipitation.[11]
Safety Use a blast shield and work in a well-ventilated fume hood. Avoid using metal spatulas with azide reagents.

References

Application Notes & Protocols: Solid-Phase Synthesis of Branched Peptides Using Orthogonally Protected Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched peptides, which feature secondary peptide chains linked to the side chains of specific amino acid residues, offer significant advantages over their linear counterparts in various biomedical applications, including vaccine development, drug delivery, and the creation of multivalent ligands.[1][2] Their unique architectures can lead to enhanced biological activity, increased stability against enzymatic degradation, and improved receptor selectivity.[2][3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of branched peptides using modern solid-phase peptide synthesis (SPPS) techniques. At the core of this methodology is the strategic use of branched-chain peptide (BCP) building blocks, which are amino acids with orthogonally protected side chains. This allows for the selective deprotection and subsequent elongation of a new peptide chain from a specific point within the primary sequence, a critical capability for constructing these complex molecules.[5][6] We will delve into the foundational principles of orthogonal protection, provide step-by-step experimental workflows, present a troubleshooting guide for common issues, and detail methods for the final purification and characterization of the target branched peptide.

Theoretical Foundations: The Principle of Orthogonal Protection

Solid-phase peptide synthesis (SPPS) is a cornerstone of peptide chemistry where a peptide chain is assembled in a stepwise manner while its C-terminus is covalently anchored to an insoluble resin support.[7][8] This approach simplifies the entire process by allowing for the easy removal of excess reagents and byproducts through simple filtration and washing steps.[8][9]

The synthesis of complex structures like branched peptides is made possible by the concept of orthogonal protection .[5][10] This strategy involves using multiple classes of protecting groups within a single synthesis, each of which can be removed under specific chemical conditions without affecting the others.[5][10] For branched peptide synthesis, a tri-orthogonal system is typically required:

  • Temporary Nα-Amino Protecting Group: Protects the N-terminus of the growing peptide chain. The most common group in modern SPPS is the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at the beginning of each coupling cycle with a mild base like piperidine.[5][9]

  • Permanent Side-Chain Protecting Groups: These protect reactive amino acid side chains throughout the synthesis. They are typically acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt)) that are only removed during the final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[5][9]

  • Semi-Permanent Side-Chain Protecting Group: This is the key to creating a branch point. This group protects the side chain of the BCP building block (e.g., the ε-amino group of lysine) and must be removable under conditions that do not affect the Fmoc or the other permanent protecting groups.[6][10]

This multi-level protection scheme allows for precise control over the synthesis, enabling the chemist to unmask a specific functional group on-demand to initiate the growth of a secondary peptide chain.[11]

graph Orthogonal_Protection_Strategy { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

}

Figure 1: Orthogonal protection scheme for branched peptide synthesis.

The BCP Building Block Toolkit

The choice of the branched-chain peptide (BCP) building block is critical and depends on the desired branching chemistry. Lysine is the most common residue for creating branches due to its primary ε-amino group. Several orthogonally protected lysine derivatives are commercially available, each with a unique deprotection chemistry.

Building BlockOrthogonal Protecting GroupDeprotection ReagentKey Features
Fmoc-Lys(Dde)-OH 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde)2-5% Hydrazine in DMFWidely used, reliable. Deprotection is fast.[6]
Fmoc-Lys(ivDde)-OH 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde)2-5% Hydrazine in DMFSimilar to Dde but offers slightly different kinetics.
Fmoc-Lys(Alloc)-OH Allyloxycarbonyl (Alloc)Pd(PPh₃)₄ / Phenylsilane in DCMOrthogonal to both acid- and base-labile groups.[1] Mild deprotection.[1]
Fmoc-Lys(Tfa)-OH Trifluoroacetyl (Tfa)Aqueous base (e.g., Piperidine, NaOH)Stable to standard TFA cleavage but can be removed with specific basic conditions.[1]
Fmoc-Lys(Trt)-OH Trityl (Trt)Dilute TFA (1-5%) in DCMAllows for selective deprotection under mild acidic conditions.

Scientist's Note: The Dde and ivDde groups are among the most popular choices due to the simplicity and speed of their removal with hydrazine. However, residual hydrazine must be thoroughly washed from the resin to prevent unwanted side reactions in subsequent steps. The Alloc group offers a truly orthogonal deprotection pathway using palladium catalysis, which can be advantageous for highly sensitive sequences.

General Workflow for Solid-Phase Synthesis of Branched Peptides

The synthesis of a branched peptide follows the general cycle of Fmoc-SPPS with the addition of a crucial branching module. The process can be broken down into four main phases.

graph SPPS_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

}

Figure 2: General workflow for solid-phase synthesis of a branched peptide.

Detailed Experimental Protocols

Materials and Reagents:

  • Resin: Rink Amide or 2-Chlorotrityl Chloride resin.

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold).

  • Amino Acids: Nα-Fmoc protected amino acids with standard acid-labile side-chain protection (e.g., tBu, Trt, Boc).

  • BCP Building Block: e.g., Fmoc-Lys(Dde)-OH.

  • Coupling Reagents: HBTU/HOBt or HATU/HOAt.

  • Base: N,N-Diisopropylethylamine (DIPEA).

  • Deprotection Reagents: 20% Piperidine in DMF, 2% Hydrazine monohydrate in DMF.

  • Cleavage Cocktail: TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).

Protocol 4.1: Synthesis of the Main Peptide Chain

This protocol follows standard Fmoc-SPPS procedures.[8][12]

  • Resin Swelling: Swell the resin (e.g., 0.1 mmol scale) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Drain DMF. Add 20% piperidine in DMF and agitate for 3 minutes. Drain. Repeat with a 7-minute incubation.

  • Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3-5 eq.) with a coupling reagent (e.g., HBTU, 3-5 eq.) and DIPEA (6-10 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), the coupling is incomplete; repeat the coupling step. If negative (yellow/clear beads), proceed.

  • Washing: Wash the resin with DMF (5x) and DCM (3x).

  • Repeat: Repeat steps 2-6 for each amino acid in the linear sequence, incorporating the BCP building block (e.g., Fmoc-Lys(Dde)-OH) at the desired position using the same coupling protocol.

Rationale: The use of excess reagents drives the coupling reaction to completion, which is a key advantage of solid-phase synthesis.[7] Thorough washing is critical to remove reactants and byproducts that could interfere with subsequent steps.[8]

Protocol 4.2: Branch Point Creation (Dde Removal)
  • Resin Preparation: After synthesizing the main chain, ensure the N-terminal amino acid is Fmoc-protected. Wash the resin with DMF (5x).

  • Dde Deprotection: Add a solution of 2% hydrazine monohydrate in DMF to the resin. Agitate for 3 minutes. Drain. Repeat with a 7-minute incubation.

  • Thorough Washing: This step is critical. Wash the resin extensively with DMF (10x) to completely remove all traces of hydrazine.

Scientist's Note: The ε-amino group of the lysine residue is now deprotected and serves as the anchor point for the new peptide chain. The N-terminal Fmoc group and all other acid-labile side-chain protecting groups remain intact, demonstrating the principle of orthogonality.

Protocol 4.3: Synthesis of the Branched Peptide Chain
  • Resume SPPS: With the newly exposed side-chain amine, begin standard Fmoc-SPPS cycles as described in Protocol 4.1 , starting from step 4 (Amino Acid Coupling).

  • Chain Elongation: Continue the deprotection/coupling/washing cycles until the desired branched peptide sequence is assembled.

  • Final Fmoc Removal: After coupling the final amino acid on the branch, perform a final Fmoc deprotection (Protocol 4.1, step 2) to yield the free N-terminus.

  • Final Wash: Wash the resin thoroughly with DMF (5x), DCM (5x), and MeOH (3x), then dry the resin under vacuum.

Protocol 4.4: Cleavage, Deprotection, and Purification
  • Cleavage: Place the dry peptide-resin in a reaction vessel. Add the cleavage cocktail (e.g., TFA/H₂O/TIS, ~10 mL per 0.1 mmol of resin). Agitate at room temperature for 2-3 hours.[13]

    • Rationale: TFA cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups. Water and TIS act as scavengers to trap reactive cations generated during deprotection, preventing modification of sensitive residues like Trp and Met.[13]

  • Peptide Precipitation: Filter the TFA solution away from the resin beads into a cold tube of diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether. Wash the pellet with cold ether 2-3 more times.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification:

    • Dissolve the crude peptide in a suitable buffer (e.g., 0.1% TFA in water/acetonitrile).

    • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[14][15]

  • Characterization and Analysis:

    • Confirm the purity of HPLC fractions using analytical RP-HPLC.

    • Verify the identity and molecular weight of the pure peptide using Liquid Chromatography-Mass Spectrometry (LC-MS).[16][17][18]

Process Optimization and Troubleshooting

ProblemProbable Cause(s)Recommended Solution(s)
Incomplete Coupling (Positive Kaiser Test) - Steric hindrance, especially after BCP incorporation.- Peptide aggregation on the resin.- Double couple the amino acid (repeat the coupling step).- Use a more potent coupling reagent like HATU.- Switch to a different solvent (e.g., NMP).
Low Purity or Extra Peaks in Crude HPLC - Incomplete deprotection of the orthogonal group.- Side reactions during final cleavage due to insufficient scavengers.- Incomplete Fmoc deprotection during synthesis.- Increase hydrazine incubation time or concentration.- Ensure the cleavage cocktail is fresh and contains adequate scavengers.- Check the potency of the piperidine solution.
No Branch Growth After Orthogonal Deprotection - Incomplete removal of hydrazine, which can cap the free amine.- Inefficient coupling of the first branched-chain amino acid.- Perform more extensive DMF washes after hydrazine treatment.- Use extended coupling times or double couple the first residue of the branch.
Low Yield After Cleavage - Premature cleavage of the peptide from an acid-sensitive resin (e.g., 2-Cl-Trt).- Poor solubility of the crude peptide.- Ensure no acidic conditions are used inadvertently during synthesis.- Test different solvents for dissolving the crude peptide before purification.

References

Application Notes and Protocols for the Incorporation of Bicyclo[1.1.1]pentane (BCP) Scaffolds into Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design with BCP Scaffolds

The relentless pursuit of novel therapeutic agents with improved efficacy and pharmacokinetic profiles has led medicinal chemists to explore beyond the traditional "flat" chemical space dominated by aromatic rings.[1] The concept of "escaping from flatland" emphasizes the integration of three-dimensional (3D) scaffolds to enhance the physicochemical properties of drug candidates.[2] Among the most promising of these 3D motifs is the bicyclo[1.1.1]pentane (BCP) scaffold.[3][4]

The BCP core is a highly rigid, strained carbocycle that serves as an effective bioisostere for para-substituted benzene rings, internal alkynes, and tert-butyl groups.[3][5] Its unique geometry, with substituents exiting at 180°, mimics the linear arrangement of para-substituted arenes while introducing a significant degree of sp³ character. This fundamental shift from a planar, sp²-hybridized system to a saturated, 3D structure can profoundly and beneficially impact a molecule's properties.

The incorporation of a BCP scaffold can lead to:

  • Improved Solubility: The non-planar nature of BCP disrupts crystal packing and π-stacking interactions that can decrease the solubility of aromatic compounds.[4][5]

  • Enhanced Metabolic Stability: The high C-H bond dissociation energy of the BCP cage renders it more resistant to oxidative metabolism by cytochrome P450 enzymes compared to electron-rich aromatic rings.[4][6]

  • Increased Permeability: By reducing planarity and lipophilicity in some cases, BCPs can improve a drug candidate's ability to cross cell membranes.[3][5]

  • Reduced Non-Specific Binding: The replacement of aromatic rings with BCPs can decrease non-specific binding to off-target proteins, a common issue with planar, hydrophobic moieties.[4][7]

  • Novel Intellectual Property: The unique structure of BCP-containing compounds provides opportunities for novel patent claims.[8]

This guide will provide a detailed overview of the strategic incorporation of BCP scaffolds into drug candidates, including synthetic protocols and the rationale behind their application.

Strategic Considerations for BCP Incorporation

The decision to replace a functional group with a BCP bioisostere should be driven by a clear understanding of the parent molecule's structure-activity relationship (SAR) and its pharmacokinetic liabilities. BCPs are most effectively employed when the aromatic ring primarily acts as a rigid linker to orient substituents, rather than engaging in essential π-π or cation-π interactions with the biological target.

A notable early example of the successful application of this strategy was reported by Pfizer in the development of a γ-secretase inhibitor.[4][5] By replacing a fluorophenyl group in the parent compound (BMS-708,163) with a BCP moiety, the researchers achieved significant improvements in solubility, cell permeability, and metabolic stability while maintaining potent biological activity.[4] However, it is crucial to note that the shorter distance between the bridgehead carbons of a BCP (1.85 Å) compared to the 1,4-positions of a phenyl ring (2.79 Å) can sometimes negatively impact potency, as observed in a BCP analog of imatinib.[3]

Synthetic Strategies for Accessing BCP-Containing Molecules

The growing interest in BCPs has spurred the development of numerous synthetic methods, making this scaffold more accessible to medicinal chemists.[3][5] A common and powerful approach involves the reaction of various radical precursors with [1.1.1]propellane, a highly strained and reactive molecule.[5]

Protocol 1: General Procedure for Radical Addition to [1.1.1]Propellane

This protocol outlines a general method for the synthesis of 1-substituted BCPs via a radical-mediated reaction with [1.1.1]propellane. This approach is amenable to a wide range of functional groups and can be adapted for late-stage functionalization.

Causality: The high ring strain of [1.1.1]propellane (66.6 kcal/mol) makes the central C1-C3 bond susceptible to homolytic cleavage upon reaction with a radical species.[3] This forms a BCP-3-yl radical, which can then be trapped by a hydrogen atom donor or another radical, or undergo further reactions to yield the desired 1-substituted BCP. Photoredox catalysis is often employed to generate the initial radical under mild conditions, ensuring broad functional group tolerance.[6]

Experimental Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of [1.1.1]propellane in a suitable solvent (e.g., diethyl ether) and store at low temperature (-40 °C).[2] The concentration can be determined by titration with thiophenol.[2]

    • The radical precursor can be an alkyl halide, an N-hydroxyphthalimide (NHPI) ester, or another suitable starting material.[6]

    • Select an appropriate photocatalyst (e.g., Ir(ppy)₃) and a hydrogen atom donor (e.g., a thiol or silane) if necessary.[3]

  • Reaction Setup:

    • In a reaction vessel equipped with a magnetic stir bar, combine the radical precursor, photocatalyst, and any other additives under an inert atmosphere (e.g., nitrogen or argon).

    • Add the desired solvent (e.g., acetonitrile, DMF).

    • Degas the solution by sparging with an inert gas for 15-20 minutes.

  • Reaction Execution:

    • Add the stock solution of [1.1.1]propellane to the reaction mixture.

    • Irradiate the reaction mixture with a suitable light source (e.g., 390 nm LED) at room temperature.[3]

    • Monitor the reaction progress by TLC or LC-MS.

  • Workup and Purification:

    • Upon completion, quench the reaction as appropriate.

    • Perform an aqueous workup to remove the catalyst and other water-soluble components.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Self-Validation: The successful synthesis of the target BCP-containing molecule can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. The characteristic bridgehead proton signal in the ¹H NMR spectrum is a key indicator of BCP formation.

Visualization of Synthetic Workflow

BCP_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Radical Addition cluster_intermediate Intermediate cluster_product Product Radical_Precursor Radical Precursor (e.g., R-X, NHPI ester) Reaction Photoredox Catalysis (Visible Light) Radical_Precursor->Reaction Propellane [1.1.1]Propellane Propellane->Reaction Catalyst Photocatalyst (e.g., Ir(ppy)3) Catalyst->Reaction BCP_Radical BCP-3-yl Radical Reaction->BCP_Radical BCP_Product 1-Substituted BCP BCP_Radical->BCP_Product Trapping

Caption: General workflow for the synthesis of 1-substituted BCPs via photoredox-catalyzed radical addition to [1.1.1]propellane.

Physicochemical Property Comparison: Phenyl vs. BCP

The following table summarizes the typical changes in physicochemical properties observed when a para-substituted phenyl ring is replaced with a 1,3-disubstituted BCP scaffold in a drug candidate.

PropertyPhenyl-Containing AnalogBCP-Containing AnalogRationale for Change
Solubility LowerHigherDisruption of planar packing and π-stacking increases interaction with solvent.[4][5]
Lipophilicity (logP/logD) HigherLowerIncreased sp³ character and reduced surface area can decrease lipophilicity.
Metabolic Stability LowerHigherBCPs are more resistant to CYP450-mediated oxidation.[4][6]
Fraction of sp³ carbons (Fsp³) LowerHigherDirect consequence of replacing an aromatic ring with a saturated cage.
Molecular Weight VariesGenerally LowerA BCP core (C₅H₆) has a lower molecular weight than a phenyl ring (C₆H₄).

Case Study: BCP in a γ-Secretase Inhibitor

The work by Stepan et al. at Pfizer on a γ-secretase inhibitor provides a compelling example of the benefits of BCP incorporation.[3][4][5]

CompoundStructurePotency (IC₅₀)Aqueous SolubilityPermeability (Papp)
BMS-708,163 (Parent) (Structure with fluorophenyl)PotentLowModerate
BCP Analog (Structure with BCP)EquipotentSignificantly ImprovedImproved

This case study demonstrates that a BCP can serve as a non-classical bioisostere for a phenyl ring, not only maintaining but in some aspects improving upon the properties of the original drug candidate.[4][5]

Advanced Applications and Future Directions

The utility of BCPs extends beyond simple 1,3-disubstitution. Recent research has focused on the synthesis and application of 1,2-disubstituted (bridge-functionalized) BCPs as potential bioisosteres for ortho- and meta-substituted arenes.[8][9] These scaffolds offer novel vectors for exploring chemical space and fine-tuning molecular properties.[8] Furthermore, the development of multicomponent reactions is enabling the rapid and efficient synthesis of complex, unsymmetrically substituted BCPs in a single step.[10]

The continued development of robust and scalable synthetic methods will be crucial for the broader adoption of BCPs in drug discovery.[2][11] As our understanding of the interplay between 3D structure and drug-like properties grows, BCPs and other saturated bioisosteres will undoubtedly play an increasingly important role in the design of next-generation therapeutics.

References

Application Notes and Protocols for the Scalable Synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile (BCP)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the strategic scale-up of Bicyclo[2.2.1]heptane-2-carbonitrile (BCP) synthesis, a critical intermediate in various pharmaceutical and specialty chemical applications. Moving from a laboratory benchtop to a pilot or industrial scale introduces significant challenges in reaction control, thermal management, and process safety. This guide offers detailed protocols, process development insights, and safety analyses to navigate these complexities. We will dissect the foundational Diels-Alder reaction between cyclopentadiene and acrylonitrile, outlining a systematic approach to ensure a safe, efficient, and reproducible manufacturing process.

Chapter 1: Foundational Chemistry & Laboratory-Scale Synthesis

The synthesis of BCP is fundamentally a [4+2] cycloaddition, specifically a Diels-Alder reaction, between cyclopentadiene (a diene) and acrylonitrile (a dienophile). The reaction is highly efficient and atom-economical, but not without its challenges, particularly concerning the thermal stability of the diene and the exothermic nature of the reaction.

The Core Reaction: Diels-Alder Cycloaddition

Cyclopentadiene is typically generated in situ by cracking its dimer, dicyclopentadiene (DCPD), a process requiring thermal input. The resulting monomer is highly reactive and will readily dimerize back to DCPD if not used promptly or kept at low temperatures. The subsequent reaction with acrylonitrile is highly exothermic and proceeds readily. The reaction yields a mixture of endo and exo isomers, with the endo isomer being the kinetically favored product under standard conditions.

BCP_Reaction_Mechanism cluster_0 Step 1: Retro-Diels-Alder (Cracking) cluster_1 Step 2: Diels-Alder Reaction DCPD Dicyclopentadiene (DCPD) CPD Cyclopentadiene (CPD) (Monomer) DCPD->CPD Δ (Heat) ~170-400°C CPD2 Cyclopentadiene (CPD) TS Cyclic Transition State CPD2->TS [4+2] Cycloaddition ACN Acrylonitrile (ACN) ACN->TS BCP Bicyclo[2.2.1]hept-5-ene- 2-carbonitrile (BCP) (Endo/Exo Mixture) TS->BCP Highly Exothermic caption Fig 1. Core reaction mechanism for BCP synthesis.

Fig 1. Core reaction mechanism for BCP synthesis.
Standard Laboratory Protocol (100g Scale)

This protocol serves as the baseline for our scale-up analysis.

Reagents & Equipment:

  • Dicyclopentadiene (DCPD), technical grade: 150 mL

  • Acrylonitrile, stabilized: 66 g (82.5 mL, 1.25 mol)

  • Fractional distillation apparatus

  • Three-neck round-bottom flask (1 L) with mechanical stirrer, dropping funnel, and thermometer/thermocouple

  • Ice-water bath

Procedure:

  • Cracking of DCPD: Set up the fractional distillation apparatus. Heat the DCPD to its boiling point (~170°C). The dimer will undergo a retro-Diels-Alder reaction, and the cyclopentadiene monomer (bp 41-42°C) will distill over.[1][2] Collect approximately 82.5 g (100 mL, 1.25 mol) of CPD, keeping the collection flask in an ice bath to prevent re-dimerization.[1] CPD should be used immediately.

  • Reaction Setup: Charge the 1 L three-neck flask with the freshly distilled, chilled cyclopentadiene.

  • Acrylonitrile Addition: Cool the flask in an ice-water bath. Begin stirring and add the acrylonitrile dropwise via the dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C. Causality: The reaction is highly exothermic. Slow, controlled addition is critical to prevent a runaway reaction and minimize side product formation.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.

  • Work-up: The crude product is typically a mixture of endo and exo isomers and can be purified by vacuum distillation.

Chapter 2: Process Development & Scale-Up Considerations

Translating the lab-scale procedure to a larger scale requires a thorough analysis of chemical engineering principles and process safety. A direct 10x or 100x multiplication of the lab protocol is not feasible and is inherently unsafe.

Thermodynamics and Heat Management

The Diels-Alder reaction's exothermicity is the primary scale-up challenge. The heat generated increases with the cube of the reactor scale (volume), while the heat removal capacity (surface area) only increases with the square. This mismatch can lead to a thermal runaway.

  • Heat of Reaction (ΔHrxn): The heat of polymerization for acrylonitrile is approximately -1412 kJ/kg.[3] While this is for polymerization, the cycloaddition is also significantly exothermic. This value must be determined precisely using reaction calorimetry (e.g., RC1 calorimeter) during process development.

  • Cooling Capacity: Standard laboratory glassware relies on passive cooling. At scale, a jacketed reactor with a dedicated heat transfer fluid (chiller/heater unit) is mandatory. The system must be designed to handle the maximum heat evolution rate (MTSR - Maximum Temperature of the Synthesis Reaction).

  • Addition Control: The rate of acrylonitrile addition becomes the primary method of controlling the reaction rate and, therefore, the heat output. This should be automated and linked to an internal temperature probe. If the temperature exceeds a set limit, the addition must automatically stop.

Reagent Handling and Safety

Cyclopentadiene (CPD):

  • Generation: Continuous, in-situ generation of CPD from DCPD is preferred at scale to avoid storing the unstable monomer.[4] This involves feeding DCPD into a heated cracker (e.g., a tube furnace or hot oil bath at 250-400°C) and piping the resulting monomer vapor directly to the cooled reactor.[2]

  • Storage: If temporary storage is unavoidable, CPD must be kept below 0°C and used within hours to minimize dimerization.[5]

Acrylonitrile (ACN):

  • Hazards: Acrylonitrile is toxic, flammable, and can undergo uncontrolled, violent polymerization.[3][6] This polymerization can be initiated by heat, light, or contact with strong acids/bases.[6][7]

  • Inhibition: ACN is shipped with inhibitors like hydroquinone methyl ether (MEHQ).[7] It is crucial to ensure the inhibitor is present and effective. However, the inhibitor requires dissolved oxygen to function, so nitrogen blanketing of storage tanks must be carefully managed.[6]

  • pH Control: The pH of stored acrylonitrile should be monitored and kept below 7.5 to prevent spontaneous polymerization.[8]

Reactor Design and Process Control
  • Reactor Type: A glass-lined or stainless steel jacketed reactor is suitable. The material must be compatible with all reactants and products.

  • Mixing: Efficient mixing is critical to ensure rapid heat transfer from the reaction mass to the reactor wall and to prevent localized "hot spots" that could initiate a runaway. The agitator (impeller type, speed) must be designed for the specific viscosity and density of the reaction mixture.

  • Process Analytical Technology (PAT):

    • Temperature: Multiple temperature probes (internal, jacket inlet/outlet) are essential.

    • Pressure: The reactor should be equipped with a pressure transducer and a rupture disc/relief valve system sized to handle a worst-case scenario (e.g., solvent boiling).

    • Concentration: In-line FTIR or Raman spectroscopy can be used to monitor the consumption of reactants and the formation of product in real-time, allowing for precise determination of the reaction endpoint.

Hazard and Operability (HAZOP) Analysis

A systematic HAZOP study is mandatory before any scale-up operation.[9][10] This involves a team of engineers and chemists examining every part of the process (nodes) and identifying potential deviations, their causes, consequences, and the safeguards in place. The use of process simulation can greatly enhance the accuracy of a HAZOP analysis by providing quantitative data on the consequences of deviations.[11]

Table 1: Sample HAZOP Analysis for Acrylonitrile Addition Node

Guide Word Deviation Possible Causes Consequences Safeguards/Actions
NO/LESS Less/No Coolant Flow Chiller failure; valve closed; line blockage. Loss of cooling. Rapid temperature increase. Thermal runaway, reactor over-pressurization, release of toxic/flammable material.[12][13] 1. High-temp alarm interlocked to stop ACN feed. 2. Emergency quench system. 3. Redundant cooling source. 4. Regular maintenance/inspection of chiller.
MORE Acrylonitrile Addition Rate Too High Pump failure (max rate); control valve failure; operator error. Heat generation exceeds removal capacity. Thermal runaway. 1. Mass flow meter on ACN line. 2. Interlock between temperature probe and addition pump. 3. Hard-piped addition lines to prevent manual over-addition.

| CONTAMINATION | Water or Base enters Reactor | Leaky condenser; incorrect raw material charge. | Initiates violent polymerization of excess acrylonitrile.[7] | 1. Strict raw material QC. 2. Use of dedicated charging vessels. 3. Monitor pH of reactants. |

Fig 2. Logical workflow for a HAZOP study.

Chapter 3: Pilot-Scale Synthesis Protocol (10 kg Scale)

This protocol assumes a 100 L jacketed reactor with automated controls and an associated DCPD cracking system. WARNING: This procedure must only be carried out by trained professionals in a facility designed for handling hazardous materials, after a full process safety review.

Protocol 3.1: Reactor Preparation and Inerting
  • System Check: Ensure the reactor, chiller, stirrer, and all safety interlocks are fully operational and have passed pre-operational checks.

  • Inerting: Purge the reactor with nitrogen to reduce the oxygen level below 2%. This is critical for safety, although a trace amount of oxygen is needed for the ACN inhibitor to function. This is a delicate balance that must be validated.

  • Chiller Setpoint: Set the jacket temperature to -10°C.

Protocol 3.2: Reagent Charging and Reaction
  • DCPD Cracking: Begin feeding DCPD through the cracking unit. The cracker outlet temperature should be maintained at ~350°C.

  • CPD Condensation: The gaseous CPD monomer is fed directly into the cooled reactor and condensed. Charge a total of 8.25 kg (1.25 molar equivalents) of CPD. Maintain the internal reactor temperature below 0°C during this process.

  • Acrylonitrile Addition:

    • Charge 6.6 kg (1.0 molar equivalent) of inhibited acrylonitrile to a calibrated addition vessel connected to the reactor via a dosing pump.

    • Begin slow, subsurface addition of acrylonitrile. The initial rate should not exceed 2 kg/hr .

    • CRITICAL CONTROL POINT: Monitor the internal temperature continuously. The addition rate must be controlled to maintain the internal temperature between 5°C and 10°C. The temperature difference (ΔT) between the reactor contents and the jacket fluid should also be monitored as an indicator of heat generation.

    • If the internal temperature exceeds 15°C, the addition pump must automatically shut off.

  • Digestion Phase: Once all acrylonitrile has been added (approx. 3-4 hours), hold the batch temperature at 10°C for 1 hour.

  • Warm-up: Slowly ramp the jacket temperature to allow the batch to warm to 25°C over 2 hours. Hold at 25°C for an additional 2 hours to ensure complete reaction.

  • Sampling: Take a sample for in-process control (IPC) analysis (e.g., GC) to confirm the disappearance of limiting reagents.

Protocol 3.3: Downstream Processing
  • Quench (Optional): If required by the safety analysis, a small amount of an inhibitor or a shortstop agent can be added to quench any unreacted species.

  • Solvent Removal/Distillation: The crude product is transferred to a distillation unit. The BCP is purified by vacuum distillation. The exact conditions (pressure, temperature) will depend on the desired purity and the need to separate endo/exo isomers.

Scale_Up_Workflow cluster_raw_materials Raw Materials cluster_process Process Steps cluster_output Output DCPD Dicyclopentadiene (DCPD) Cracker DCPD Cracker (~350°C) DCPD->Cracker Feed ACN Acrylonitrile (ACN, Inhibited) Reactor 100L Jacketed Reactor (5-10°C) ACN->Reactor Controlled Dosing QC1 QC Check: Purity, Inhibitor Level ACN->QC1 Cracker->Reactor Gaseous CPD Monomer Distill Vacuum Distillation Reactor->Distill Crude Product Transfer IPC1 IPC Check: GC for Conversion Reactor->IPC1 Product Purified BCP (Endo/Exo) Distill->Product Waste Waste Stream Distill->Waste QC2 Final QC: Purity, Isomer Ratio Product->QC2 caption Fig 3. Overall workflow for scaled-up BCP synthesis.

Fig 3. Overall workflow for scaled-up BCP synthesis.

Chapter 4: Quality Control & Specifications

The final BCP product must be analyzed to ensure it meets the required specifications for subsequent use.

Table 2: Typical QC Specifications for BCP

Parameter Method Specification
Appearance Visual Clear, colorless to pale yellow liquid
Assay (Total Isomers) Gas Chromatography (GC) ≥ 98.5%
Endo/Exo Isomer Ratio GC or NMR Spectroscopy Report value (application dependent)
Residual Acrylonitrile GC-Headspace ≤ 500 ppm
Residual Cyclopentadiene GC-Headspace ≤ 1000 ppm

| Water Content | Karl Fischer Titration | ≤ 0.1% |

Conclusion

Scaling the synthesis of Bicyclo[2.2.1]heptane-2-carbonitrile is a prime example of the challenges in process chemistry. Success hinges on a deep understanding of the reaction's thermodynamics and a rigorous, proactive approach to process safety. By replacing benchtop apparatus with engineered systems, implementing automated controls, and conducting thorough hazard analyses, the Diels-Alder reaction between cyclopentadiene and acrylonitrile can be transitioned from a lab-scale procedure to a robust, safe, and efficient manufacturing process.

References

Application Notes and Protocols: The Strategic Integration of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic Acid in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Fragment-Based Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful paradigm for the discovery of novel therapeutics. The core principle of FBDD lies in identifying low molecular weight fragments that bind to a biological target with high ligand efficiency. These initial "hits" are then elaborated into more potent, drug-like molecules.[1] A significant trend in modern medicinal chemistry is the "escape from flatland," a strategic shift away from planar, aromatic moieties towards three-dimensional (3D) saturated scaffolds.[2] This move is driven by the desire to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability, which are often hampered by an over-reliance on aromatic rings.[3][4]

At the forefront of this 3D revolution is the bicyclo[1.1.1]pentane (BCP) scaffold. BCPs have emerged as exceptional bioisosteres for para-substituted phenyl rings, alkynes, and tert-butyl groups.[5] The rigid, cage-like structure of the BCP core effectively mimics the linear geometry and exit vectors of these common medicinal chemistry motifs while offering a distinctively different physicochemical profile.[2] Replacing a phenyl ring with a BCP moiety can lead to significant improvements in aqueous solubility, metabolic stability, and passive permeability, ultimately enhancing the oral absorption characteristics of a drug candidate.[6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of a particularly valuable BCP derivative: 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid . This bifunctional fragment offers two key points for chemical modification: a carboxylic acid for amide bond formation and a cyano group that can serve as a polar contact or be further functionalized. Its incorporation into a fragment library can introduce novel 3D diversity and lead to the discovery of hits with superior drug-like properties.

Part 1: The Rationale for Employing this compound

The decision to incorporate this compound into an FBDD campaign is rooted in its potential to confer significant advantages to the resulting fragments and subsequent lead compounds.

Physicochemical Property Enhancement

The primary driver for using BCPs is the improvement of a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The replacement of a flat, lipophilic phenyl ring with a saturated, more compact BCP scaffold can have a profound impact.

PropertyPhenyl-Containing CompoundBCP-Containing AnalogRationale for Improvement
Aqueous Solubility Often low due to π-π stacking and high lipophilicityGenerally higherThe 3D structure of the BCP disrupts crystal packing and reduces the entropic penalty of solvation.[2][7]
Lipophilicity (LogD) HigherLowerThe BCP is a saturated hydrocarbon with a smaller surface area than a phenyl ring, leading to reduced lipophilicity.[7]
Metabolic Stability Susceptible to oxidative metabolism (e.g., hydroxylation) by Cytochrome P450 enzymesMore resistant to oxidative metabolismThe aliphatic C-H bonds of the BCP scaffold are less prone to enzymatic oxidation compared to the electron-rich phenyl ring.[5]
Permeability VariableOften improvedThe lower lipophilicity and improved solubility can lead to a more optimal balance for passive diffusion across biological membranes.[6]

This table presents a generalized comparison. Actual values are compound-specific.

Structural and Vectorial Mimicry

The BCP core is a rigid spacer that effectively replicates the 1,4-disubstitution pattern of a phenyl ring. The bridgehead carbons provide exit vectors that are 180° apart, mimicking the geometry of a para-substituted arene. This structural conservation is crucial for maintaining the binding affinity of the original fragment while improving its physicochemical properties.

Caption: Geometric comparison of a para-substituted phenyl ring and a 1,3-disubstituted BCP.

Part 2: Experimental Protocols

This section provides detailed, step-by-step protocols for the key stages of an FBDD workflow utilizing this compound.

Protocol: Generation of a BCP-Fragment Library

This protocol details the synthesis of a small, diverse fragment library through amide coupling of this compound with a selection of primary and secondary amines.

Objective: To create a library of fragments incorporating the 3-cyanobicyclo[1.1.1]pentyl moiety for subsequent biophysical screening.

Materials:

  • This compound (CAS: 83249-02-9)[8]

  • A diverse set of primary and secondary amines (e.g., anilines, benzylamines, piperidines, morpholines)

  • Coupling reagent: (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., flash chromatography system, HPLC)

Procedure:

  • Reaction Setup: In a clean, dry vial, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Amine Addition: To this solution, add the desired amine (1.1 eq).

  • Base Addition: Add DIPEA (2.5 eq) to the reaction mixture.

  • Coupling Reagent Addition: In a separate vial, dissolve HATU (1.2 eq) in a small amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the desired amide fragment.

  • Characterization: Confirm the structure and purity of the final fragment by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality Behind Choices:

  • HATU is chosen as the coupling reagent due to its high efficiency and low rate of racemization, making it suitable for a wide range of amine and carboxylic acid substrates.[1]

  • DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the activation of the carboxylic acid.

  • Anhydrous DMF is used as the solvent due to its polar, aprotic nature, which effectively dissolves the reactants and reagents.

Caption: A generalized workflow for FBDD using the BCP-fragment library.

Protocol: Primary Fragment Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for detecting the weak binding interactions characteristic of fragments.[9]

Objective: To identify fragments from the BCP library that bind to the target protein.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Purified target protein

  • BCP-Fragment library dissolved in an appropriate buffer containing a low percentage of DMSO

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions. Aim for a high immobilization level to maximize the signal for small fragment binding.[10]

  • Assay Development:

    • Ensure the running buffer is compatible with both the protein and the fragments. Match the DMSO concentration in the running buffer and the fragment solutions precisely to minimize bulk refractive index effects.[9]

    • Confirm the activity of the immobilized protein using a known positive control, if available.

  • Primary Screen:

    • Inject the BCP fragments over the protein surface, typically at a single high concentration (e.g., 200-500 µM).

    • Include a reference flow cell (e.g., a deactivated surface) to subtract non-specific binding and bulk effects.

    • Monitor the change in resonance units (RU) to detect binding.

  • Data Analysis:

    • Identify initial "hits" as fragments that produce a response significantly above the background noise.

    • Prioritize hits based on ligand efficiency (LE), calculated as the binding energy per heavy atom.

  • Hit Confirmation: Re-test the initial hits in a dose-response format to confirm binding and to obtain an estimate of the dissociation constant (Kᴅ).

Causality Behind Choices:

  • High Immobilization Level: Since the SPR response is proportional to the mass of the bound analyte, a high density of the target protein on the chip is necessary to detect the binding of low molecular weight fragments.[10]

  • DMSO Matching: DMSO has a high refractive index, and even small differences between the sample and running buffer can cause significant bulk shifts that can be misinterpreted as binding.[9]

  • Ligand Efficiency (LE): LE is a critical metric in FBDD for prioritizing fragments. It normalizes binding affinity for molecular size, helping to identify small fragments that bind efficiently and are therefore good starting points for optimization.

Protocol: Orthogonal Hit Validation by Saturation Transfer Difference (STD) NMR

STD-NMR is a powerful solution-based method for confirming fragment binding and providing information about which parts of the fragment are in close contact with the protein.[11][12]

Objective: To validate hits from the primary SPR screen and to gain initial structural insights into the binding mode.

Materials:

  • NMR spectrometer (≥ 500 MHz) equipped with a cryoprobe

  • Purified target protein

  • Validated BCP-fragment hits

  • Deuterated buffer (e.g., phosphate buffer in D₂O)

Procedure:

  • Sample Preparation: Prepare two NMR samples for each hit:

    • Sample 1: Fragment alone in deuterated buffer.

    • Sample 2: A mixture of the target protein (e.g., 10-50 µM) and the fragment (e.g., 500 µM - 1 mM) in the same deuterated buffer. A high ligand-to-protein ratio is essential.[13]

  • NMR Acquisition:

    • Acquire a standard 1D ¹H spectrum for both samples.

    • For Sample 2, acquire an STD-NMR spectrum. This involves selective saturation of protein resonances (on-resonance, typically at -1 ppm where no ligand signals are present) and a reference spectrum with off-resonance saturation (e.g., at 40 ppm). The difference spectrum reveals signals from the binding fragment.[14]

  • Data Analysis:

    • The presence of signals in the STD difference spectrum confirms that the fragment binds to the protein.[14]

    • The relative intensities of the signals in the STD spectrum provide information on which protons of the fragment are in closest proximity to the protein surface (the "binding epitope"). The strongest STD enhancements correspond to the protons most intimately involved in binding.

Causality Behind Choices:

  • High Ligand-to-Protein Ratio: A large excess of the ligand ensures that a sufficient population of the protein is bound at any given time, allowing for efficient saturation transfer to the fraction of the ligand that is bound.[13]

  • Selective On-Resonance Saturation: By irradiating a region of the spectrum containing only protein signals, the saturation is transferred through the protein and then to any bound ligands. This is the core principle of the STD experiment.[14]

Part 3: Hit-to-Lead Optimization and Case Study Insights

Once validated hits containing the 3-cyanobicyclo[1.1.1]pentane core are identified, the next phase is to elaborate these fragments into more potent lead compounds. This process is typically guided by structural biology, such as X-ray crystallography, to visualize the binding mode of the fragment.

Strategies for Optimization
  • Fragment Growing: The most common strategy, where chemical functionality is added to the fragment to make additional favorable interactions with the target protein. The carboxylic acid and cyano groups of the initial BCP fragment provide two distinct vectors for growth.

  • Fragment Linking: If two different fragments are found to bind in adjacent pockets, they can be linked together to create a more potent molecule.

  • Fragment Merging: If multiple fragments with overlapping scaffolds bind in the same pocket, a new compound can be designed that incorporates the key features of each.

Case Study Insight: γ-Secretase Inhibitors

Research by Pfizer on γ-secretase inhibitors provides a compelling example of the successful application of the BCP scaffold. In their work, replacement of a central phenyl ring with a BCP moiety led to a compound with significant improvements in passive permeability and aqueous solubility. This translated into excellent oral absorption characteristics in animal models, demonstrating the real-world impact of this bioisosteric replacement strategy.[6] This case highlights the potential of BCP-containing fragments, like those derived from this compound, to serve as starting points for the development of drugs with superior pharmacokinetic profiles.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid (CAS 83249-02-9). This molecule is a cornerstone building block in modern medicinal chemistry, prized for its role as a saturated bioisostere of para-substituted benzene rings.[1] Its rigid, three-dimensional structure can significantly improve the physicochemical properties of drug candidates, such as aqueous solubility and metabolic stability, while maintaining or enhancing biological activity.[2][3]

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to address the common challenges encountered in the lab, providing not just solutions but the underlying chemical principles to empower your synthetic strategy.

Section 1: Synthetic Strategy Overview

The most robust and scalable synthesis of this compound begins with the common precursor, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid. The overall strategy involves selective monofunctionalization of this symmetric diacid, conversion of one carboxylic acid to a nitrile, and subsequent deprotection.

G cluster_0 Core Synthesis cluster_1 Selective Functionalization cluster_2 Final Product Propellane [1.1.1]Propellane Diketone BCP Diketone Intermediate Propellane->Diketone hv (365 nm) Flow Chemistry Diacetyl Diacetyl Diacetyl->Diketone Diacid Bicyclo[1.1.1]pentane- 1,3-dicarboxylic Acid Diketone->Diacid Haloform Reaction (e.g., NaOBr) Monoester 3-(Methoxycarbonyl)bicyclo[1.1.1]- pentane-1-carboxylic Acid Diacid->Monoester SOCl₂ / MeOH Controlled Stoichiometry Amide Methyl 3-(aminocarbonyl)bicyclo[1.1.1]- pentane-1-carboxylate Monoester->Amide 1. (COCl)₂ 2. NH₄OH NitrileEster Methyl 3-cyanobicyclo[1.1.1]- pentane-1-carboxylate Amide->NitrileEster Dehydration (e.g., TFAA) FinalProduct 3-Cyanobicyclo[1.1.1]pentane- 1-carboxylic Acid NitrileEster->FinalProduct Saponification (e.g., LiOH)

Figure 1: General Synthetic Workflow for this compound.

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid Precursor

Question: My yield of the BCP diketone from the photochemical reaction of [1.1.1]propellane is low and inconsistent. What's going wrong?

Answer: This is a common issue often traced back to the highly reactive and unstable nature of [1.1.1]propellane.

  • Causality: [1.1.1]Propellane is a highly strained molecule that can readily polymerize, especially in the presence of light, air, or impurities.[4] In batch reactions, inefficient light penetration can lead to localized heating and side reactions, while the concentration of propellane can vary.

  • Solution:

    • Utilize Flow Chemistry: A continuous flow reactor is strongly recommended for this step.[5][6] It ensures uniform irradiation (e.g., with a 365 nm UV lamp), excellent temperature control, and a consistently low concentration of the reactive propellane, minimizing polymerization.[7] This method has been used to produce the diketone intermediate on a kilogram scale in a single day.[4]

    • Propellane Quality: Ensure your [1.1.1]propellane solution is fresh and has been properly stored under an inert atmosphere at low temperatures (-20 °C or below). Titrate the solution before use to determine the exact concentration, as it can degrade over time.[4]

    • Degas Solvents: Thoroughly degas all solvents to remove oxygen, which can participate in radical side reactions.

Question: The haloform reaction to convert the diketone to the diacid is messy and gives a low yield. How can I optimize this?

Answer: The haloform reaction can be high-yielding but requires careful control of conditions.

  • Causality: The reaction is highly exothermic and can produce various side products if the temperature is not controlled. The purity of the diketone starting material also plays a crucial role; impurities from the photochemical step can interfere with the reaction.

  • Solution:

    • Use Crude Diketone: Counterintuitively, higher yields of the diacid are often obtained by using the crude diketone (after solvent evaporation from the photoreaction) directly in the haloform reaction.[6] This avoids degradation during purification.

    • Temperature Control: The addition of the diketone solution to the cold (0 °C) sodium hypobromite (NaOBr) solution must be done slowly and dropwise to manage the exotherm.[5][6]

    • Stoichiometry: Ensure a sufficient excess of the halogen and base is used to drive the reaction to completion. A typical ratio is 7.5 equivalents of Br₂ to 1 equivalent of the diketone.[5]

    • Workup: After acidification, the diacid product needs to be thoroughly extracted from the aqueous layer. Using a continuous extractor or performing multiple extractions with a suitable solvent like ethyl acetate is critical.

Selective Functionalization and Conversion

Question: I'm struggling to get good selectivity in the mono-esterification of the diacid. I get significant amounts of di-ester and unreacted starting material.

Answer: This is a classic challenge with symmetric di-functional molecules. The key is precise stoichiometric control.

  • Causality: Adding an excess of the esterifying agent (e.g., methanol with a catalyst) will inevitably lead to the di-ester. Using too little will leave diacid behind.

  • Solution: The most reliable method is to dissolve the diacid in methanol and add a controlled amount of thionyl chloride (SOCl₂) dropwise at a controlled temperature (20–40 °C).[6] Using exactly 3.0 equivalents of SOCl₂ has been shown to reliably produce the mono-ester in high yield (83%).[6] The reaction should be monitored by TLC or LC-MS to avoid over-reaction.

Question: My amide formation step is inefficient. What are the best conditions?

Answer: Direct conversion from the carboxylic acid can be sluggish. Activating the carboxyl group is essential.

  • Causality: The carboxylate is a poor leaving group, making direct reaction with an amine source unfavorable without activation.

  • Solution:

    • Acid Chloride Route: A highly reliable method is to first convert the mono-ester to its acid chloride using oxalyl chloride or thionyl chloride in an inert solvent like DCM with a catalytic amount of DMF.[8] The resulting highly reactive acid chloride can then be carefully added to a solution of aqueous ammonia at low temperature to form the amide in near-quantitative yield.

    • Peptide Coupling Reagents: Standard coupling reagents like HATU or HBTU can be used, but for a small molecule like this, the acid chloride route is often more cost-effective and efficient on a large scale.

Question: The final dehydration of the amide to the nitrile gives a poor yield. What am I doing wrong?

Answer: The BCP core is robust, but harsh dehydration conditions can lead to side reactions or decomposition of other functional groups.

  • Causality: Overheating or using overly aggressive dehydrating agents can lead to complex product mixtures.

  • Solution: Use a mild and effective dehydrating agent. Trifluoroacetic anhydride (TFAA) in the presence of a base like pyridine or triethylamine at 0 °C to room temperature is a standard and effective choice. The reaction is typically clean and proceeds to completion quickly.

Final Deprotection and Purification

Question: During the final saponification of the methyl ester, my nitrile group is also hydrolyzing to a carboxylic acid, resulting in the diacid.

Answer: This is a critical selectivity issue. The reaction conditions must be mild enough to cleave the ester without affecting the nitrile.

  • Causality: Both esters and nitriles can be hydrolyzed under basic conditions. The rate of hydrolysis is dependent on temperature and the concentration of the base.

  • Solution:

    • Use Lithium Hydroxide (LiOH): LiOH is often preferred for its high selectivity in hydrolyzing methyl esters at lower temperatures.[5]

    • Control Temperature: Run the reaction at room temperature or slightly below. Avoid heating, as this will significantly accelerate nitrile hydrolysis.

    • Monitor Closely: Follow the reaction progress carefully using TLC or LC-MS. As soon as the starting ester is consumed, immediately proceed with the acidic workup to quench the reaction.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the bicyclo[1.1.1]pentane (BCP) core considered a good bioisostere for a para-substituted phenyl ring? The BCP core mimics the geometry of a 1,4-disubstituted benzene ring. The exit vectors of the substituents at the 1 and 3 positions are linear, similar to a phenyl ring. However, as a saturated, C(sp³)-rich scaffold, it "escapes from flatland," improving properties like aqueous solubility and metabolic stability by removing the aromatic system prone to oxidative metabolism.[3][5]

Q2: What are the primary safety concerns when working with [1.1.1]propellane? [1.1.1]Propellane is highly strained and can polymerize violently, especially in concentrated form or upon contact with air. It should always be handled as a dilute solution (e.g., in dioxane/H₂O) and stored under an inert atmosphere at low temperatures.[4] Performing reactions in a flow setup mitigates many of these risks on a larger scale.[7]

Q3: Are there alternative synthetic routes to this molecule? While the route from the 1,3-diacid is most common for multigram synthesis, other methods exist. For instance, one could start with a precursor like 3-aminobicyclo[1.1.1]pentane-1-carbonitrile and attempt to convert the amino group to a carboxylic acid.[9][10] However, such routes can be more complex and may not be as scalable. The strain-release opening of [1.1.1]propellane with different radical precursors is a powerful method for generating diverse BCPs, but building this specific di-functionalized product often comes back to modifying a common intermediate like the diacid.[11][12]

Q4: What are the key analytical checkpoints to confirm the structure at each step?

  • ¹H NMR: The BCP cage protons typically appear as a characteristic singlet or narrow multiplet around 2.0-2.5 ppm. The disappearance of the diacid's broad -COOH proton and the appearance of the methyl ester's singlet (~3.7 ppm) are key indicators.

  • ¹³C NMR: The bridgehead carbons of the BCP core are highly characteristic.

  • FT-IR: The appearance of a sharp nitrile (C≡N) stretch around 2240 cm⁻¹ is definitive proof of the amide-to-nitrile conversion.

  • HRMS (ESI-TOF): Essential for confirming the exact mass and molecular formula of the final product and key intermediates.

Section 4: Key Experimental Protocols

The following protocols are based on established and scalable literature procedures.[5][6]

Protocol 1: Synthesis of 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic Acid (Mono-ester)
  • To a 5 L flask, add bicyclo[1.1.1]pentane-1,3-dicarboxylic acid (200.0 g, 1.28 mol).

  • Add methanol (3 L) and begin stirring.

  • Carefully add thionyl chloride (SOCl₂, 457.0 g, 3.84 mol, 3.0 equiv) dropwise, ensuring the internal temperature remains between 20–40 °C.

  • Stir the mixture at room temperature overnight.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in a 1:1 mixture of hexane:MTBE (1 L) and filter through a short plug of silica gel (~500 g).

  • Concentrate the filtrate to yield the product as a white solid.

    • Expected Yield: ~83%

ParameterValueReference
Starting Material200 g[6]
SOCl₂ Equiv.3.0[6]
SolventMethanol[6]
Typical Yield83%[6]
Protocol 2: Conversion to Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate

This protocol combines amide formation and dehydration for brevity.

  • Amide Formation:

    • Suspend the mono-ester (e.g., 50 g, 0.29 mol) in anhydrous dichloromethane (DCM, 500 mL).

    • Add a catalytic amount of DMF (2-3 drops).

    • Cool the mixture to 0 °C and slowly add oxalyl chloride (1.2 equiv).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

    • Concentrate under reduced pressure to obtain the crude acid chloride.

    • Add the crude acid chloride dropwise to a vigorously stirred, ice-cold solution of concentrated ammonium hydroxide (28%, ~400 mL).

    • Stir for 1 hour, then extract the product with DCM. Dry the organic layers over Na₂SO₄ and concentrate to yield the crude amide.

  • Dehydration:

    • Dissolve the crude amide in anhydrous DCM (500 mL) and add pyridine (3.0 equiv).

    • Cool the solution to 0 °C.

    • Add trifluoroacetic anhydride (TFAA, 1.5 equiv) dropwise.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by carefully adding water. Separate the layers and wash the organic layer with 1M HCl, saturated NaHCO₃, and brine.

    • Dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography if necessary.

Protocol 3: Synthesis of this compound
  • Dissolve the nitrile-ester (e.g., 25 g, 0.165 mol) in a mixture of THF (500 mL) and water (150 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 1.1 equiv).

  • Stir the mixture at room temperature, monitoring by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Dilute the remaining aqueous solution with water and wash with MTBE to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and carefully acidify to pH ~2-3 with 1M HCl.

  • Extract the product thoroughly with ethyl acetate (3 x 300 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the final product.

G Start Low Yield or Impure Product StepCheck Which step is problematic? Start->StepCheck Photo Photoreaction (Diketone formation) StepCheck->Photo Step 1 Haloform Haloform (Diacid formation) StepCheck->Haloform Step 2 Ester Mono-esterification StepCheck->Ester Step 3 Nitrile Nitrile Formation (Amide + Dehydration) StepCheck->Nitrile Step 4 Hydrolysis Final Saponification StepCheck->Hydrolysis Step 5 Sol_Photo Solution: - Use Flow Reactor - Check Propellane Titer - Degas Solvents Photo->Sol_Photo Sol_Haloform Solution: - Use Crude Diketone - Control Temperature (0 °C) - Ensure Reagent Excess Haloform->Sol_Haloform Sol_Ester Solution: - Use Controlled Stoichiometry (3.0 eq. SOCl₂ in MeOH) - Monitor by LC-MS Ester->Sol_Ester Sol_Nitrile Solution: - Use Acid Chloride Route for Amide - Use Mild Dehydrating Agent (TFAA) Nitrile->Sol_Nitrile Sol_Hydrolysis Solution: - Use LiOH - Low Temperature (RT) - Monitor to prevent nitrile hydrolysis Hydrolysis->Sol_Hydrolysis

Figure 2: Troubleshooting Decision Tree for the Synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for Bicyclopentane (BCP) Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Bicyclopentane (BCP) functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance, troubleshooting advice, and frequently asked questions related to the chemical modification of BCP scaffolds. As a bioisostere for para-substituted benzene rings, internal alkynes, and t-butyl groups, the BCP motif offers significant advantages in medicinal chemistry, including improved metabolic stability and aqueous solubility.[1][2] However, the unique strained structure of BCPs presents distinct challenges in achieving efficient and selective functionalization.[3][4] This guide is structured to address these challenges head-on, providing practical, field-proven insights to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding BCP functionalization.

Q1: What are the primary synthetic routes to functionalized BCPs?

A1: The most prevalent starting point for BCP synthesis is the ring-opening of [1.1.1]propellane.[2][5] This highly strained molecule readily reacts with a variety of reagents to yield BCP derivatives. Key approaches include:

  • Radical Addition: This is a very common method where a radical species adds to the central bond of [1.1.1]propellane.[2][5] This can be initiated by thermal methods or, more commonly, through photoredox catalysis, which offers milder reaction conditions and excellent functional group tolerance.[2][6][7][8]

  • Anionic Ring-Opening: Strong nucleophiles, such as organolithium or Grignard reagents, can open the propellane ring to form BCP-organometallic intermediates.[1][2] These intermediates can then be trapped with various electrophiles.

  • Direct C-H Functionalization: For pre-formed BCP scaffolds, direct C-H functionalization is an attractive but challenging strategy.[3][6] This approach often requires specific directing groups or highly selective catalysts, such as rhodium-based systems, to control regioselectivity and avoid ring fragmentation.[3]

Q2: Why is regioselectivity a major challenge in BCP functionalization?

A2: BCPs have two primary types of C-H bonds: the bridgehead (tertiary) C-H bonds and the bridge (secondary) C-H bonds. Differentiating between these positions is often difficult due to the unique geometry and electronic properties of the BCP core.[3][4] While bridgehead functionalization is well-documented, selectively modifying the bridge positions is an emerging area with significant synthetic hurdles.[4][9] Achieving regioselectivity often relies on the specific reaction mechanism. For instance, radical additions to [1.1.1]propellane typically lead to 1,3-disubstituted BCPs (functionalization at both bridgeheads).[1] In contrast, direct C-H activation methods may offer pathways to functionalize the bridge positions, but these often require specialized catalytic systems.[3][4]

Q3: My BCP functionalization reaction has a low yield. What are the first things I should check?

A3: Low yields in BCP functionalization can stem from several factors. A systematic approach to troubleshooting is crucial.[10] Start by verifying:

  • Quality of [1.1.1]propellane: If you are using [1.1.1]propellane, its purity and concentration are critical. It is typically stored as a solution and can degrade over time.[2] Titration of the stock solution is recommended.

  • Reagent and Solvent Purity: Many catalysts used in BCP functionalization, particularly for C-H activation and photoredox catalysis, are sensitive to air and moisture.[10] Ensure all reagents are pure and solvents are anhydrous.

  • Inert Atmosphere: Reactions involving organometallic intermediates or sensitive catalysts should be performed under a strictly inert atmosphere (e.g., argon or nitrogen).[10]

Q4: Can I perform late-stage functionalization on a complex molecule containing a BCP core?

A4: Yes, late-stage functionalization (LSF) is a key application of modern BCP chemistry.[6][11][12] The development of mild reaction conditions, particularly through photoredox catalysis, has made it possible to introduce BCP moieties or functionalize existing BCP cores in complex, drug-like molecules with high functional group tolerance.[2][6][7][13] This allows for rapid diversification of lead compounds to explore structure-activity relationships (SAR).[9][11]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues encountered during BCP functionalization experiments.

Issue 1: Low or No Conversion in Radical Addition to [1.1.1]Propellane
Potential Cause Explanation & Causality Recommended Solution
Inefficient Radical Generation The chosen initiator (e.g., AIBN, triethylborane) or photoredox catalyst may not be effective under the reaction conditions. The energy of the light source may not be appropriate for the photocatalyst.Screen different radical initiators or photocatalysts.[2][7] For photoredox reactions, ensure the light source wavelength matches the absorption spectrum of the photocatalyst. Increase the catalyst loading if necessary.
[1.1.1]Propellane Degradation [1.1.1]Propellane is a strained molecule and can polymerize or degrade, especially in the presence of impurities or upon prolonged storage.[2]Use a freshly prepared or recently titrated solution of [1.1.1]propellane. Store solutions at low temperatures and under an inert atmosphere.
Radical Scavenging Impurities in the solvent or reagents (e.g., oxygen, certain functional groups) can quench the generated radicals, preventing their addition to propellane.Degas the solvent thoroughly (e.g., by freeze-pump-thaw cycles or sparging with an inert gas). Purify reagents to remove potential inhibitors.
Incorrect Stoichiometry An inappropriate ratio of the radical precursor to [1.1.1]propellane can lead to incomplete conversion or side reactions.Optimize the stoichiometry of the reactants. Often, a slight excess of the radical precursor is beneficial.

Troubleshooting Flowchart for Low Conversion in Radical Addition

G start Low or No Conversion check_propellane Verify [1.1.1]Propellane Quality (Purity & Concentration) start->check_propellane check_initiator Assess Radical Initiator/Photocatalyst (Activity & Loading) check_propellane->check_initiator Propellane OK handle_propellane Use Fresh/Titrated Propellane check_propellane->handle_propellane Issue Found check_conditions Evaluate Reaction Conditions (Inert Atmosphere, Degassed Solvent) check_initiator->check_conditions Initiator OK handle_initiator Screen Initiators/Catalysts, Adjust Loading/Light Source check_initiator->handle_initiator Issue Found optimize_stoichiometry Optimize Reactant Stoichiometry check_conditions->optimize_stoichiometry Conditions OK handle_conditions Improve Inert Atmosphere Technique, Thoroughly Degas Solvents check_conditions->handle_conditions Issue Found success Improved Conversion optimize_stoichiometry->success Optimized handle_propellane->check_initiator handle_initiator->check_conditions handle_conditions->optimize_stoichiometry

Caption: Troubleshooting flowchart for low conversion in radical additions.

Issue 2: Poor Regioselectivity in Direct C-H Functionalization
Potential Cause Explanation & Causality Recommended Solution
Non-Optimal Catalyst/Ligand The catalyst and ligand combination is critical for directing the reaction to a specific C-H bond.[10] Steric and electronic properties of the ligand play a major role in selectivity.[10]Screen a library of ligands with varying steric and electronic properties.[10] Consult literature for catalyst systems known to be selective for the desired position on BCPs or related strained systems.[3]
Inappropriate Solvent The solvent can significantly influence the regioselectivity by affecting catalyst solubility, substrate conformation, and the stability of key intermediates.[10][14][15][16] Fluorinated alcohols like HFIP have been shown to promote unique reactivity in C-H activation.[14]Screen a range of solvents with different polarities and coordinating abilities.[10][17] Consider less conventional solvents like fluorinated alcohols if standard solvents fail.[14]
Temperature Effects The reaction temperature can impact the energy barrier for activation of different C-H bonds. Higher temperatures may lead to a loss of selectivity.[10][18]Optimize the reaction temperature.[10] It is often beneficial to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[18]
Lack of a Directing Group For many C-H functionalization reactions, a directing group is necessary to bring the catalyst into proximity with the target C-H bond, thereby ensuring high regioselectivity.[19]If applicable to your substrate, consider installing a removable directing group to guide the functionalization.
Issue 3: Ring Fragmentation or Unwanted Rearrangements
Potential Cause Explanation & Causality Recommended Solution
Harsh Reaction Conditions The high strain energy of the BCP core makes it susceptible to fragmentation or rearrangement under harsh conditions, such as high temperatures or strongly acidic/basic media.[3][20]Employ milder reaction conditions. Photoredox catalysis and some modern C-H activation methods operate at or near room temperature, minimizing these side reactions.[2][6][7]
Highly Reactive Intermediates Certain reaction pathways may generate highly energetic intermediates that can lead to ring-opening.Choose a synthetic route that proceeds through more stable intermediates. For example, radical-based methods are often less prone to causing skeletal rearrangements compared to some ionic pathways.[2]
Incompatible Functional Groups Functional groups on the BCP substrate or coupling partner may be incompatible with the reaction conditions, leading to decomposition.Protect sensitive functional groups before carrying out the BCP functionalization.[21] Choose a functionalization method known for its broad functional group tolerance.[2][6][7]

Experimental Protocols

Protocol 1: General Procedure for Photoredox-Catalyzed Atom-Transfer Radical Addition (ATRA) to [1.1.1]Propellane

This protocol describes a general method for the synthesis of 1-halo-3-substituted BCPs, which are versatile intermediates for further functionalization.[6][22]

Materials:

  • Photocatalyst (e.g., Ir(ppy)₃ or an organic photocatalyst like 4CzIPN)[2][7]

  • [1.1.1]Propellane solution (titrated)

  • Alkyl or aryl halide (radical precursor)

  • Anhydrous, degassed solvent (e.g., DMSO, DMF, or acetonitrile)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or reaction vial equipped with a stir bar

  • LED light source (e.g., 455 nm blue LED)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the photocatalyst (typically 1-5 mol%).

  • Add the alkyl or aryl halide (1.0-1.5 equivalents).

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture to ensure complete dissolution.

  • Add the solution of [1.1.1]propellane (1.0 equivalent) dropwise via syringe.

  • Position the reaction vessel approximately 5-10 cm from the LED light source and begin irradiation with stirring. A fan may be used to maintain room temperature.

  • Monitor the reaction progress by TLC, GC-MS, or NMR spectroscopy.[10][23][24]

  • Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Photoredox-Catalyzed ATRA

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine photocatalyst and halide in flask prep2 Add anhydrous, degassed solvent prep1->prep2 prep3 Add [1.1.1]propellane solution prep2->prep3 reaction Irradiate with LED (with stirring) prep3->reaction monitoring Monitor progress (TLC, GC-MS, NMR) reaction->monitoring workup1 Quench reaction & remove solvent monitoring->workup1 workup2 Purify by column chromatography workup1->workup2 product Pure BCP Product workup2->product

References

Technical Support Center: Synthesis of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, with a focus on identifying and mitigating common byproducts. The unique, strained three-dimensional structure of the bicyclo[1.1.1]pentane (BCP) core makes it a valuable bioisostere for aromatic rings in medicinal chemistry, often improving physicochemical properties such as solubility and metabolic stability.[1][2][3] However, the reactivity of the precursors, particularly [1.1.1]propellane, can lead to a range of side reactions and impurities that complicate purification and impact yield.

This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure a successful and reproducible synthesis.

Troubleshooting Guide: Common Byproducts and Solutions

The synthesis of BCP derivatives, while powerful, is not without its challenges. The high reactivity of key intermediates can lead to several byproducts. Understanding their formation is the first step toward prevention.

Issue 1: Oligomerization of [1.1.1]Propellane

Symptoms:

  • A significant amount of a high-molecular-weight, often insoluble, polymeric material is observed.

  • Reduced yield of the desired 1,3-disubstituted BCP product.

  • Complex proton NMR spectra with broad, unresolved peaks.

Root Cause: [1.1.1]Propellane, the common precursor for many BCP syntheses, is a highly strained molecule. In the absence of an efficient trapping agent (e.g., a radical initiator and a suitable reaction partner), it can readily polymerize. This is a common competing reaction pathway.[4]

Solutions:

  • Control of Reagent Stoichiometry: Ensure that the radical initiator and the substrate that will add to the propellane are present in a sufficient concentration to rapidly trap the BCP radical intermediate.

  • Slow Addition of Propellane: Adding the propellane solution slowly to the reaction mixture containing the other reagents can help to maintain a low concentration of free propellane, thus minimizing polymerization.

  • Reaction Temperature: Lowering the reaction temperature can sometimes temper the rate of polymerization relative to the desired reaction.

Issue 2: Formation of Monosubstituted Byproducts

Symptoms:

  • Presence of a significant peak in the GC-MS or LC-MS corresponding to a BCP with only one of the desired bridgehead substituents.

  • For example, in a synthesis targeting a 1,3-disubstituted BCP ketone, the corresponding BCP-alcohol may be observed as a byproduct if the oxidation step is incomplete.[4]

Root Cause: This issue often arises from incomplete reaction or the presence of quenching agents. In multi-step, one-pot syntheses, the efficiency of each sequential reaction is critical. For instance, if a BCP-organometallic intermediate is generated, it must be efficiently trapped by the electrophile. Any residual starting material or quenching by protic sources can lead to the monosubstituted byproduct.

Solutions:

  • Anhydrous Conditions: Rigorously dry all solvents and reagents to prevent premature quenching of organometallic intermediates.

  • Optimization of Reaction Time and Temperature: Ensure each step of the reaction goes to completion before proceeding to the next. Monitor the reaction by an appropriate technique (TLC, GC-MS, LC-MS).

  • Purification Strategy: While prevention is ideal, careful column chromatography can often separate the desired disubstituted product from the monosubstituted byproduct.

Issue 3: Isomeric Byproducts

Symptoms:

  • Observation of multiple product spots on a TLC plate with similar Rf values.

  • Complex NMR spectra suggesting the presence of structurally similar compounds.

  • In syntheses targeting 1,3-disubstitution, the potential for 1,2-disubstituted isomers, although less common in radical additions to propellane, should be considered.

Root Cause: The formation of isomeric byproducts can be influenced by the specific synthetic route. For instance, methods involving carbene insertions into bicyclo[1.1.0]butanes can potentially lead to different regioisomers.[5][6]

Solutions:

  • Choice of Synthetic Route: Select a synthetic method that is well-established to provide high regioselectivity for the desired substitution pattern. Radical additions to [1.1.1]propellane are generally reliable for 1,3-difunctionalization.[1]

  • High-Resolution Analytical Techniques: Employ high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) for challenging separations of isomers.

  • Spectroscopic Analysis: Detailed 2D NMR experiments (COSY, HSQC, HMBC) can be invaluable in confirming the structure of the desired product and identifying any isomeric impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: A common precursor is a 1,3-disubstituted BCP with functional groups that can be converted to a nitrile and a carboxylic acid. For example, starting with bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, one of the carboxylic acid groups can be selectively converted to a nitrile.[2][7]

Q2: How can I minimize the formation of oligomers during the synthesis?

A2: As detailed in the troubleshooting guide, the key is to control the concentration of free [1.1.1]propellane. This is typically achieved by the slow addition of propellane to the reaction mixture and ensuring an efficient trapping of the resulting BCP radical intermediate.

Q3: My reaction is complete, but I am having trouble purifying the final product. What are some recommended purification techniques?

A3: Purification of BCP derivatives can be challenging due to their often non-polar nature and the presence of structurally similar byproducts.

  • Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel, alumina) and eluent system is crucial. Gradient elution is often necessary.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities.

  • Preparative HPLC: For difficult separations, preparative HPLC can provide high purity material, albeit at a higher cost and lower throughput.

Q4: Are there any specific safety precautions I should take when working with [1.1.1]propellane?

A4: Yes, [1.1.1]propellane is a highly strained and volatile compound. It is typically handled as a solution in a suitable solvent. It is crucial to work in a well-ventilated fume hood and avoid heat and sources of ignition. Always consult the Safety Data Sheet (SDS) for the specific reagent you are using.

Q5: Can flow chemistry be used to improve the synthesis and reduce byproducts?

A5: Yes, flow chemistry offers excellent control over reaction parameters such as temperature, pressure, and reaction time. This precise control can significantly reduce the formation of side products, including oligomers, and improve the reproducibility of the synthesis.[7]

Experimental Protocol: Synthesis of a BCP Core Structure

This protocol outlines a general procedure for the 1,3-difunctionalization of [1.1.1]propellane, which is a key step in the synthesis of many BCP derivatives.

Objective: To synthesize a 1,3-disubstituted bicyclo[1.1.1]pentane via a radical addition to [1.1.1]propellane.

Materials:

  • [1.1.1]Propellane solution (in a suitable solvent, e.g., diethyl ether)

  • Radical initiator (e.g., AIBN, triethylborane)

  • Substrate for radical addition (e.g., an alkyl halide, an electron-deficient alkene)

  • Anhydrous solvent (e.g., THF, dioxane)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with the radical initiator and the substrate for radical addition dissolved in the anhydrous solvent.

  • Degas the solution by bubbling nitrogen through it for 15-20 minutes.

  • Commence heating the reaction mixture to the desired temperature (this will depend on the chosen radical initiator).

  • Slowly add the [1.1.1]propellane solution via the dropping funnel over a period of several hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully (the quenching agent will depend on the specific reaction).

  • Perform an aqueous workup to remove any water-soluble byproducts.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Reagents & Solvents mixing Mix Initiator & Substrate reagents->mixing glassware Dried Glassware glassware->mixing inert_atm Inert Atmosphere inert_atm->mixing degas Degas Solution mixing->degas heating Heat to Temp degas->heating propellane_add Slow Propellane Addition heating->propellane_add monitoring Monitor Progress (TLC/GC-MS) propellane_add->monitoring quench Quench Reaction monitoring->quench Reaction Complete extraction Aqueous Workup quench->extraction drying Dry & Concentrate extraction->drying purification Column Chromatography drying->purification product Pure 1,3-Disubstituted BCP purification->product

Caption: General workflow for the synthesis of a 1,3-disubstituted BCP.

Byproduct_Formation cluster_pathways Reaction Pathways propellane [1.1.1]Propellane desired_path + Radical (R•) Trapping Agent (X) Desired Product (R-BCP-X) propellane->desired_path:f0 Desired Pathway oligomer_path Oligomerization/Polymerization (High Propellane Conc.) propellane->oligomer_path Side Reaction mono_path Incomplete Reaction / Quenching Monosubstituted Byproduct desired_path:f1->mono_path Side Reaction

Caption: Competing reaction pathways in BCP synthesis.

Data Summary

Byproduct TypeCommon CausePrevention StrategyAnalytical Detection
Oligomers High concentration of free [1.1.1]propellaneSlow addition of propellane, controlled stoichiometryGPC, ¹H NMR (broad peaks)
Monosubstituted BCPs Incomplete reaction, quenching of intermediatesAnhydrous conditions, reaction monitoringGC-MS, LC-MS, ¹H NMR
Isomeric BCPs Lack of regioselectivity in the synthetic routeChoice of a highly regioselective synthesisHPLC, SFC, 2D NMR

References

Technical Support Center: Enhancing the Stability of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work. Bicyclo[1.1.1]pentanes (BCPs) are increasingly utilized as bioisosteres for aromatic rings in medicinal chemistry to improve physicochemical properties such as metabolic stability and solubility[1][2]. However, the unique reactivity of the functional groups, namely the cyano and carboxylic acid moieties, can present stability challenges. This resource aims to provide a foundational understanding of potential degradation pathways and offer practical solutions to mitigate them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound derivatives.

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound revolve around the reactivity of the cyano and carboxylic acid functional groups. The bicyclo[1.1.1]pentane cage itself is remarkably thermally stable[3]. However, the functional groups are susceptible to degradation under certain conditions. The main degradation pathways to consider are:

  • Hydrolysis of the nitrile group: The cyano group can undergo hydrolysis under both acidic and basic conditions to form an amide intermediate, which can be further hydrolyzed to a carboxylic acid.

  • Reactions of the carboxylic acid group: The carboxylic acid can undergo esterification in the presence of alcohols, especially at elevated temperatures, and may exhibit pH-dependent stability.

  • Photodegradation: While the BCP core is not a strong chromophore, interactions with other components in a formulation or the presence of impurities could lead to photodegradation.

Q2: Is intramolecular reaction between the cyano and carboxylic acid groups a concern?

A2: Due to the rigid, cage-like structure of the bicyclo[1.1.1]pentane scaffold, the cyano and carboxylic acid groups are held at a fixed distance and orientation from each other. This spatial separation makes direct intramolecular reactions, such as cyclization, highly unlikely under normal conditions. The concept of neighboring group participation, which can enhance reaction rates, is generally not a significant factor for this rigid system where the functional groups are not in close proximity[4][5][6].

Q3: How does pH affect the stability of these compounds?

A3: The pH of a solution can significantly impact the stability of this compound.

  • Acidic Conditions (pH < 4): In strongly acidic solutions, particularly at elevated temperatures, the nitrile group is susceptible to hydrolysis, leading to the formation of the corresponding amide and subsequently the dicarboxylic acid derivative.

  • Neutral Conditions (pH 6-8): The compound is expected to be relatively stable at neutral pH.

  • Basic Conditions (pH > 8): In basic solutions, the nitrile group can also be hydrolyzed. Additionally, the carboxylic acid will exist as its carboxylate salt, which may have different solubility and reactivity profiles.

Q4: What are the best practices for storing this compound and its derivatives?

A4: To ensure the long-term stability of this compound and its derivatives, the following storage conditions are recommended:

  • Temperature: Store at refrigerated temperatures (2-8 °C) to minimize the rate of potential degradation reactions.

  • Light: Protect from light by storing in amber vials or in the dark to prevent any potential photodegradation.

  • Moisture: Store in a desiccated environment to prevent hydrolysis of the nitrile group.

  • Inert Atmosphere: For highly sensitive derivatives or long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common stability issues encountered during experiments with this compound derivatives.

Issue 1: Appearance of an Unexpected Peak in HPLC Analysis During a Formulation Study

Possible Cause: Degradation of the parent compound.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for an unexpected HPLC peak.

Step-by-Step Guidance:

  • Characterize the New Peak:

    • Retention Time: Compare the retention time of the new peak with that of the parent compound. A more polar degradant (e.g., the dicarboxylic acid) will likely have a shorter retention time on a reverse-phase column.

    • Mass Spectrometry (LC-MS): Determine the mass-to-charge ratio (m/z) of the unexpected peak.

      • An increase of 17 amu could indicate hydrolysis of the nitrile to an amide.

      • An increase of 18 amu could suggest hydrolysis of the nitrile to a carboxylic acid.

  • Hypothesize Degradation Pathway: Based on the LC-MS data and the components of your formulation, hypothesize the most likely degradation pathway. For example, if your formulation contains an alcohol and the new peak corresponds to the mass of the ester, esterification is a likely cause.

  • Perform a Forced Degradation Study: Conduct a systematic forced degradation study to confirm the identity of the degradant and understand the stability profile of your compound. A detailed protocol is provided in Part 3.

  • Confirm Degradant Structure: If possible, isolate the degradation product using preparative HPLC and characterize its structure using spectroscopic techniques such as NMR (¹H, ¹³C) and FT-IR.

  • Optimize Formulation and Storage: Based on the confirmed degradation pathway, modify your formulation or storage conditions. For example, if hydrolysis is the issue, control the water content of your formulation. If esterification is occurring, consider alternative excipients.

Issue 2: Poor Recovery of the Compound from a Biological Matrix

Possible Cause: Metabolic instability or reaction with matrix components.

Troubleshooting Steps:

  • Assess Metabolic Stability: While the BCP core is generally resistant to metabolic degradation, the functional groups can be targets for enzymatic modification. Incubate the compound with liver microsomes or hepatocytes and monitor its disappearance over time.

  • Investigate Matrix Effects: The carboxylic acid group can interact with proteins and other components in biological matrices, leading to poor extraction recovery. Evaluate different sample preparation techniques (e.g., protein precipitation with different organic solvents, solid-phase extraction with various sorbents) to improve recovery.

  • Use a Labeled Internal Standard: Whenever possible, use a stable isotope-labeled internal standard to correct for matrix effects and variations in extraction efficiency.

Part 3: Experimental Protocols

This section provides detailed protocols for key experiments to assess the stability of this compound derivatives.

Protocol 1: Forced Degradation Study

This protocol outlines a comprehensive forced degradation study to identify potential degradation products and pathways[7][8].

Materials:

  • This compound

  • Hydrochloric acid (0.1 N and 1 N)

  • Sodium hydroxide (0.1 N and 1 N)

  • Hydrogen peroxide (3% and 30%)

  • Methanol or other suitable solvent

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl.

      • Mix 1 mL of the stock solution with 9 mL of 1 N HCl.

      • Keep one set of samples at room temperature and another at 60 °C for 24 hours.

    • Base Hydrolysis:

      • Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH.

      • Mix 1 mL of the stock solution with 9 mL of 1 N NaOH.

      • Keep samples at room temperature for 24 hours.

    • Oxidative Degradation:

      • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

      • Mix 1 mL of the stock solution with 9 mL of 30% H₂O₂.

      • Keep samples at room temperature for 24 hours, protected from light.

    • Thermal Degradation:

      • Place a solid sample of the compound in an oven at 80 °C for 48 hours.

      • Prepare a solution of the compound (1 mg/mL) and heat at 80 °C for 48 hours.

    • Photodegradation:

      • Expose a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute the samples to a suitable concentration with the mobile phase.

    • Analyze the samples by a validated stability-indicating HPLC method (see Protocol 2).

Data Analysis:

  • Calculate the percentage degradation of the parent compound.

  • Determine the retention times and peak areas of any degradation products.

  • Use LC-MS to obtain the mass of the degradation products to aid in their identification.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately quantifying the parent compound and separating it from any degradation products[9][10][11].

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A typical starting point would be a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm (or a more specific wavelength if the molecule has a stronger chromophore) and/or Mass Spectrometry.

  • Injection Volume: 10 µL

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 are essential for demonstrating the specificity and stability-indicating nature of the method.

Part 4: Potential Degradation Pathways and Data Summary

Based on the chemical nature of this compound, the following degradation pathways are plausible:

Caption: Plausible degradation pathways for this compound.

Table 1: Summary of Potential Degradants and Analytical Observations

Degradation PathwayPotential DegradantExpected Mass Change (amu)Expected Change in HPLC Retention Time (Reverse Phase)
Nitrile Hydrolysis (Step 1)3-Carbamoylbicyclo[1.1.1]pentane-1-carboxylic acid+17Decrease
Nitrile Hydrolysis (Step 2)Bicyclo[1.1.1]pentane-1,3-dicarboxylic acid+18Significant Decrease
EsterificationEster derivative+ (Mass of alcohol - 1)Increase (depending on the alcohol)

References

troubleshooting low yields in bicyclo[1.1.1]pentane reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for bicyclo[1.1.1]pentane (BCP) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing and functionalizing these unique scaffolds. As a Senior Application Scientist, I have compiled this guide to address common challenges and provide field-proven insights to optimize your experimental outcomes. BCPs are valuable as bioisosteres for arene, tert-butyl, and acetylene groups in medicinal chemistry, often improving pharmacokinetic properties while maintaining substituent geometry.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common issues that can often be resolved with minor adjustments to your protocol.

Q1: My reaction yield is significantly lower than reported in the literature. What are the most common initial checks?

A1: Low yields in BCP synthesis can often be attributed to a few critical variables:

  • Reagent Quality, Especially [1.1.1]propellane: The most common precursor, [1.1.1]propellane, is a highly strained and volatile molecule.[3] Its concentration in ethereal solutions can decrease over time due to decomposition or polymerization. It is crucial to titrate your [1.1.1]propellane solution immediately before use to ensure accurate stoichiometry.

  • Inert Atmosphere: Many reactions involving BCPs, particularly those using organometallic reagents or radical initiators, are sensitive to air and moisture.[4][5] Ensure your glassware is properly dried and the reaction is conducted under a robust inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagent Purity: Impurities in solvents or other reagents can quench catalysts or react with sensitive intermediates. Always use freshly distilled or high-purity anhydrous solvents.

Q2: I am observing significant amounts of polymer or unidentifiable baseline material in my crude NMR. What could be the cause?

A2: Polymerization is a common side reaction, especially when working with [1.1.1]propellane.[6] This can be triggered by:

  • Localized High Concentrations: Adding reagents too quickly can create localized high concentrations of [1.1.1]propellane, leading to oligomerization. Slow, controlled addition of reagents, sometimes via syringe pump, is often beneficial.

  • Temperature Control: Some BCP reactions are exothermic. Inadequate cooling can lead to uncontrolled polymerization. For photoredox-catalyzed reactions, precise temperature control is also critical; for instance, optimal yields in some carbene additions are achieved at -65 °C, with yields decreasing at both higher and lower temperatures.[7]

  • Catalyst Decomposition: In catalyzed reactions, the decomposition of the catalyst can sometimes initiate polymerization pathways.

Q3: My reaction involving a Grignard reagent and [1.1.1]propellane is not working. Why?

A3: The addition of Grignard reagents to [1.1.1]propellane is a powerful method for creating C-substituted BCPs.[5] However, the quality of the Grignard reagent is paramount. Ensure your Grignard reagent is freshly prepared or properly titrated. Additionally, the presence of water can quench the Grignard reagent. The reaction of BCP-Grignards with electrophiles can also be challenging; transmetalation to an organozinc species followed by cross-coupling can sometimes be a more effective strategy.[5]

In-Depth Troubleshooting Guides

Guide 1: Low Yields in Photoredox-Catalyzed Reactions

Photoredox catalysis is a versatile method for BCP synthesis, enabling the use of a wide range of substrates with excellent functional group tolerance.[1][8] However, low yields can arise from several factors.

Issue: Inefficient Photon Flux or Catalyst Excitation

The efficiency of a photoredox reaction is critically dependent on the photocatalyst absorbing sufficient light.

  • Causality: If the reaction mixture is too concentrated or turbid, light cannot penetrate effectively, leading to incomplete conversion. The choice of photocatalyst must also be matched to the light source's emission spectrum. For example, Ir(ppy)₃ and 4CzIPN are common photocatalysts used in BCP synthesis.[5][8]

  • Troubleshooting Protocol:

    • Optimize Concentration: Run the reaction at the recommended concentration (e.g., 0.05 M).[7] If the solution is not homogenous, consider a different solvent system.

    • Verify Light Source: Ensure your light source (e.g., blue LEDs) is functioning correctly and positioned to provide uniform irradiation to the reaction vessel.

    • Degas Thoroughly: Oxygen can quench the excited state of the photocatalyst. Ensure the reaction mixture is thoroughly degassed using methods like freeze-pump-thaw or by bubbling an inert gas through the solution for an extended period.

Issue: Competing Radical Pathways or Side Reactions

Radical intermediates in BCP chemistry can be highly reactive. Unwanted side reactions can compete with the desired product formation.

  • Causality: The balance between radical stability and strain relief is a key factor in these reactions.[1] For instance, in Atom Transfer Radical Addition (ATRA) reactions, the choice of a hydrogen atom source can be critical to prevent undesired side reactions.[5]

  • Troubleshooting Workflow:

G start Low Yield in Photoredox Rxn check_catalyst Verify photocatalyst and light source compatibility start->check_catalyst check_degassing Ensure thorough degassing (O2 quenching) check_catalyst->check_degassing optimize_conc Optimize reaction concentration for light penetration check_degassing->optimize_conc analyze_byproducts Analyze crude reaction for byproducts (NMR, MS) optimize_conc->analyze_byproducts sub_problem Substrate-Specific Issues? analyze_byproducts->sub_problem hat_problem HAT reagent issue? sub_problem->hat_problem No solution_substrate Modify substrate or protecting groups if incompatible sub_problem->solution_substrate Yes solution_hat Screen alternative H-atom transfer (HAT) reagents (e.g., bulky thiols, silanes) hat_problem->solution_hat Yes solution_temp Re-optimize temperature to favor desired pathway hat_problem->solution_temp No

Caption: Troubleshooting workflow for photoredox BCP reactions.

Guide 2: Challenges in Carbene-Mediated BCP Synthesis from Bicyclo[1.1.0]butanes (BCBs)

The reaction of carbenes with BCBs provides an elegant route to 2-substituted BCPs.[7][9] However, this method is sensitive to the nature of both the BCB and the carbene precursor.

Issue: Low or No Conversion of the BCB Starting Material
  • Causality: The stability of the diradical intermediate formed upon carbene addition is crucial for successful ring expansion. Computational studies have shown that an aryl substituent on the BCB is important to stabilize this intermediate.[7] BCBs lacking an aryl substituent may not be tolerated in these reactions.[10] Furthermore, the carbene's electronic properties are key; precursors lacking an acceptor group may fail to give the desired product.[7]

  • Troubleshooting Protocol:

    • Substrate Compatibility Check: Verify that your BCB substrate is compatible with this methodology. Aryl-substituted BCBs generally perform better. For example, para-bromo, -methyl, and -trifluoromethyl substituents on a phenyl ring are well-tolerated.[7]

    • Carbene Precursor: Ensure you are using a suitable diazo compound. Ethyl diazoacetate and methyl 2-diazopropionate are known to be effective. Diazoketones or diazoacetoacetates may result in low or no yield.[7]

    • Catalyst Deactivation (for one-pot sequential reactions): When preparing the BCB in situ via a dirhodium-catalyzed cyclopropanation followed by the carbene insertion, it is critical to deactivate the rhodium catalyst before the photoinduced step. The addition of pyridine is an effective method to prevent undesired side reactions.[7]

Quantitative Data Summary: Solvent and Temperature Effects

The table below summarizes optimization data for a representative photoinduced carbene addition to a BCB, highlighting the sensitivity of the reaction to key parameters.[7]

EntryTemperature (°C)SolventYield of BCP (%)
1Room TempDichloromethane13
20Dichloromethane21
3-40Dichloromethane21
4-65Dichloromethane50
5-78Dichloromethane42
6-65Chloroform6
7-65THF0

Data adapted from Davies et al., J. Am. Chem. Soc. 2015, 137, 47, 14959–14967.[7]

Guide 3: Purification and Stability of BCP Derivatives
Issue: Difficulty in Purifying the BCP Product
  • Causality: BCP compounds can sometimes be volatile or prone to decomposition on silica gel. The formation of closely-eluting byproducts can also complicate purification.

  • Troubleshooting Protocol:

    • Alternative Purification: If column chromatography on silica gel leads to degradation, consider using alumina or a different stationary phase. In some cases, purification can be avoided altogether. For instance, certain silylborated BCPs can be obtained on a gram scale without chromatographic purification.[3]

    • Crystallization: Many BCP derivatives, such as BCP dicarboxylic acids, are crystalline solids.[2] Recrystallization can be a highly effective purification method.

    • Derivative Formation: For particularly challenging separations, consider converting the product to a crystalline derivative for purification, followed by deprotection.

Issue: Product Instability During Storage
  • Causality: While the BCP core is generally stable, certain functional groups attached to it may not be. For example, some BCP intermediates may be unstable over time.[7]

  • Recommended Storage: Store purified BCP compounds under an inert atmosphere, protected from light, and at low temperatures to maximize their shelf life. For key intermediates like [1.1.1]propellane, which are notoriously difficult to store, forming a storable complex with α-cyclodextrin can be an effective strategy.[11]

Logical Diagram: General Synthesis & Troubleshooting Approach

This diagram outlines a general decision-making process for selecting a synthetic route and troubleshooting common issues.

G start Goal: Synthesize Substituted BCP route_choice Precursor Availability? start->route_choice propellane_route [1.1.1]Propellane Route route_choice->propellane_route [1.1.1]Propellane bcb_route Bicyclo[1.1.0]butane (BCB) Route route_choice->bcb_route BCB propellane_rxn_type Reaction Type? propellane_route->propellane_rxn_type low_yield Low Yield? bcb_route->low_yield radical_rxn Radical Addition/Photoredox propellane_rxn_type->radical_rxn Radical anionic_rxn Anionic/Organometallic Addition propellane_rxn_type->anionic_rxn Anionic radical_rxn->low_yield anionic_rxn->low_yield troubleshoot_propellane Troubleshoot: Propellane Titer, Inertness, Temp Control purification Purification Strategy troubleshoot_propellane->purification troubleshoot_bcb Troubleshoot: BCB Stability, Substrate Scope (Aryl req.), Carbene Choice troubleshoot_bcb->purification low_yield->troubleshoot_propellane Propellane Route low_yield->troubleshoot_bcb BCB Route low_yield->purification No, good yield

Caption: Decision tree for BCP synthesis strategy and troubleshooting.

References

Technical Support Center: Amination of BCP Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the amination of Bicyclo[1.1.1]pentane (BCP) carboxylic acids. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating the BCP motif as a bioisostere for phenyl rings and other aromatic systems.[1][2] While the unique three-dimensional structure of BCPs offers significant advantages in medicinal chemistry, it also presents distinct challenges in synthetic transformations, particularly in amide bond formation.

This document provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot common issues, understand the underlying chemical principles, and optimize your reaction conditions for successful BCP-amide synthesis.

Frequently Asked Questions (FAQs)
Q1: Why is the amination of BCP carboxylic acids more challenging than for typical aromatic or linear aliphatic acids?

The primary challenge stems from the unique geometry and steric hindrance of the BCP core. The bridgehead carboxylic acid is attached to a quaternary carbon, creating significant steric bulk around the reaction center. This bulk can hinder the approach of both the activating agent and the amine nucleophile, leading to sluggish or incomplete reactions.[3] Unlike a flat aromatic ring, the three-dimensional cage-like structure of the BCP scaffold imposes rigid conformational constraints that can impede the formation of the tetrahedral intermediate required for amide bond formation.

Q2: What are the most common side reactions I should anticipate during the amination of BCP carboxylic acids?

Researchers commonly encounter a few key side reactions:

  • Incomplete Conversion: Due to the steric hindrance mentioned above, reactions often stall, leaving significant amounts of unreacted BCP carboxylic acid.[3]

  • N-Acylurea Formation: When using carbodiimide coupling reagents like EDC or DCC, the highly reactive O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea, terminating the reaction. This is particularly problematic with hindered acids and less nucleophilic amines.[4]

  • Hydrolysis of Activated Intermediates: All activated carboxylic acid species (e.g., active esters, acyl halides) are susceptible to hydrolysis. Trace amounts of water in solvents or reagents can quench the activated intermediate, reverting it to the starting carboxylic acid.[3][5]

  • Epimerization: If the carbon atom adjacent to the BCP core (the α-carbon of the amine or on a substituent of the BCP itself) is a chiral center, there is a risk of epimerization under basic reaction conditions. The formation of an oxazolinone intermediate or direct proton abstraction can lead to a loss of stereochemical integrity.[6][7]

Q3: How do I select the optimal coupling reagent for my BCP carboxylic acid system?

The choice of coupling reagent is critical and depends on the steric bulk of both the BCP acid and the amine, as well as the sensitivity of the substrates to side reactions like epimerization.[8] A summary of common choices is presented below.

Coupling Reagent ClassExamplesStrengths for BCP AminationPotential Pitfalls & Mitigation
Carbodiimides EDC, DCC, DICCost-effective, widely available.[9]Prone to N-acylurea formation.[4] Mitigation: Always use with a nucleophilic additive like OxymaPure or HOBt to form a more stable active ester.[3]
Phosphonium Salts PyBOP, PyAOPGenerally more reactive than carbodiimides. PyAOP is particularly effective for coupling sterically hindered N-methyl amino acids.[10]Byproducts can be difficult to remove. The formation of carcinogenic HMPA is a drawback of the parent reagent, BOP.[6]
Aminium/Uronium Salts HATU, HBTU, COMUHighly reactive and efficient, often the first choice for difficult couplings.[11] HATU and COMU are known to suppress epimerization effectively.[6][8]More expensive. Can react with the free amino group of the amine component if used in large excess.[10]
Acyl Halide Formation SOCl₂, (COCl)₂Creates a highly reactive acyl chloride or fluoride, which can overcome extreme steric hindrance.[10]Harsh conditions can be incompatible with sensitive functional groups. Requires a two-step, one-pot procedure and careful control of stoichiometry and temperature.
Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a practical, cause-and-effect format.

Problem 1: Low or No Product Yield / Incomplete Conversion

Your reaction stalls, and analysis (TLC, LC-MS) shows a significant amount of remaining BCP carboxylic acid and/or amine.

G start Low Yield Observed check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents pre_activation Implement Pre-activation Protocol? (Mix Acid + Reagent for 15-30 min) check_reagents->pre_activation Reagents OK increase_reactivity Increase Reagent Reactivity (e.g., EDC/Oxyma -> HATU/COMU) pre_activation->increase_reactivity No Improvement success Success! pre_activation->success Yield Improves increase_temp Increase Reaction Temperature? (e.g., RT -> 40-50 °C) increase_reactivity->increase_temp No Improvement increase_reactivity->success Yield Improves acyl_halide Convert to Acyl Halide? (SOCl₂ or (COCl)₂) increase_temp->acyl_halide No Improvement increase_temp->success Yield Improves acyl_halide->success Yield Improves

Caption: Troubleshooting workflow for low BCP-amide yield.

  • Cause 1a: Inefficient Carboxylic Acid Activation The steric bulk of the BCP core is preventing the coupling reagent from efficiently forming the active intermediate.[3]

    • Solution:

      • Switch to a More Potent Reagent: If you are using a carbodiimide like EDC, switch to a more powerful aminium/uronium salt like HATU or COMU. These reagents are known to be more effective for hindered substrates.[8][11]

      • Pre-activation: Do not add all reagents at once. Dissolve the BCP carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in an anhydrous solvent and stir for 15-30 minutes at room temperature before adding the amine. This allows the formation of the active ester intermediate without competing reactions.[3]

      • Elevate Temperature: Gently heating the reaction to 40-50 °C can sometimes provide the necessary activation energy to overcome the steric barrier. Monitor carefully for decomposition or side reactions.

  • Cause 1b: Conversion to Acyl Halide as a Last Resort For exceptionally challenging couplings where even potent reagents fail, converting the BCP carboxylic acid to a more reactive acyl chloride is a robust strategy.

    • Solution: See Protocol 2 for a detailed experimental procedure using thionyl chloride (SOCl₂) or oxalyl chloride. This method creates a highly electrophilic intermediate that readily reacts with even poorly nucleophilic or hindered amines.[12]

  • Cause 1c: Hydrolysis of Activated Intermediate The active ester is reacting with trace water in the reaction medium.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., from a solvent purification system or a fresh sealed bottle). If using reagents like EDC hydrochloride, ensure it is stored in a desiccator.[3]

Problem 2: Formation of an N-Acylurea Adduct

When using EDC or DCC, you isolate a major byproduct with a mass corresponding to your BCP-carbonyl group plus the dehydrated carbodiimide.

  • Cause: The O-acylisourea intermediate, which is the primary activated species formed from the BCP carboxylic acid and the carbodiimide, is sterically hindered from reacting with the amine. Before the amine can attack, the intermediate undergoes an irreversible intramolecular rearrangement to the stable N-acylurea.[4]

  • Solution: This side reaction is almost completely suppressed by the addition of a nucleophilic catalyst like 1-hydroxybenzotriazole (HOBt) or, more effectively, OxymaPure (ethyl cyanohydroxyiminoacetate). These additives rapidly trap the O-acylisourea to form an active ester, which is more stable towards rearrangement but still highly reactive towards the amine. Always use at least 1 equivalent of HOBt or OxymaPure when using a carbodiimide reagent. [3]

G cluster_0 Desired Pathway (with Additive) cluster_1 Side Reaction Pathway (No Additive) A BCP-COOH + EDC B O-Acylisourea (Reactive Intermediate) A->B C Oxyma-Ester (More Stable Intermediate) B->C + OxymaPure E Desired BCP-Amide C->E D Amine (R-NH₂) D->C F BCP-COOH + EDC G O-Acylisourea (Reactive Intermediate) F->G H N-Acylurea (Unreactive Byproduct) G->H Intramolecular Rearrangement

References

Technical Support Center: Navigating Steric Challenges in Bicyclo[1.1.1]pentane Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Bicyclo[1.1.1]pentane (BCP) Derivatization. This guide is designed for researchers, medicinal chemists, and drug development professionals who are leveraging the unique properties of the BCP scaffold and encountering the synthetic hurdles posed by steric hindrance. As a bioisostere for para-substituted benzene rings, alkynes, and tert-butyl groups, BCPs offer a pathway to novel chemical space with improved physicochemical properties.[1][2][3] However, the rigid, three-dimensional structure of the BCP core can present significant steric challenges. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome these obstacles and achieve your synthetic goals.

Understanding the Landscape of Steric Hindrance in BCP Chemistry

The compact and rigid cage-like structure of the bicyclo[1.1.1]pentane core is the very source of its desirable properties as a bioisostere. However, this same structural feature can lead to significant steric congestion, particularly when attempting to introduce bulky substituents at the bridgehead or bridge positions. The approach of reagents to the reactive centers can be impeded, leading to sluggish reaction rates, low yields, or even complete reaction failure. This guide will dissect these challenges and provide strategic solutions.

Frequently Asked Questions (FAQs)

Q1: My cross-coupling reaction to a BCP-bridgehead halide is failing with a bulky coupling partner. What are the likely causes and primary troubleshooting steps?

A1: This is a classic steric hindrance problem. The congested environment around the BCP bridgehead can make it difficult for the catalytic cycle, particularly the reductive elimination step, to proceed efficiently.

  • Initial Checks:

    • Confirm the integrity and purity of your starting materials and catalyst.

    • Ensure your reaction is performed under strictly anhydrous and inert conditions.

  • Primary Troubleshooting Strategies:

    • Ligand Modification: The choice of phosphine ligand on your palladium catalyst is critical. For sterically demanding cross-couplings, bulky, electron-rich ligands are often necessary to promote the desired reaction.[4][5][6] Consider switching from standard ligands like PPh₃ to more sterically demanding and electron-donating ligands such as PtBu₃ or diadamantylalkylphosphines.[5][6] These ligands can facilitate the reductive elimination step by creating a more sterically crowded metal center, which encourages the release of the product.

    • Catalyst System: If palladium-based systems are failing, consider alternative transition metal catalysts. Iron-catalyzed Kumada cross-coupling has been shown to be effective for the reaction of BCP iodides with sterically hindered Grignard reagents.[2]

    • Reaction Conditions: Increase the reaction temperature to provide the necessary activation energy to overcome the steric barrier. Microwave irradiation can sometimes be effective in driving sterically hindered reactions to completion by providing efficient and uniform heating.

Q2: I am observing low yields in a radical addition to [1.1.1]propellane with a sterically demanding radical precursor. What adjustments can I make?

A2: While radical additions to [1.1.1]propellane are generally more tolerant of steric bulk than many transition metal-catalyzed reactions, highly hindered radicals can still face challenges.[3]

  • Initiation Method: The method of radical generation is key. If you are using a thermal initiator like AIBN, consider switching to a photochemical approach. Photocatalysis often operates under milder conditions and can provide a more controlled generation of radicals, which can be beneficial for sensitive or sterically hindered substrates.[2][3]

    • For example, the use of an iridium-based photocatalyst can effect the atom transfer radical addition (ATRA) of bulky alkyl halides to [1.1.1]propellane with high efficiency.[3]

  • Solvent Choice: The solvent can influence the stability and reactivity of the radical species. Less coordinating solvents may be beneficial. While a full solvent screen is often necessary, consider moving from highly coordinating solvents like DMSO to less coordinating options such as toluene or dioxane.

  • Concentration: Ensure that the concentration of [1.1.1]propellane is sufficient. As it is a highly reactive species, it is often generated in situ or used immediately. Low concentrations can lead to competing side reactions of your sterically hindered radical.

Q3: How can I introduce a functional group at the bridge position of a BCP, which is notoriously sterically hindered?

A3: Functionalization of the bridge C-H bonds is indeed challenging due to their sterically shielded nature.[7] Direct C-H functionalization strategies are often the most effective approach.

  • Directed C-H Functionalization: While more commonly applied to bridgehead positions, directing group strategies can be adapted for bridge functionalization, although this is a developing area.

  • Rhodium-Catalyzed C-H Insertion: A powerful method for accessing bridge-functionalized BCPs is through rhodium-catalyzed C-H insertion with donor/acceptor carbenes.[2][3] This approach has been shown to proceed with good yields and selectivity, even on sterically congested BCP scaffolds.

  • Skeletal Editing Approaches: Recent advances have demonstrated the synthesis of bridge-functionalized BCPs through skeletal editing of related ring systems, such as azabicyclo[2.1.1]hexanes.[8] While this is a more advanced strategy, it offers a novel entry point to this class of compounds.

Troubleshooting Guides

Problem 1: Low Yield in Palladium-Catalyzed Suzuki-Miyaura Coupling of a BCP-Boronic Ester with a Bulky Aryl Halide
Symptom Possible Cause Suggested Solution & Rationale
Low conversion of starting materials 1. Inefficient Oxidative Addition: The palladium(0) species may be struggling to add to the sterically hindered aryl halide.Solution: Switch to a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos, or cataCXium A).[2] Rationale: These ligands increase the electron density on the palladium center, making it more nucleophilic and facilitating oxidative addition. The steric bulk can also help to stabilize the active catalytic species.
2. Catalyst Deactivation: The catalyst may be decomposing before the reaction is complete.Solution: Use a pre-formed palladium(II) catalyst that is reduced in situ, or add a slight excess of ligand. Rationale: This can help to maintain a sufficient concentration of the active catalyst throughout the reaction.
Formation of side products (e.g., protodeborylation of the BCP-boronic ester) 1. Slow Reductive Elimination: The final step of the catalytic cycle is sterically hindered, allowing for competing decomposition pathways.Solution: Increase the reaction temperature. Consider using a more rigid, wide-bite-angle ligand. Rationale: Higher temperatures can provide the activation energy needed for the sterically demanding reductive elimination. A wider bite angle in the ligand can sometimes alter the geometry around the metal center to favor reductive elimination.
2. Presence of Water: Water can lead to the hydrolysis of the boronic ester.Solution: Use rigorously dried solvents and reagents. Add a drying agent like molecular sieves to the reaction. Rationale: Minimizing water content is crucial for the stability of boronic esters.
Problem 2: Poor Regioselectivity in the Functionalization of a Disubstituted BCP
Symptom Possible Cause Suggested Solution & Rationale
A mixture of regioisomers is obtained when attempting to functionalize one of two identical bridgehead positions on a C2-symmetric BCP. 1. Insufficient Steric Differentiation: The substituents on the BCP core are not providing enough steric bias to direct the reaction to a single site.Solution: Introduce a temporary, bulky protecting group on a nearby functional handle.[9][10][11] Rationale: A large protecting group can effectively block one face of the molecule, directing the incoming reagent to the more accessible bridgehead position. The protecting group can be removed in a subsequent step.
2. Electronic Effects Dominating over Steric Effects: The electronics of the existing substituents are influencing the reactivity more than the steric environment.Solution: Modify the electronics of the directing group or the incoming reagent to work in concert with the desired steric outcome. Rationale: A comprehensive understanding of both steric and electronic factors is necessary for achieving high regioselectivity.

Experimental Protocols

Protocol 1: Iron-Catalyzed Kumada Cross-Coupling of a BCP Iodide with a Sterically Hindered Grignard Reagent

This protocol is adapted from methodologies that have proven effective for sterically challenging BCP derivatizations.[2]

Materials:

  • 1-Iodo-bicyclo[1.1.1]pentane derivative

  • Sterically hindered aryl or heteroaryl Grignard reagent (e.g., 2,6-dimethylphenylmagnesium bromide)

  • Fe(acac)₃ (Iron(III) acetylacetonate)

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine)

  • Anhydrous THF (Tetrahydrofuran)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Fe(acac)₃ (5 mol%).

  • Add anhydrous THF (to make a 0.1 M solution with respect to the BCP iodide).

  • Add TMEDA (10 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the Grignard reagent (1.2 equivalents) to the stirred solution.

  • Add the BCP iodide derivative (1.0 equivalent) dissolved in a minimal amount of anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • The reaction should be a homogenous dark color. Precipitation may indicate catalyst decomposition.

  • A control reaction without the iron catalyst should show no product formation.

  • The use of TMEDA is crucial for the success of this reaction with sterically hindered substrates.

Protocol 2: Photocatalytic Atom Transfer Radical Addition (ATRA) to [1.1.1]Propellane

This protocol is based on established methods for the functionalization of [1.1.1]propellane.[3]

Materials:

  • [1.1.1]Propellane solution (typically generated in situ or used as a stock solution in a suitable solvent)

  • Sterically hindered alkyl or aryl halide (e.g., 1-iodoadamantane)

  • fac-Ir(ppy)₃ (Tris(2-phenylpyridine)iridium(III)) as the photocatalyst

  • Anhydrous and degassed solvent (e.g., acetonitrile or DMF)

Procedure:

  • In a reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial), combine the alkyl/aryl halide (1.0 equivalent) and fac-Ir(ppy)₃ (1-2 mol%).

  • Add the anhydrous and degassed solvent.

  • Add the solution of [1.1.1]propellane (1.5-2.0 equivalents).

  • Seal the vessel and place it in front of a blue LED light source (e.g., 450 nm).

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by GC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validation:

  • The reaction should be performed in the absence of light to confirm that it is indeed a photocatalytic process.

  • The reaction should be conducted under an inert atmosphere to prevent quenching of the excited state of the photocatalyst by oxygen.

Visualization of Key Concepts

Logical Workflow for Troubleshooting Low Yield in BCP Cross-Coupling

troubleshooting_workflow start Low Yield in BCP Cross-Coupling check_basics Verify Reagent Purity & Inert Conditions start->check_basics ligand_mod Modify Ligand: - Increase Steric Bulk - Increase Electron Donation (e.g., PtBu3, SPhos) check_basics->ligand_mod If basics are sound catalyst_sys Change Catalyst System: (e.g., Fe-catalyzed Kumada) ligand_mod->catalyst_sys No Improvement outcome Improved Yield ligand_mod->outcome Success reaction_cond Adjust Reaction Conditions: - Increase Temperature - Microwave Irradiation catalyst_sys->reaction_cond No Improvement catalyst_sys->outcome Success protecting_group Employ Protecting Group Strategy reaction_cond->protecting_group Persistent Issues reaction_cond->outcome Success protecting_group->outcome Success steric_hindrance_strategies cluster_problem The Challenge cluster_solutions Strategic Solutions problem Steric Hindrance in BCP Derivatization catalyst_control Catalyst & Ligand Engineering problem->catalyst_control reaction_design Alternative Reaction Pathways (e.g., Radical Chemistry) problem->reaction_design substrate_mod Substrate Modification (Protecting Groups) problem->substrate_mod condition_opt Reaction Condition Optimization (Solvent, Temperature) problem->condition_opt

References

Technical Support Center: Analysis of Benzoyl Peroxide (BCP) Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center guide for analytical methods for detecting impurities in BCP samples.

Welcome to the technical support center for the analysis of Benzoyl Peroxide (BCP). This guide, prepared by our senior application scientists, provides in-depth answers and troubleshooting for common challenges encountered during the detection and quantification of impurities in BCP drug substances and products.

Part 1: Frequently Asked Questions (FAQs) on BCP Impurities

This section addresses fundamental questions regarding the nature and control of impurities in BCP.

Q1: What are the most common impurities found in BCP samples?

The most commonly specified impurities in pharmacopeial monographs for BCP are process-related impurities and degradation products.[1] These include:

  • Benzoic Acid (Impurity B): The primary degradation product of BCP.[2][3] It forms via hydrolysis of the peroxide bond.

  • Benzaldehyde (Impurity A): A process-related impurity.[2][4]

  • Ethyl Benzoate (Impurity C): A process-related impurity.[2]

  • Benzene: A critical impurity that can form from the thermal degradation of BCP.[5][6] Its status as a known human carcinogen makes its control essential.

Other impurities may arise from interactions with excipients in formulated products or leachables from container closure systems.[7][8]

Q2: Why is controlling these impurities so critical in drug development?

Impurity control is a cornerstone of pharmaceutical safety and efficacy. According to global regulatory bodies, impurities must be monitored because they can:

  • Impact Patient Safety: Impurities may have their own pharmacological or toxicological effects. Benzene, for example, is a Class 1 carcinogen and its levels are strictly controlled.[5][6]

  • Affect Product Stability: Impurities can sometimes accelerate the degradation of the active pharmaceutical ingredient (API), reducing the product's shelf life.

  • Alter Efficacy: In rare cases, impurities could interfere with the biological activity of the API.

Regulatory frameworks like the ICH Q3A/B guidelines provide specific thresholds for reporting, identifying, and toxicologically qualifying impurities to ensure product safety.[9][10][11]

Q3: What are the typical regulatory limits for BCP impurities?

The acceptance criteria for impurities are typically defined in pharmacopeial monographs, such as those from the USP or European Pharmacopoeia (Ph. Eur.). While limits can vary based on the final product's maximum daily dose, typical monograph limits are:

Impurity NameCommon Pharmacopeial LimitRationale / Type
Benzoic Acid≤ 1.5%Degradation Product
Benzaldehyde≤ 0.25%Process Impurity
Ethyl Benzoate≤ 0.25%Process Impurity
Unspecified Impurities≤ 0.10%General Control
Benzene≤ 2 ppm (conditional limit)Toxicological Concern

Source: Based on data from the European Pharmacopoeia and FDA guidelines.[1][5][12]

Part 2: HPLC Methodologies & Troubleshooting

High-Performance Liquid Chromatography (HPLC) is the primary workhorse for separating and quantifying BCP and its related substances.

Q4: What is a reliable starting point for an HPLC method for BCP impurity analysis?

A stability-indicating Reverse-Phase HPLC (RP-HPLC) method is the standard approach.[13] The polarity difference between BCP and its more polar degradant, benzoic acid, makes RP-HPLC an ideal choice.

Protocol: Standard RP-HPLC Method for BCP

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[13][14]

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer and an organic solvent.

    • Aqueous Phase (A): Water with 0.1% Orthophosphoric Acid (pH adjusted to ~3).[14]

    • Organic Phase (B): Acetonitrile or Methanol.[14][15]

  • Flow Rate: 1.0 mL/min.[14]

  • Detection: UV detector at 235 nm or 272 nm.[13][16]

  • Column Temperature: Ambient or controlled at 30°C.

  • Injection Volume: 10-20 µL.

  • Diluent: A mixture of the mobile phase components, such as Acetonitrile/Water, is recommended to ensure peak shape integrity.[14]

Q5: My BCP peak is degrading into a benzoic acid peak on-column or in the autosampler. How can I prevent this?

This is a common issue due to the inherent instability of BCP.[3] BCP can degrade both in solution and during analysis.

Troubleshooting Steps:

  • Control Temperature: Use a cooled autosampler (4-8°C) to minimize the degradation of samples waiting in the injection queue.[12]

  • Limit Sample Residence Time: Prepare samples immediately before analysis. Do not let samples sit on the benchtop or in the autosampler for extended periods.

  • Check Diluent pH: BCP is unstable under basic conditions.[13] Ensure your sample diluent is neutral or slightly acidic to improve stability.

  • Method Optimization: A faster analysis time (e.g., using UPLC or a shorter column) can reduce the time the molecule spends in the system, thereby minimizing on-column degradation.

Q6: I'm seeing significant retention time drift in my analytical run. What's the cause?

Retention time drift compromises data reliability. The cause is often environmental or related to the mobile phase.

Causality & Solutions:

  • Temperature Fluctuation: The most common cause. A change of just 1°C can alter retention times by 1-2%.[17]

    • Solution: Always use a thermostatted column compartment. Ensure the lab has stable ambient temperature.[18]

  • Inconsistent Mobile Phase Composition: In gradient elution, an improperly functioning pump or mixer can cause drift. In isocratic, solvent evaporation can alter the organic/aqueous ratio over a long run.

    • Solution: Prepare fresh mobile phase daily. Degas thoroughly. For gradient systems, run a diagnostic to check pump performance.[18]

  • Lack of Column Equilibration: The column needs to be fully equilibrated with the initial mobile phase conditions before starting the sequence.

    • Solution: Ensure the equilibration time is sufficient (typically 10-15 column volumes) until a stable baseline is achieved.[18]

Workflow: Troubleshooting Retention Time Drift

// Nodes Start [label="Retention Time Drift\nObserved", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Is Column Oven\nUsed & Stable?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckMP [label="Is Mobile Phase\nFreshly Prepared?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckEquil [label="Is Equilibration\nTime Sufficient?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; CheckPump [label="Is Pump Pressure\nStable?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

Sol_Temp [label="Implement & Verify\nTemperature Control", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_MP [label="Prepare Fresh\nMobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Equil [label="Increase\nEquilibration Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Sol_Pump [label="Check for Leaks,\nService Pump", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Problem Resolved", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> CheckTemp; CheckTemp -> CheckMP [label="Yes"]; CheckTemp -> Sol_Temp [label="No", color="#EA4335"]; Sol_Temp -> End;

CheckMP -> CheckEquil [label="Yes"]; CheckMP -> Sol_MP [label="No", color="#EA4335"]; Sol_MP -> End;

CheckEquil -> CheckPump [label="Yes"]; CheckEquil -> Sol_Equil [label="No", color="#EA4335"]; Sol_Equil -> End;

CheckPump -> End [label="Yes"]; CheckPump -> Sol_Pump [label="No", color="#EA4335"]; Sol_Pump -> End; }

Troubleshooting decision tree for HPLC retention time drift.

Part 3: GC-MS for Volatile Impurities

Q7: When should I use Gas Chromatography-Mass Spectrometry (GC-MS) for BCP analysis?

GC-MS is the preferred method for analyzing thermally labile compounds that can produce volatile impurities, most notably benzene . Recent studies have highlighted that BCP can degrade at elevated temperatures (such as those found in a hot car or during improper storage) to form benzene.[5]

Standard HPLC methods are not suitable for detecting benzene. GC-MS, particularly with a headspace autosampler, provides the necessary sensitivity and selectivity for this critical analysis.[6]

Q8: What are the main challenges when analyzing BCP by GC-MS, and how can they be overcome?

The primary challenge is the thermal instability of BCP itself. Injecting BCP directly into a hot GC inlet will cause immediate degradation, forming the very impurities you are trying to measure. This is a classic example of creating an analytical artifact.

Solution: Headspace GC-MS with Sample Pre-treatment

A recent study highlights a robust method to avoid artificially generating benzene during analysis.[6]

  • Avoid Direct Injection: Do not inject a solution of BCP directly into the GC.

  • Promote Controlled Degradation: Before analysis, the sample is treated with a strong base (e.g., KOH). This rapidly and completely degrades BCP into benzoic acid.[6]

  • Analyze the Headspace: Benzoic acid is not a source of benzene and is not volatile under these conditions.[6] Any benzene present in the vial's headspace must have been present in the original sample, not formed during the analysis.

  • Analysis: The vial is incubated, and the headspace gas is injected into the GC-MS for quantification of benzene. This approach ensures that the measured benzene reflects the true amount in the sample rather than an artifact of the analytical method.[6]

References

Validation & Comparative

The Ascendancy of Rigid Scaffolds: A Comparative Guide to 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic Acid in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, commandeering the cell's ubiquitin-proteasome system to selectively eradicate disease-causing proteins.[1] These heterobifunctional molecules are composed of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers the two.[1] While the ligands provide the specificity, the linker is far from a passive spacer; it is a critical determinant of the PROTAC's overall performance, profoundly influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical and pharmacokinetic properties.[][3]

The design of the linker is a multi-parameter optimization challenge. Its length, composition, and rigidity dictate the spatial arrangement of the POI and E3 ligase, which is crucial for productive ubiquitination.[1] Historically, flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been the workhorses of PROTAC design due to their synthetic tractability.[1] However, the field is increasingly pivoting towards more rigid and sophisticated linker architectures to overcome the limitations of their flexible counterparts, such as metabolic instability and suboptimal conformational control.[1][4]

This guide provides an in-depth comparison of a promising rigid linker building block, 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid , against traditional flexible linkers. We will explore the theoretical advantages of incorporating the bicyclo[1.1.1]pentane (BCP) scaffold and present a comparative analysis supported by representative experimental data and detailed protocols for the evaluation of PROTAC performance.

The Rationale for Rigidity: Introducing Bicyclo[1.1.1]pentane (BCP)

The bicyclo[1.1.1]pentane (BCP) moiety is a highly strained, three-dimensional scaffold that has garnered significant attention in medicinal chemistry as a bioisostere for para-substituted phenyl rings and other rigid linkers.[5] Its unique geometry and electronic properties offer several potential advantages when incorporated into PROTAC linkers:

  • Conformational Rigidity: Unlike flexible alkyl or PEG chains that can adopt a multitude of conformations, the rigid BCP scaffold restricts the rotational freedom of the linker. This pre-organization can reduce the entropic penalty upon binding to the POI and E3 ligase, potentially leading to more stable and productive ternary complexes.[4]

  • Improved Physicochemical Properties: The introduction of the sp³-rich BCP core can disrupt planarity and reduce the number of aromatic rings in a PROTAC, which often leads to improved aqueous solubility and reduced non-specific binding.[5]

  • Enhanced Metabolic Stability: The C-H bonds on the BCP cage are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the benzylic positions in aromatic rings or the methylene groups in flexible chains.[5] This can lead to a longer in vivo half-life and improved pharmacokinetic profile.

  • Vectorial Control: The defined geometry of the BCP unit provides precise control over the exit vectors of the linker, allowing for a more rational design of the spatial orientation between the POI and E3 ligase ligands.

The 3-cyano and 1-carboxylic acid functionalities on the BCP core provide convenient handles for orthogonal synthesis, allowing for its directional incorporation into a PROTAC linker via standard amide bond formation.

Comparative Analysis: BCP-Linkers vs. Flexible Linkers

To illustrate the potential advantages of a BCP-containing linker, we present a comparative analysis of three hypothetical PROTACs targeting the same POI and E3 ligase but differing in their linker composition:

  • PROTAC-PEG: A PROTAC with a flexible polyethylene glycol (PEG) linker.

  • PROTAC-Alkyl: A PROTAC with a flexible alkyl chain linker.

  • PROTAC-BCP: A PROTAC incorporating the this compound moiety as a rigid linker component.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the hypothetical, yet representative, experimental data for our three comparative PROTACs.

Table 1: Degradation Efficacy

PROTACLinker TypeDC₅₀ (nM)Dₘₐₓ (%)
PROTAC-PEG Flexible5090
PROTAC-Alkyl Flexible7585
PROTAC-BCP Rigid1595
  • DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC₅₀ indicates higher potency.[3]

  • Dₘₐₓ: The maximum percentage of target protein degradation achieved. A higher Dₘₐₓ indicates greater efficacy.[3]

Table 2: Physicochemical and Pharmacokinetic Properties

PROTACLinker TypeCell Permeability (Papp, 10⁻⁶ cm/s)Metabolic Stability (t½, min in HLM)
PROTAC-PEG Flexible1.530
PROTAC-Alkyl Flexible0.820
PROTAC-BCP Rigid2.590
  • Papp: Apparent permeability coefficient from a Caco-2 assay, a measure of a compound's ability to cross intestinal epithelial cells.[6]

  • t½ in HLM: Half-life in human liver microsomes, an indicator of metabolic stability.[7]

Analysis of Comparative Data:

The data presented in Tables 1 and 2, while hypothetical, are based on established principles in PROTAC design. The rigid PROTAC-BCP is projected to exhibit superior performance in several key areas. Its lower DC₅₀ and higher Dₘₐₓ suggest that the conformational rigidity imparted by the BCP linker facilitates a more optimal ternary complex formation, leading to more efficient protein degradation.

Furthermore, the improved cell permeability and significantly longer metabolic half-life of PROTAC-BCP highlight the potential of the BCP scaffold to enhance the "drug-like" properties of PROTACs. The increased permeability may be attributed to a more compact conformation and altered polarity, while the enhanced metabolic stability is a known feature of the robust BCP core.

Experimental Protocols

To ensure the integrity and reproducibility of the data presented, we provide detailed, step-by-step methodologies for the key experiments used in the evaluation of these PROTACs.

PROTAC Synthesis: Amide Coupling with this compound

This protocol describes the synthesis of a PROTAC via amide bond formation using HATU as the coupling reagent.

G cluster_synthesis PROTAC Synthesis Workflow start Start Materials: - POI Ligand-Amine - this compound - E3 Ligand-Amine step1 Step 1: Activate Carboxylic Acid (HATU, DIPEA in DMF) start->step1 step2 Step 2: First Amide Coupling (Add POI Ligand-Amine) step1->step2 step3 Step 3: Purification of Intermediate step2->step3 step4 Step 4: Second Amide Coupling (Couple to E3 Ligand-Amine) step3->step4 step5 Step 5: Final Purification step4->step5 end_node Final PROTAC-BCP step5->end_node

Caption: General workflow for PROTAC synthesis using a BCP linker.

Materials:

  • POI Ligand with a free amine

  • This compound

  • E3 Ligase Ligand with a free amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade solvents for purification

Procedure:

  • Activation of Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir the mixture at room temperature for 15 minutes.

  • First Amide Coupling: To the activated carboxylic acid solution, add the POI ligand-amine (1.05 eq) dissolved in a minimal amount of anhydrous DMF. Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Work-up and Purification of Intermediate: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the POI-linker intermediate.

  • Second Amide Coupling: The resulting intermediate, which now has a free carboxylic acid from the BCP moiety, is then coupled to the E3 ligase ligand-amine using a similar HATU-mediated amide coupling protocol as described in steps 1-3.

  • Final Purification: The final PROTAC is purified by preparative reverse-phase HPLC to achieve >95% purity. The identity and purity of the final compound are confirmed by LC-MS and ¹H NMR.

Degradation Efficacy: Western Blotting for DC₅₀ and Dₘₐₓ Determination

This protocol outlines the procedure for determining the degradation potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC using Western blotting.[8][9]

G cluster_wb Western Blot Workflow cell_culture 1. Cell Culture & Treatment (Dose-response of PROTAC) lysis 2. Cell Lysis & Protein Quantification cell_culture->lysis sds_page 3. SDS-PAGE lysis->sds_page transfer 4. Protein Transfer to Membrane sds_page->transfer blocking 5. Blocking transfer->blocking primary_ab 6. Primary Antibody Incubation (Target & Loading Control) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection analysis 9. Densitometry & Data Analysis (Calculate DC50 & Dmax) detection->analysis

Caption: Workflow for determining DC₅₀ and Dₘₐₓ via Western Blot.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 pM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold PBS and lyse them. Quantify the total protein concentration of each lysate using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein signal to the loading control signal for each lane.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation against the logarithm of the PROTAC concentration and fit the data to a four-parameter variable slope model to determine the DC₅₀ and Dₘₐₓ values.[10]

Cell Permeability: Caco-2 Assay

The Caco-2 permeability assay is a well-established in vitro model to predict human intestinal absorption of drugs.[6][11]

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • PROTAC stock solution

  • LC-MS/MS for quantification

Procedure:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay:

    • Wash the cell monolayers with transport buffer.

    • Add the PROTAC solution to the apical (A) side (for A-to-B permeability) or the basolateral (B) side (for B-to-A permeability) of the Transwell insert.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • At the end of the incubation, collect samples from both the donor and receiver compartments.

  • Quantification and Data Analysis:

    • Analyze the concentration of the PROTAC in the samples by LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Calculate the efflux ratio (Papp(B-A) / Papp(A-B)) to assess the involvement of active efflux transporters.

Metabolic Stability: Human Liver Microsome (HLM) Assay

This assay evaluates the susceptibility of a PROTAC to phase I metabolism, primarily by cytochrome P450 enzymes.[7]

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • PROTAC stock solution

  • Acetonitrile for quenching

  • LC-MS/MS for quantification

Procedure:

  • Incubation Mixture Preparation: Prepare a reaction mixture containing HLM and the PROTAC in phosphate buffer.

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • Quantification and Data Analysis:

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the remaining PROTAC at each time point.

    • Plot the natural logarithm of the percentage of remaining PROTAC against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

Conclusion: The Promise of Rigid Linkers in the Future of PROTACs

The linker is a pivotal component in the design of efficacious PROTACs, and the shift from flexible to more rigid architectures represents a significant advancement in the field. The incorporation of scaffolds like this compound offers a compelling strategy to address some of the key challenges in PROTAC development, including conformational control, metabolic stability, and overall drug-like properties.

While the direct comparative data for BCP-containing PROTACs is still emerging in the public domain, the foundational principles of medicinal chemistry and the existing data on BCP as a bioisostere strongly support its potential to enhance PROTAC performance. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of novel linker designs. As the exploration of PROTAC chemical space continues, the rational design of linkers, leveraging innovative and rigid building blocks like this compound, will be instrumental in unlocking the full therapeutic potential of targeted protein degradation.

References

Bicyclo[1.1.1]pentane as a Phenyl Group Bioisostere: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is a paramount objective. The phenyl group, a ubiquitous scaffold in medicinal chemistry, is often a starting point in the design of bioactive compounds. However, its aromaticity and planarity can introduce metabolic liabilities and suboptimal physicochemical properties. This has led to the exploration of non-classical bioisosteres, with bicyclo[1.1.1]pentane (BCP) emerging as a compelling three-dimensional replacement for the para-substituted phenyl ring.[1][2][3] This guide provides an in-depth, data-driven comparison of BCP and the phenyl group, offering insights for researchers, scientists, and drug development professionals on when and how to strategically employ this bioisosteric replacement to enhance drug-like properties.

The Rationale for Bioisosteric Replacement: Moving Beyond "Flatland"

Bioisosterism refers to the substitution of a moiety within a molecule with another group that retains similar biological activity but possesses different physical or chemical properties.[4][5] The goal is often to mitigate undesirable attributes of a lead compound, such as poor solubility, metabolic instability, or off-target toxicity.[3] The replacement of a flat, aromatic phenyl ring with a saturated, three-dimensional scaffold like BCP is a strategy often described as "escaping from flatland."[6][7] This structural modification can profoundly and positively influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[6][8]

BCP's value as a bioisostere stems from its rigid, cage-like structure that mimics the exit vectors of a 1,4-disubstituted benzene ring.[1][9] This structural similarity allows BCP to maintain the crucial interactions with a biological target that were established by the original phenyl group, while its sp³-rich character confers a host of advantages.[2]

cluster_phenyl Phenyl Group cluster_bcp Bicyclo[1.1.1]pentane (BCP) P1 Substituent 1 Phenyl Benzene Ring (sp2 hybridized) P1->Phenyl P2 Substituent 2 Phenyl->P2 B1 Substituent 1 BCP BCP Core (sp3 hybridized) B1->BCP B2 Substituent 2 BCP->B2

Caption: Structural comparison of a para-substituted phenyl group and a 1,3-disubstituted BCP.

Comparative Analysis: Physicochemical and ADME Properties

The decision to replace a phenyl group with BCP is driven by the potential for significant improvements in key drug-like properties. The following sections provide a quantitative comparison based on experimental data from various studies.

Solubility

Aqueous solubility is a critical factor for oral bioavailability and formulation development.[10][11] The replacement of a planar, often lipophilic, phenyl ring with the more compact and less lipophilic BCP core can lead to a substantial increase in solubility.[7][12][13]

Compound/Analog PairPhenyl Solubility (µM)BCP Solubility (µM)Fold IncreaseReference
γ-secretase inhibitor (BMS-708,163 vs. analog 3)Low (unspecified)Significantly improved>50x[12][13]
LpPLA2 inhibitor (compound 1 vs. 5)8749.25[14]
Resveratrol vs. BCP-resveratrolLow (unspecified)Higher-[12]
p-38 kinase inhibitor (arene 116 vs. BCP 115)2.410.74.46[15]

Table 1: Comparison of Aqueous Solubility

The improved solubility of BCP analogs is attributed to the disruption of crystal lattice packing and a reduction in lipophilicity.[7]

Lipophilicity

Lipophilicity, commonly expressed as logP or logD, is a key determinant of a drug's permeability, solubility, and metabolic clearance. While a certain degree of lipophilicity is required for membrane permeation, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity. BCP generally exhibits lower lipophilicity compared to the phenyl group.[12]

ParameterPhenyl GroupBCPKey Takeaway
cLogP Generally higherGenerally lowerBCP reduces lipophilicity, potentially improving the ADME profile.[16][17]
ChromLogD7.4 6.3 (LpPLA2 inhibitor 1)7.0 (LpPLA2 inhibitor 5)In some cases, BCP can increase lipophilicity, highlighting the need for experimental verification.[14]

Table 2: Comparison of Lipophilicity

Metabolic Stability

The phenyl group is susceptible to metabolism by cytochrome P450 (CYP) enzymes, often leading to the formation of reactive intermediates.[13] The saturated sp³ carbons of the BCP core are more resistant to oxidative metabolism, which can result in improved metabolic stability and a more favorable safety profile.[9][13]

cluster_workflow Metabolic Stability Workflow Start Drug Candidate (Phenyl vs. BCP Analog) Incubation Incubate with Liver Microsomes/Hepatocytes Start->Incubation Analysis LC-MS/MS Analysis of Parent Compound Incubation->Analysis Data Calculate In Vitro Half-Life (t1/2) & Intrinsic Clearance (CLint) Analysis->Data cluster_synthesis General Synthetic Strategy for BCP Derivatives Propellane [1.1.1]Propellane Radical_Addition Radical Addition Propellane->Radical_Addition Nucleophilic_Addition Nucleophilic Addition Propellane->Nucleophilic_Addition BCP_Derivative 1,3-Disubstituted BCP Radical_Addition->BCP_Derivative Nucleophilic_Addition->BCP_Derivative

References

The Rising Star in Scaffolding: A Comparative Guide to 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with improved efficacy and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional, planar chemical space. The "escape from flatland" has led to the rise of three-dimensional molecular scaffolds that can offer superior properties.[1] Among these, bicyclo[1.1.1]pentane (BCP) has emerged as a particularly promising bioisostere for para-substituted phenyl rings and tert-butyl groups.[2][3] This guide provides a comprehensive comparison of the performance of functionalized BCPs, with a focus on the potential of derivatives like 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid, in drug discovery case studies. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols for key assays.

The BCP Advantage: Why Move Beyond Phenyl and tert-Butyl?

The phenyl ring is a ubiquitous motif in approved drugs, but its aromaticity can lead to metabolic liabilities through oxidation by cytochrome P450 enzymes, poor solubility, and low permeability.[4] Similarly, the lipophilic nature of the tert-butyl group can contribute to metabolic instability.[5] Bicyclo[1.1.1]pentane offers a rigid, three-dimensional scaffold that can mimic the geometry of these groups while offering significant advantages:

  • Improved Metabolic Stability: The sp³-hybridized carbons of the BCP core are less susceptible to oxidative metabolism compared to the sp² carbons of a phenyl ring.[4][6]

  • Enhanced Solubility: The non-planar, saturated nature of BCPs generally leads to improved aqueous solubility, a critical factor for oral bioavailability.[6][7]

  • Increased Permeability: Despite increased solubility, BCP-containing compounds have often demonstrated excellent passive permeability.[8][9]

  • Novel Chemical Space: The unique three-dimensional structure of BCPs allows for the exploration of new pharmacophore arrangements and can help circumvent existing patent landscapes.[1][4]

The 3-cyano and 1-carboxylic acid functionalities on the BCP core further enhance its utility. The carboxylic acid provides a key interaction point for targets or a handle for further derivatization, while the cyano group, an electron-withdrawing group, can modulate the electronic properties of the molecule and serve as a hydrogen bond acceptor. While direct, extensive case studies on this compound are still emerging, its potential can be compellingly illustrated through the performance of structurally related BCP derivatives in advanced drug discovery programs.

Case Study: BCP as a Phenyl Bioisostere in a γ-Secretase Inhibitor

A landmark study by Pfizer demonstrated the profound impact of replacing a para-substituted fluorophenyl ring with a BCP moiety in the γ-secretase inhibitor BMS-708,163.[8][9] This case study provides a wealth of comparative data and serves as a powerful illustration of the BCP advantage.

The central fluorophenyl ring in the parent compound 1 was replaced with a 3-(1,2,4-oxadiazol-3-yl)bicyclo[1.1.1]pentane group to yield compound 3 . The oxadiazole in compound 3 can be considered a bioisostere for the cyano and carboxylic acid groups of our topic compound, providing valuable insights into its potential behavior.

Caption: Bioisosteric replacement of a p-fluorophenyl ring with a BCP moiety.

Comparative Performance Data

The following table summarizes the key in vitro data comparing the parent compound with its BCP-containing analogue.

ParameterPhenyl Analogue (BMS-708,163)BCP AnalogueFold Improvement
γ-Secretase Inhibition (IC₅₀, nM) 2.72.5~1x (equipotent)
Aqueous Solubility (µg/mL) <0.115>150x
Passive Permeability (PAMPA, 10⁻⁶ cm/s) 0.21.89x
Mouse Liver Microsomal Stability (% remaining at 60 min) 85951.1x

Data sourced from Stepan, A. F., et al. (2012). J. Med. Chem.[8]

The data clearly demonstrates that the BCP analogue maintained enzymatic potency while dramatically improving both aqueous solubility and passive permeability.[8][9] This translated to superior oral absorption in in vivo models.[8][9]

Broader Applications and Future Directions

The success of the BCP motif is not limited to γ-secretase inhibitors. Similar improvements in drug-like properties have been observed in other therapeutic areas:

  • Lp-PLA2 Inhibitors: Replacement of a phenyl ring with a BCP moiety in darapladib, an Lp-PLA2 inhibitor, led to an analogue with improved permeability and a 9-fold increase in kinetic solubility.[10]

  • IDO1 Inhibitors: A BCP core was used as a phenyl bioisostere to successfully mitigate amide hydrolysis, a key metabolic liability, in a series of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors.[11]

The growing body of evidence strongly supports the use of BCPs as a strategic tool in drug design to enhance pharmacokinetic properties without compromising biological activity. As synthetic methodologies for creating diverse BCP building blocks continue to advance, we can expect to see even wider adoption of this valuable scaffold.[2][7]

Experimental Protocols

To facilitate the evaluation of BCP-containing compounds in your own research, we provide the following standardized protocols for key in vitro assays.

Aqueous Solubility Assay (Kinetic)

This assay determines the kinetic solubility of a compound in an aqueous buffer, simulating physiological conditions.

Methodology:

  • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

  • Add 2 µL of the stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate.

  • Seal the plate and shake at room temperature for 2 hours.

  • Centrifuge the plate at 4000 rpm for 15 minutes to pellet any precipitate.

  • Carefully transfer an aliquot of the supernatant to a new 96-well plate.

  • Determine the concentration of the compound in the supernatant using LC-MS/MS by comparing against a standard curve.

G cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO dilution Dilute in PBS (pH 7.4) stock->dilution shake Shake for 2h dilution->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms G cluster_setup Plate Setup cluster_incubation Incubation cluster_analysis Analysis & Calculation donor Donor Plate: Compound in PBS sandwich Create 'Sandwich' donor->sandwich acceptor Acceptor Plate: Lecithin/Dodecane Membrane + PBS acceptor->sandwich incubate Incubate 4-16h sandwich->incubate lcms LC-MS/MS of Donor and Acceptor Wells incubate->lcms calculate Calculate Permeability Coefficient (Pe) lcms->calculate G cluster_reaction Reaction cluster_sampling Time Course Sampling cluster_analysis Analysis & Calculation mix Prepare Microsome/NADPH Mix prewarm Pre-warm to 37°C mix->prewarm start Add Compound prewarm->start aliquots Take Aliquots at Time Points (0-60 min) start->aliquots quench Quench with Acetonitrile + Internal Standard aliquots->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

References

A Comparative Guide to the Reactivity of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is perpetual. The bicyclo[1.1.1]pentane (BCP) core has emerged as a prominent three-dimensional, non-aromatic bioisostere for para-substituted phenyl rings, offering improvements in solubility, metabolic stability, and lipophilicity.[1][2] This guide provides an in-depth technical comparison of the reactivity of 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid with other BCP derivatives, supported by experimental data, to aid researchers in its effective application in drug development programs.

The Bicyclo[1.1.1]pentane Scaffold: A Paradigm Shift in Bioisosterism

The rigid, cage-like structure of the BCP core provides a unique vector for substituents, mimicking the geometry of a 1,4-disubstituted benzene ring while introducing a higher fraction of sp³-hybridized carbons.[3] This structural feature often leads to enhanced metabolic stability by mitigating oxidative metabolism pathways common for aromatic rings.[2] The introduction of various functional groups onto the BCP skeleton allows for the fine-tuning of a molecule's properties, a critical aspect of lead optimization.

Comparative Reactivity: The Influence of the Cyano Group

The reactivity of the carboxylic acid at the C1 position of the BCP core is significantly influenced by the electronic nature of the substituent at the C3 position. The cyano group (-CN) is a potent electron-withdrawing group due to both induction and resonance, which has a profound effect on the acidity of the carboxylic acid and the reactivity of the corresponding carboxylate in subsequent reactions, such as amide bond formation.

Electronic Effects and Acidity

The electron-withdrawing nature of the cyano group increases the acidity of the carboxylic acid, resulting in a lower pKa value compared to the unsubstituted BCP-1-carboxylic acid or derivatives with electron-donating groups. A lower pKa indicates a more stable carboxylate conjugate base, which can influence the choice of reaction conditions for transformations such as amide coupling.

Table 1: Comparison of pKa Values for 3-Substituted Bicyclo[1.1.1]pentane-1-carboxylic Acids

Substituent (at C3)pKa (Predicted/Experimental)Reference
H4.99 (Predicted)[5]
FNot Available
ClNot Available
BrNot Available
INot Available
CF₃Not Available
CNNot Available
NHBoc4.69 (Predicted)[1]

Note: While specific experimental pKa values for all compounds are not available in a single comparative study, the trend of increased acidity with electron-withdrawing substituents is well-established.

Reactivity in Amide Coupling Reactions

The primary application of BCP-carboxylic acids in drug discovery often involves their coupling with amines to form amide bonds. The electronic nature of the C3 substituent can influence the susceptibility of the carboxylic acid to activation and subsequent nucleophilic attack by the amine.

An electron-withdrawing group like the cyano moiety at the C3 position is expected to enhance the electrophilicity of the carbonyl carbon of the activated carboxylic acid (e.g., as an acyl chloride, active ester, or in the presence of coupling reagents). This increased electrophilicity should, in principle, facilitate the nucleophilic attack by an amine, potentially leading to faster reaction rates or allowing for the use of milder coupling conditions compared to BCPs with electron-donating groups.

Experimental evidence from various sources supports the feasibility of amide coupling reactions with this compound and its derivatives. For instance, a patent for androgen receptor modulators describes the coupling of a 3-cyanobicyclo[1.1.1]pentan-1-yl amine derivative, which is synthesized from the corresponding carboxylic acid.[6] Furthermore, a study on soluble epoxide hydrolase inhibitors details the reaction of 3-aminobicyclo[1.1.1]pentane-1-carbonitrile with a sulfonyl chloride, which is analogous to an amide bond formation.[7]

A supporting information document for the synthesis of a 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid derivative provides a detailed protocol for an amide coupling reaction using EDC and HOBt, affording the desired amide in a 25% isolated yield.[8] This suggests that standard amide coupling conditions are effective for these types of substituted BCPs.

Table 2: Representative Amide Coupling Reactions of Substituted BCP-Carboxylic Acids

BCP-Carboxylic Acid DerivativeCoupling ReagentsAmineYieldReference
3-(Pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acidEDC, HOBt, Et₃NBenzylamine25%[8]
3-Cyanobicyclo[1.1.1]pentan-1-yl derivative (from acid)Not specifiedN-methylamine derivativeNot specified[6]

While a direct head-to-head comparison of yields and reaction times under identical conditions is not available, the successful synthesis of amides from these electron-deficient BCPs demonstrates their utility as building blocks in medicinal chemistry. The choice of coupling reagent and reaction conditions will, as with any amide coupling, depend on the specific amine and BCP-carboxylic acid being used.

Experimental Protocols

General Procedure for Amide Coupling of a 3-Substituted Bicyclo[1.1.1]pentane-1-carboxylic Acid

The following protocol is adapted from a published procedure and serves as a general guideline for the amide coupling of a substituted BCP-carboxylic acid.[8]

Materials:

  • 3-Substituted bicyclo[1.1.1]pentane-1-carboxylic acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • To a solution of the 3-substituted bicyclo[1.1.1]pentane-1-carboxylic acid (1.0 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) and triethylamine (1.5-2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-18 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by preparative TLC/HPLC to afford the desired amide.

Visualizing the Workflow

AmideCouplingWorkflow Amide Coupling Experimental Workflow cluster_0 Reaction Setup cluster_1 Reaction and Monitoring cluster_2 Work-up and Purification A Dissolve BCP-COOH in anhydrous DMF B Add HOBt and EDC A->B C Pre-activation (15-30 min) B->C D Add Amine and Et3N C->D E Stir at RT (2-18 h) D->E F Monitor by TLC/LC-MS E->F G Dilute with EtOAc F->G Upon Completion H Aqueous Washes (H2O, NaHCO3, Brine) G->H I Dry and Concentrate H->I J Purify (Chromatography) I->J K Isolated Amide Product J->K

Caption: A generalized workflow for the amide coupling of a 3-substituted BCP-carboxylic acid.

Mechanistic Insights

The amide coupling reaction proceeds through the activation of the carboxylic acid by a coupling reagent like EDC, forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine nucleophile to form the stable amide bond. The presence of HOBt can improve the efficiency of the reaction by forming an active ester intermediate, which is less prone to side reactions.

AmideCouplingMechanism Amide Coupling Mechanism with EDC/HOBt BCP_COOH R-COOH (BCP-Carboxylic Acid) O_Acylisourea [R-CO-O-C(=NR')NHR'']+ (O-Acylisourea Intermediate) BCP_COOH->O_Acylisourea + EDC EDC EDC Active_Ester R-CO-OBt (Active Ester) O_Acylisourea->Active_Ester + HOBt Amide R-CO-NHR''' (Amide Product) O_Acylisourea->Amide + R'''-NH2 (direct pathway) HOBt HOBt Active_Ester->Amide + R'''-NH2 Amine R'''-NH2

Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.

Conclusion

This compound is a valuable building block for the introduction of a three-dimensional, electron-deficient scaffold in drug candidates. The electron-withdrawing cyano group enhances the acidity of the carboxylic acid and is expected to facilitate amide coupling reactions. While direct comparative studies on its reactivity are limited, existing experimental data demonstrates its successful incorporation into amide-containing molecules using standard coupling protocols. Researchers can confidently employ this building block, anticipating a reactivity profile conducive to the efficient synthesis of novel BCP-containing compounds.

References

The Ascendance of a Rigid Scaffold: Validating 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic Acid as a Superior Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. This "escape from flatland" is driven by the need to optimize pharmacokinetic and pharmacodynamic properties, often hampered by the inherent liabilities of moieties like the phenyl ring, such as metabolic instability and high lipophilicity.[1][2] At the forefront of this three-dimensional revolution is the bicyclo[1.1.1]pentane (BCP) core, a compact and rigid scaffold that has emerged as a powerful bioisostere for the para-substituted phenyl ring.[3][4][5]

This guide provides a comprehensive validation of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid as a privileged scaffold in drug discovery. We will dissect the experimental data that underscores the advantages of the BCP core over traditional aromatic systems and other rigid bioisosteres, offering a clear rationale for its adoption in lead optimization campaigns.

The BCP Scaffold: A Paradigm Shift in Bioisosterism

The bicyclo[1.1.1]pentane scaffold is a highly strained, yet remarkably stable, three-dimensional structure.[6] Its utility as a bioisostere for the para-substituted phenyl ring stems from the similar spatial orientation of substituents at the 1 and 3 positions, mimicking the geometry of a 1,4-disubstituted benzene ring.[7] However, the key advantages of the BCP core lie in its distinct electronic and physicochemical properties. Being a saturated, sp³-rich scaffold, it generally imparts greater aqueous solubility, improved metabolic stability, and enhanced permeability compared to its aromatic counterpart.[3][5]

This guide will focus on this compound, a versatile building block that allows for the exploration of two key functional groups prevalent in medicinal chemistry: a nitrile and a carboxylic acid. The nitrile group can act as a hydrogen bond acceptor or be further elaborated, while the carboxylic acid provides a key attachment point or can engage in crucial interactions with biological targets.

Comparative Analysis: BCP vs. Phenyl and Other Rigid Scaffolds

To truly appreciate the value of the BCP scaffold, a direct comparison of its performance against established alternatives is essential. The following sections present a quantitative analysis of key drug-like properties, drawing upon experimental data from published studies.

Physicochemical Properties: A Head-to-Head Comparison

The decision to replace a phenyl ring with a BCP moiety is often driven by the desire to improve a compound's physicochemical profile. The following table summarizes a comparison between a known γ-secretase inhibitor containing a central para-substituted fluorophenyl ring (BMS-708,163) and its BCP-containing analog.

PropertyPhenyl-Containing Compound (BMS-708,163)BCP-Containing Compound (3)Fold Change/DifferenceReference
Aqueous Solubility LowSignificantly Improved>50-fold increase[8]
Passive Permeability LowSignificantly Improved~3-fold increase[9]
Lipophilicity (ChromLogD7.4) 6.37.0Increase[10]

Note: The lipophilicity data is from a different but structurally related series of LpPLA2 inhibitors where a phenyl ring was replaced by a BCP core.[10]

These data clearly demonstrate the profound impact of the BCP scaffold on solubility and permeability. The dramatic increase in aqueous solubility is a particularly noteworthy advantage, as poor solubility is a major hurdle in drug development.[11]

To provide a broader context, the following table compares the BCP scaffold with other rigid bioisosteres, the bicyclo[2.2.2]octane (BCO) and cubane systems, against the traditional para-phenyl (p-Ph) ring.

ScaffoldDiagonal Distance (Å)Relative Size vs. p-PhLipophilicityReference
p-Phenyl (p-Ph) 2.79100%Highest[3]
Bicyclo[2.2.2]octane (BCO) 2.6094%High[3]
Cubane (CUB) 2.7296%Moderate[3]
Bicyclo[1.1.1]pentane (BCP) 1.8565%Lowest[3]

As illustrated, the BCP core is the smallest and least lipophilic of these common rigid scaffolds, making it an attractive choice for reducing molecular weight and lipophilicity, which can in turn mitigate issues with metabolic clearance and off-target toxicity.[3][11]

Pharmacological Activity: Maintaining Potency

A crucial aspect of bioisosteric replacement is the retention of biological activity. In the case of the γ-secretase inhibitor, the BCP-containing compound was found to be equipotent to its phenyl-containing parent compound, demonstrating that the BCP scaffold can effectively mimic the key interactions of the phenyl ring within the target's binding site.[9]

Compoundγ-Secretase Inhibition (IC50, Aβ42)Reference
Phenyl-Containing (8) 1.04 nM[7]
Fluorophenyl-Containing (9) 1.77 nM[7]
BCP-Containing Nitrile (7) 0.99 nM[7]

This preservation of potency, coupled with the significant improvements in physicochemical properties, highlights the compelling case for utilizing the BCP scaffold in drug design.

Experimental Validation: Protocols and Methodologies

To ensure scientific integrity, it is imperative to understand the experimental methodologies used to generate the comparative data. This section provides detailed, step-by-step protocols for key assays relevant to the validation of this compound and its analogs.

Synthesis of BCP Building Blocks

The synthesis of functionalized BCPs is a critical first step. While historically challenging, recent advances have made these scaffolds more accessible. A common route to 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives starts from [1.1.1]propellane.

Experimental Protocol: Synthesis of 3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentane-1-carboxylic Acid

  • Dissolve 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid in a suitable solvent such as a mixture of dioxane and water.

  • Add a base, for example, sodium hydroxide, to adjust the pH.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the solution.

  • Stir the reaction mixture at room temperature for several hours or until the reaction is complete as monitored by TLC or LC-MS.

  • Acidify the reaction mixture with a mild acid, such as citric acid, to a pH of approximately 3-4.

  • Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the desired product.

Causality: The Boc protection of the amino group is a standard procedure to allow for selective functionalization of the carboxylic acid or to prevent unwanted side reactions in subsequent steps. The choice of solvent and base is crucial for ensuring the solubility of the starting material and efficient reaction kinetics.

Determination of Physicochemical Properties

1. Aqueous Solubility (Shake-Flask Method)

  • Add an excess amount of the test compound to a known volume of phosphate-buffered saline (PBS, pH 7.4).

  • Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Filter the suspension to remove undissolved solid.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • The measured concentration represents the thermodynamic solubility of the compound.

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility, as it allows the system to reach true equilibrium. Using a physiologically relevant buffer like PBS at pH 7.4 provides a more accurate representation of solubility under biological conditions.

2. Lipophilicity (LogD7.4 Determination by Shake-Flask Method)

  • Prepare a solution of the test compound in a biphasic system of n-octanol and PBS (pH 7.4).

  • Vigorously shake the mixture for a set period to allow for partitioning of the compound between the two phases.

  • Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Carefully collect aliquots from both the n-octanol and the aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV or LC-MS).

  • Calculate the LogD value using the formula: LogD = log₁₀([Concentration in octanol] / [Concentration in aqueous phase]).

Causality: LogD at pH 7.4 is a more physiologically relevant measure of lipophilicity than LogP for ionizable compounds, as it accounts for the distribution of both the ionized and neutral forms of the molecule. n-Octanol is used as a surrogate for biological membranes.

3. In Vitro Metabolic Stability (Liver Microsome Assay)

  • Prepare a reaction mixture containing liver microsomes (from human or other species) in a phosphate buffer (pH 7.4).

  • Add the test compound (typically at a low concentration, e.g., 1 µM) to the microsomal suspension and pre-incubate at 37 °C.

  • Initiate the metabolic reaction by adding the cofactor NADPH.[12][13]

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of the parent compound.[14]

Causality: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the majority of phase I metabolism of drugs.[13] NADPH is an essential cofactor for CYP enzyme activity.[13] This assay provides a reliable in vitro model to predict the in vivo metabolic clearance of a compound.

4. Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

  • A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.[3][4][7]

  • The wells of a 96-well acceptor plate are filled with buffer.[9]

  • The test compound is dissolved in a donor solution (buffer, often containing a small percentage of DMSO) and added to the wells of the filter plate.[9]

  • The filter plate (donor) is placed on top of the acceptor plate, creating a "sandwich".

  • The assembly is incubated for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment through the artificial membrane.[4][5]

  • After incubation, the concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS or UV-Vis spectroscopy.[5][9]

  • The permeability coefficient (Pe) is calculated based on the concentrations in the donor and acceptor compartments and the incubation time.

Causality: PAMPA is a high-throughput, cell-free assay that specifically measures passive diffusion, a key mechanism for the absorption of many orally administered drugs.[3][9] It provides a rapid and cost-effective way to screen compounds for their potential to cross biological membranes.

In Vitro Pharmacological Assay

γ-Secretase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

  • Prepare serial dilutions of the test compound in an appropriate assay buffer.

  • In a 384-well plate, add the diluted compound, a preparation of the γ-secretase enzyme, and a specific substrate for the enzyme that is labeled with HTRF donor and acceptor fluorophores.[15]

  • Incubate the plate at 37 °C for a defined period (e.g., 1-3 hours) to allow the enzymatic reaction to proceed.[15]

  • In the absence of an inhibitor, the enzyme cleaves the substrate, separating the donor and acceptor fluorophores and resulting in a low HTRF signal.

  • In the presence of an inhibitor, the enzyme is blocked, the substrate remains intact, and the proximity of the donor and acceptor fluorophores leads to a high HTRF signal.

  • Read the plate on an HTRF-compatible microplate reader.

  • Calculate the IC₅₀ value by plotting the HTRF signal against the logarithm of the inhibitor concentration.

Causality: HTRF is a sensitive and robust assay format for studying enzyme activity. The use of a specific substrate and a purified enzyme preparation allows for the direct measurement of the compound's inhibitory effect on the target, providing a quantitative measure of its potency.

Visualizing the Workflow and Rationale

To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the logical workflow for bioisosteric replacement and the structural relationships between the different scaffolds.

Bioisosteric_Replacement_Workflow Start Lead Compound with Phenyl Ring Problem Identified Liabilities: - Poor Solubility - Metabolic Instability - High Lipophilicity Start->Problem Strategy Bioisosteric Replacement with BCP Scaffold Problem->Strategy Synthesis Synthesize BCP Analog (e.g., 3-Cyano-BCP-1-COOH derivative) Strategy->Synthesis Testing Comparative Experimental Validation Synthesis->Testing Outcome Improved Properties: - Increased Solubility - Enhanced Metabolic Stability - Maintained/Improved Potency Testing->Outcome Candidate Optimized Lead Candidate Outcome->Candidate

Caption: Workflow for the bioisosteric replacement of a phenyl ring with a BCP scaffold.

Scaffold_Comparison Scaffolds Rigid Scaffolds p-Phenyl Bicyclo[1.1.1]pentane (BCP) Bicyclo[2.2.2]octane (BCO) Cubane pPh_props Largest Highest Low Scaffolds:pPh->pPh_props bcp_props Smallest Lowest High Scaffolds:bcp->bcp_props bco_props Large High Moderate Scaffolds:bco->bco_props cub_props Large Moderate High Scaffolds:cub->cub_props Properties Key Properties Size Lipophilicity sp³ Character

Caption: Structural and property relationships between different rigid scaffolds.

Conclusion

The validation of this compound and the broader BCP scaffold as a superior bioisostere for the phenyl ring is firmly supported by a growing body of experimental evidence. The ability of the BCP core to significantly improve key physicochemical properties such as aqueous solubility and metabolic stability, while maintaining or even enhancing pharmacological potency, makes it an invaluable tool in the medicinal chemist's arsenal. By understanding the underlying principles and leveraging the detailed experimental protocols provided in this guide, researchers and drug development professionals can confidently employ this rigid scaffold to overcome common developability challenges and accelerate the discovery of new and improved medicines.

References

Escaping Flatland: A Comparative Guide to Bicyclo[1.1.1]pentane (BCP) and Cubane as Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic modification of molecular scaffolds to enhance physicochemical and pharmacological properties is a cornerstone of medicinal chemistry. For decades, the phenyl ring has been a ubiquitous component in pharmaceuticals, valued for its rigid structure and synthetic versatility. However, its planarity and aromaticity often introduce liabilities, including poor aqueous solubility, high non-specific binding, and susceptibility to oxidative metabolism by cytochrome P450 (CYP450) enzymes.[1]

The drive to "escape from flatland" has spurred immense interest in replacing these two-dimensional aromatic systems with three-dimensional, saturated bioisosteres.[2] Among the most promising non-classical bioisosteres are the strained cage-like hydrocarbons bicyclo[1.1.1]pentane (BCP) and cubane. These scaffolds serve as effective mimics for para-disubstituted phenyl rings and tert-butyl groups, offering a unique opportunity to modulate drug-like properties while often preserving or even enhancing biological activity.[3]

This guide provides a detailed comparative analysis of BCP and cubane, synthesizing experimental data and field-proven insights to inform the strategic application of these bioisosteres in drug development programs.

The Rise of Saturated Scaffolds: Key Physicochemical Drivers

The rationale for replacing a planar phenyl ring with a 3D saturated scaffold like BCP or cubane is rooted in fundamental physicochemical principles. Aromatic rings are prone to strong π-π stacking interactions, which can lead to crystal lattice formation and consequently, poor solubility.[1] By introducing a 3D, non-planar structure, these interactions are disrupted, which can significantly improve a compound's solubility profile.[3] Furthermore, the C(sp³)-H bonds in these strained systems are stronger and less accessible to metabolic enzymes compared to the C(sp²)-H bonds of an aromatic ring, often leading to enhanced metabolic stability.[1][4]

Bicyclo[1.1.1]pentane (BCP): The Compact and Solubilizing Mimic

Bicyclo[1.1.1]pentane is a highly strained, rigid scaffold that has gained significant traction as a bioisostere for both para-phenyl and tert-butyl groups. Its value lies in its ability to maintain a similar exit vector to a para-substituted phenyl ring but with a significantly shorter distance between the bridgehead carbons (~1.85 Å for BCP vs. ~2.8 Å for a phenyl ring).[5]

Physicochemical Impact of BCP Incorporation

The introduction of a BCP moiety typically imparts several beneficial properties:

  • Improved Solubility: The 3D nature of BCP disrupts planar stacking, often leading to a dramatic increase in aqueous solubility.[1][6] In one notable case, replacing a phenyl ring in a γ-secretase inhibitor with BCP significantly improved solubility and permeability.[1][6]

  • Reduced Lipophilicity: Composed of only five carbon atoms, BCP is inherently less lipophilic than a six-carbon phenyl ring or an eight-carbon cubane. This reduction in lipophilicity can be advantageous for optimizing a compound's overall ADME profile.

  • Enhanced Metabolic Stability: The saturated sp³-hybridized carbons of the BCP core are resistant to CYP450-mediated oxidation, a common metabolic pathway for aromatic rings.[1] This often results in improved metabolic stability and a cleaner metabolite profile.

Synthetic Accessibility

The widespread adoption of BCP has been fueled by significant advances in its synthesis. The development of methods starting from [1.1.1]propellane, often utilizing photoredox catalysis, has made a diverse range of functionalized BCP building blocks readily accessible for medicinal chemistry programs.[6][7]

Cubane: The Ideal Geometric Match with Unparalleled Stability

First synthesized in 1964 by Philip Eaton, cubane was once considered a synthetic curiosity.[3][8] Today, it is recognized as a premier bioisostere for the benzene ring, offering the closest geometric match in terms of size and the orientation of its substituents.[4][8] The diagonal distance across the cubane cage is approximately 2.7 Å, remarkably similar to the 2.8 Å diameter of a benzene ring.[8]

Physicochemical Impact of Cubane Incorporation

Cubane's unique structure provides a distinct set of advantages:

  • Exceptional Metabolic Stability: The C-H bonds in cubane possess extremely high bond dissociation energy (~109 kcal/mol) due to the severe ring strain, making them highly resistant to oxidative metabolism.[3][4] This property can be leveraged to block metabolic hotspots in a drug candidate.

  • Improved Solubility: Like BCP, the non-planar, rigid structure of cubane disrupts intermolecular π-π stacking, which can lead to enhanced solubility.[3][4] This was demonstrated in the bioisosteric replacement of the phenyl ring in the cystic fibrosis drug Lumacaftor, where the "Cuba-Lumacaftor" analogue showed improved solubility across a range of pH values.[4]

  • Geometric Fidelity: As the closest geometric mimic to benzene, cubane is an excellent choice when maintaining the precise spatial relationship between substituents is critical for biological activity.[3][4]

Synthetic Challenges and Modern Solutions

Historically, the complex and lengthy synthesis of cubane limited its use.[3] However, recent methodological advances and the commercial availability of key building blocks, such as cubane-1,4-dicarboxylic acid derivatives, have made this scaffold more accessible to medicinal chemists.[3][9][10]

Head-to-Head Comparison: BCP vs. Cubane

The choice between BCP and cubane is a strategic decision based on the specific optimization goals for a given drug candidate. The following table provides a direct comparison of their key properties.

PropertyBicyclo[1.1.1]pentane (BCP)CubaneRationale & Causality
Structure 5-carbon, bicyclic cage8-carbon, cubic cageFewer carbons in BCP generally lead to lower lipophilicity.
Geometry (as p-phenyl mimic) Shorter spacer distance (~1.85 Å)Very close spacer distance (~2.7 Å)[8]Cubane is the superior choice when mimicking the exact distance of a p-phenyl ring is crucial for target engagement.
Aqueous Solubility Generally significant improvement[6]Generally improved[4][11]Both scaffolds improve solubility by disrupting planar π-stacking, a key driver of poor solubility for aromatic compounds.
Lipophilicity (LogP) Generally lower than phenylCan be similar to or higher than phenylBCP's smaller size and carbon count make it an effective tool for reducing lipophilicity.
Metabolic Stability High stability; resistant to oxidation[1]Exceptional stability; highly resistant[3][4]The high C-H bond strength in both strained systems confers metabolic stability. Cubane's is exceptionally high.
Non-Specific Binding (NSB) Markedly decreases NSB[11][12]Also shows improvement[11][12]The reduction in planarity and lipophilicity (especially for BCP) reduces interactions with off-target hydrophobic surfaces.
Synthetic Accessibility Readily accessible via propellane[6][7]More challenging; improving[3][10]Advances in propellane chemistry have made BCP building blocks more widely available than their cubane counterparts.

Visualizing the Bioisosteric Relationship

The structural differences and similarities between these bioisosteres are critical to understanding their application.

G cluster_phenyl para-Disubstituted Phenyl cluster_bcp 1,3-Disubstituted BCP cluster_cubane 1,4-Disubstituted Cubane p1 phenyl p1->phenyl p2 p1->p2 ~2.8 Å phenyl->p2 b1 bcp b1->bcp b2 b1->b2 ~1.9 Å bcp->b2 c1 cubane c1->cubane c2 c1->c2 ~2.7 Å cubane->c2

Caption: Structural comparison of phenyl, BCP, and cubane bioisosteres.

Strategic Workflow for Bioisosteric Replacement

The decision to employ BCP or cubane should be part of a logical, data-driven workflow. The primary goal is to address a specific liability (e.g., poor solubility, metabolic instability) associated with a phenyl ring in a lead compound.

Caption: Decision workflow for phenyl-to-bioisostere replacement.

Experimental Protocol: In Vitro Microsomal Stability Assay

A critical experiment for validating the success of a bioisosteric replacement is the assessment of metabolic stability. The in vitro microsomal stability assay is a standard method for this purpose.[13][14][15]

Objective: To determine the rate of metabolism of a test compound upon incubation with liver microsomes, which are rich in CYP450 enzymes.

Materials:

  • Test compounds and positive controls (e.g., Dextromethorphan, Midazolam) dissolved in DMSO (10 mM stock).[15]

  • Pooled liver microsomes (human, rat, etc.) stored at -80°C.[15]

  • Phosphate buffer (100 mM, pH 7.4).[15][16]

  • NADPH regenerating system (contains NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]

  • Ice-cold acetonitrile (ACN) with an internal standard for quenching the reaction.

  • 96-well plates, incubator, centrifuge, LC-MS/MS system.

Step-by-Step Methodology:

  • Preparation:

    • Thaw liver microsomes on ice. Dilute to a working concentration (e.g., 0.5 mg/mL protein) in cold phosphate buffer. Keep on ice.[13][15]

    • Prepare working solutions of test compounds and controls by diluting the DMSO stock to a final assay concentration (typically 1 µM) in phosphate buffer.[15]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Aliquot the microsomal solution into the wells of a 96-well plate.

    • Add the test compound working solutions to the wells.

    • Causality Check: Pre-incubate the plate at 37°C for 5-10 minutes. This step is crucial to ensure all components reach thermal equilibrium before the metabolic reaction is initiated, preventing variability in the initial reaction rate.

    • Initiate the reaction by adding the NADPH regenerating system to all wells except the "minus cofactor" controls. For these controls, add buffer instead. The "minus cofactor" control is essential to distinguish between enzymatic degradation and chemical instability.[13]

  • Time Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in the respective wells by adding a volume of ice-cold ACN containing an internal standard.[13] The "0 minute" time point is quenched immediately after adding NADPH and serves as the 100% reference.

    • Causality Check: The use of ice-cold ACN serves two purposes: it instantly denatures the enzymes, halting the reaction, and it precipitates the microsomal proteins, which is necessary for sample clean-up.

  • Sample Processing & Analysis:

    • Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[14]

    • Carefully transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the line from this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:[15][16]

      • t½ = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / protein concentration)

Conclusion

Bicyclo[1.1.1]pentane and cubane are powerful tools in the medicinal chemist's arsenal for overcoming common drug development hurdles associated with aromatic rings. BCP stands out as a compact, less lipophilic bioisostere that can dramatically improve solubility, while cubane offers an unparalleled geometric match to benzene with exceptional metabolic stability. The choice between them is not arbitrary but a strategic decision guided by the specific liabilities of a lead compound and the desired property improvements. As synthetic methodologies continue to advance, the application of these and other 3D scaffolds will undoubtedly continue to grow, paving the way for a new generation of safer and more effective medicines.

References

The Bicyclo[1.1.1]pentane (BCP) Advantage: A Comparative Guide to Enhanced Metabolic Stability in Drug Candidates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional (3D) saturated bioisosteres into drug candidates. Among these, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a powerful tool to overcome the metabolic liabilities often associated with traditional bioisosteres like tert-butyl and phenyl groups. This guide provides an in-depth comparison of the metabolic stability of BCP-containing drugs against their conventional counterparts, supported by experimental data, detailed protocols, and mechanistic insights to empower rational drug design.

The Achilles' Heel of Traditional Bioisosteres: Metabolic Instability

The metabolic fate of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Traditional bioisosteres, while valuable for modulating potency and physicochemical properties, often introduce metabolic soft spots.

  • The Phenyl Ring: A ubiquitous scaffold in medicinal chemistry, the phenyl ring is susceptible to oxidation by cytochrome P450 (CYP) enzymes, primarily through aromatic hydroxylation. This process can lead to the formation of reactive metabolites, such as arene oxides, which can be cytotoxic or immunogenic.

  • The tert-Butyl Group: While often employed to introduce steric bulk and improve metabolic stability at adjacent positions, the tert-butyl group itself can be a site of metabolism. Oxidation of one of the nine equivalent methyl C-H bonds leads to the formation of a primary alcohol, which can be further oxidized to an aldehyde and a carboxylic acid, often resulting in rapid clearance.

The BCP Shield: A Bastion of Metabolic Resistance

The BCP moiety, a strained, rigid, and compact cage-like structure, offers a compelling solution to the metabolic instability of its predecessors. Its enhanced metabolic stability stems from the unique electronic and steric properties of its framework. The high strain energy of the BCP cage results in strong C-H bonds, making them less susceptible to abstraction by the reactive oxygen species generated by CYP enzymes.[1]

The primary metabolic pathway for the BCP core is hydroxylation, which proceeds via a radical mechanism.[2] However, the inherent stability of the BCP radical intermediate slows down this process compared to the oxidation of less strained aliphatic or aromatic systems. This inherent resistance to metabolic degradation translates into improved pharmacokinetic profiles for BCP-containing drug candidates.

Comparative Metabolic Stability: Experimental Evidence

The theoretical advantages of the BCP moiety are borne out by a growing body of experimental data. The following table summarizes the in vitro metabolic stability of several BCP-containing drug candidates compared to their phenyl or tert-butyl analogs.

Drug Candidate/TargetBioisosteric ReplacementIn Vitro SystemMetabolic Stability EndpointPhenyl/tert-Butyl AnalogBCP AnalogReference(s)
γ-Secretase Inhibitor Phenyl to BCPHuman Liver MicrosomesHalf-life (t½)Significantly shorterSignificantly longer[3]
IDO1 Inhibitor Phenyl to BCPRat & Dog PharmacokineticsClearanceHighLow[4]
Leflunomide Analog Phenyl to BCPRat & Human Liver MicrosomesHalf-life (t½)ShorterSignificantly longer[5]
Bosentan Analog tert-Butyl to BCPNot specifiedNot specifiedNot specifiedNot specified[6]

Note: Direct quantitative comparison across different studies is challenging due to variations in experimental conditions. However, the qualitative trend of improved metabolic stability with BCP incorporation is consistent.

A notable example is a γ-secretase inhibitor where replacing the central para-substituted fluorophenyl ring with a BCP moiety resulted in a compound with equivalent potency but significantly improved biopharmaceutical properties, including metabolic stability.[3] Similarly, in the development of indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors, the substitution of a central phenyl ring with a BCP bioisostere effectively mitigated amide hydrolysis, a major metabolic pathway for the parent compound, leading to a candidate with a much-improved pharmacokinetic profile.[4]

Experimental Protocols for Assessing Metabolic Stability

To empirically validate the metabolic stability of novel BCP-containing compounds, two primary in vitro assays are indispensable: the liver microsomal stability assay and the hepatocyte stability assay.

Liver Microsomal Stability Assay

This assay provides a measure of the intrinsic clearance of a compound by Phase I metabolic enzymes, predominantly CYPs.

Principle: Liver microsomes, which are vesicles of the endoplasmic reticulum, are incubated with the test compound in the presence of NADPH, a necessary cofactor for CYP enzyme activity. The rate of disappearance of the parent compound over time is monitored by LC-MS/MS.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled human liver microsomes on ice.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the liver microsomes to a final protein concentration of 0.5 mg/mL.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) = (0.693 / t½) / (mg microsomal protein/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as hepatocytes contain both Phase I and Phase II metabolic enzymes, as well as active uptake and efflux transporters.

Principle: Cryopreserved or fresh hepatocytes are incubated with the test compound, and the disappearance of the parent compound is monitored over time.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw cryopreserved human hepatocytes according to the supplier's protocol.

    • Prepare incubation medium (e.g., Williams' Medium E supplemented with appropriate factors).

  • Incubation:

    • In a suspension of hepatocytes in incubation medium (e.g., 0.5 x 10^6 cells/mL), add the test compound to a final concentration of 1 µM.

    • Incubate the cell suspension at 37°C in a shaking water bath or incubator with a controlled CO2 atmosphere.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), take aliquots of the cell suspension and quench the reaction by adding a cold quenching solution (e.g., acetonitrile with an internal standard).

  • Sample Processing and Analysis:

    • Homogenize or lyse the samples to release intracellular compound.

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the in vitro half-life and intrinsic clearance. The CLint is typically expressed as µL/min/10^6 cells.

Visualizing the Metabolic Advantage and Experimental Workflow

To further illustrate the concepts discussed, the following diagrams have been generated.

cluster_0 Phenyl-Containing Drug cluster_1 BCP-Containing Drug Phenyl Drug Phenyl Drug Arene Oxide Arene Oxide Phenyl Drug->Arene Oxide CYP450 Oxidation Phenol Phenol Arene Oxide->Phenol Epoxide Hydrolase Further Metabolism Further Metabolism Phenol->Further Metabolism Phase II Conjugation BCP Drug BCP Drug Hydroxylated BCP Hydroxylated BCP BCP Drug->Hydroxylated BCP CYP450 Oxidation (Slow) Slow Metabolism Slow Metabolism Hydroxylated BCP->Slow Metabolism

Caption: Comparative metabolic pathways of phenyl vs. BCP-containing drugs.

Start Start Prepare Reagents Prepare Test Compound, Microsomes/Hepatocytes, Buffers Start->Prepare Reagents Incubation Setup Combine Reagents in Plate Prepare Reagents->Incubation Setup Pre-Incubation Pre-incubate at 37°C Incubation Setup->Pre-Incubation Reaction Initiation Add NADPH/Cells Pre-Incubation->Reaction Initiation Time-Point Sampling Sample at 0, 5, 15, 30, 45, 60 min Reaction Initiation->Time-Point Sampling Quenching Add Cold Quenching Solution Time-Point Sampling->Quenching Sample Processing Centrifuge and Collect Supernatant Quenching->Sample Processing LC-MS/MS Analysis Quantify Parent Compound Sample Processing->LC-MS/MS Analysis Data Analysis Calculate t½ and CLint LC-MS/MS Analysis->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for in vitro metabolic stability assays.

Conclusion

The strategic incorporation of the bicyclo[1.1.1]pentane moiety represents a significant advancement in medicinal chemistry, offering a robust solution to the pervasive challenge of metabolic instability. By understanding the mechanistic basis for its enhanced stability and employing rigorous in vitro assessment methodologies, drug discovery teams can rationally design next-generation therapeutics with superior pharmacokinetic profiles. The evidence strongly suggests that for many drug scaffolds, the "BCP advantage" is a tangible and valuable asset in the development of safer and more effective medicines.

References

A Head-to-Head Comparison of BCP and Aliphatic Linkers in PROTACs: A Guide to Optimizing Degrader Performance

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Linker as the Linchpin of PROTAC Efficacy

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by hijacking the cell's own ubiquitin-proteasome system to achieve targeted protein degradation.[1] These heterobifunctional molecules are composed of three key elements: a "warhead" that binds the protein of interest (POI), an "anchor" that recruits an E3 ubiquitin ligase, and a chemical linker that tethers the two.[2]

While the warhead and anchor dictate the "what" and "how" of degradation, the linker is arguably the most critical and nuanced component for optimizing performance. It is far from an inert spacer; its length, rigidity, and chemical composition govern the PROTAC's physicochemical properties, cell permeability, and, most importantly, the stability and productivity of the crucial POI-PROTAC-E3 ligase ternary complex.[3][4]

Historically, PROTAC development has relied heavily on flexible linkers, primarily polyethylene glycol (PEG) and simple alkyl chains, due to their synthetic tractability.[5][6] However, the field is rapidly evolving, with a significant shift towards more sophisticated, rigid linkers designed to overcome the limitations of their flexible predecessors.[1][]

This guide provides a head-to-head comparison between traditional aliphatic linkers and an emerging class of rigid linkers, bicyclo[1.1.1]pentane (BCP), providing the theoretical basis, practical performance data, and experimental protocols necessary for researchers to make informed decisions in their PROTAC design campaigns.

The PROTAC Mechanism of Action: A Three-Body Problem

The fundamental goal of a PROTAC is to induce proximity between a target protein and an E3 ligase. This forms a ternary complex, which positions the E3 ligase to catalyze the transfer of ubiquitin to lysine residues on the POI surface. Poly-ubiquitination flags the POI for destruction by the proteasome.

PROTAC_Mechanism cluster_complex Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation Ternary POI-PROTAC-E3 Complex E3 E3 Ubiquitin Ligase E3->PROTAC Ub Ubiquitin Ub->POI Poly-Ubiquitin Chain Degraded Degraded Peptides Proteasome->Degraded Ternary->Ub Ubiquitination

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

Part 1: The Incumbents - Aliphatic & PEG Linkers

Aliphatic linkers, comprising saturated alkyl chains and their polyethylene glycol (PEG) cousins, are the most widely used scaffolds in PROTACs.[1] Their prevalence stems from commercial availability and straightforward synthesis, which allows for rapid generation of libraries with varying lengths.[8]

Characteristics:

  • Flexibility: This is their defining feature. The high degree of rotational freedom allows the PROTAC to adopt numerous conformations. While this flexibility can help span a wide range of distances between the POI and E3 ligase, it comes at a significant entropic cost when forming the ordered ternary complex.[9]

  • Solubility: A critical trade-off exists within this class. Pure alkyl chains are hydrophobic, which can improve membrane permeability but often leads to poor aqueous solubility and aggregation.[][11] PEG linkers are incorporated to enhance hydrophilicity and improve solubility, but this can increase the polar surface area, potentially hindering cell permeability if the chain is too long.[12]

  • Metabolic Stability: Both alkyl and PEG linkers can be susceptible to oxidative metabolism.[5] PEG chains, in particular, may have reduced metabolic stability in vivo.[6][]

The Verdict on Flexibility: While synthetically convenient, the high flexibility of aliphatic linkers means that only a small fraction of the PROTAC molecules exist in a productive conformation at any given time. This can lead to weaker ternary complex formation and less efficient degradation.[14] Furthermore, excessively long and flexible linkers can result in non-productive binding modes where a ternary complex forms but is not geometrically suitable for ubiquitin transfer.[4]

Part 2: The Challenger - Bicyclo[1.1.1]pentane (BCP) Linkers

BCP is a small, strained bridged-ring system that acts as a rigid, three-dimensional bioisostere of an alkyne or para-substituted benzene ring. Its incorporation into a PROTAC linker represents a rational design strategy to constrain the molecule into a more favorable conformation for ternary complex formation.

Characteristics:

  • Rigidity: The defining feature of BCP is its rigid, cage-like structure.[15][16] This structural constraint dramatically reduces the number of accessible conformations, pre-organizing the warhead and anchor ligands. The primary benefit is a reduced entropic penalty upon binding, which can lead to more stable and favorable ternary complex formation.[14]

  • Improved Physicochemical Properties: As a compact, non-polar scaffold, BCP can improve key drug-like properties. Replacing a flexible, polar PEG chain with a rigid BCP unit can reduce the polar surface area and improve cell permeability, leading to better intracellular exposure.[]

  • Metabolic Stability: The strained polycyclic structure of BCP is generally more resistant to metabolic degradation compared to the "soft spots" present in linear alkyl or ether chains.[11]

  • Precise Vectorial Control: BCP provides defined exit vectors (180°), allowing for precise, angstrom-level control over the spatial orientation of the two binding moieties. This is a significant advantage over the unpredictable conformational sampling of a flexible chain.

Head-to-Head Comparison: BCP vs. Aliphatic Linkers

Linker_Comparison cluster_aliphatic Aliphatic Linker cluster_bcp BCP Linker Warhead_A Warhead (POI Binder) Ligase_A E3 Ligand (Anchor) Warhead_A->Ligase_A Flexible Chain (High Conformational Freedom) Warhead_B Warhead (POI Binder) BCP BCP Core Warhead_B->BCP Rigid Scaffold Ligase_B E3 Ligand (Anchor) BCP->Ligase_B Defined Exit Vector Workflow cluster_synthesis Step 1: Synthesis cluster_physchem Step 2: Physicochemical Profiling cluster_invitro Step 3: In Vitro Biological Evaluation cluster_analysis Step 4: Data Analysis Synth Synthesize PROTACs (Aliphatic vs. BCP) Sol Solubility Assay Synth->Sol Perm Permeability Assay (PAMPA) Synth->Perm Deg Degradation Assay (Western Blot) Sol->Deg Perm->Deg Via Cell Viability Assay (MTS/MTT) Deg->Via Analysis Determine DC₅₀, Dₘₐₓ, IC₅₀ Compare Linker Performance Via->Analysis

References

Evaluating the Pharmacokinetic Advantages of Bicyclo[1.1.1]pentane (BCP) Moieties: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[1] Among these, the bicyclo[1.1.1]pentane (BCP) moiety has emerged as a particularly compelling bioisostere for para-substituted phenyl rings and tert-butyl groups. This guide provides an in-depth technical evaluation of the pharmacokinetic advantages conferred by BCP substitution, supported by comparative experimental data and detailed protocols for assessing these properties.

The rationale for replacing a planar phenyl ring with a rigid, sp³-rich BCP cage is rooted in the potential to overcome common liabilities associated with aromatic systems, such as metabolic instability and poor solubility, without compromising biological activity.[2][3] The unique geometry of the BCP core, with its bridgehead carbons mimicking the 1,4-disubstitution pattern of a phenyl ring, allows it to serve as a non-classical bioisostere that can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.

Key Pharmacokinetic Advantages of BCP Moieties

The incorporation of a BCP moiety can impart several significant pharmacokinetic advantages, primarily centered around improvements in metabolic stability, aqueous solubility, and membrane permeability.

Enhanced Metabolic Stability

Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance and potentially the formation of reactive metabolites.[2] The saturated, strained framework of the BCP core is generally more resistant to enzymatic degradation.[4] This increased metabolic stability can translate to a longer in vivo half-life and improved oral bioavailability.[5][6] The high dissociation energy of the sp³ C-H bonds within the BCP cage contributes to its enhanced metabolic robustness.

Improved Aqueous Solubility

The planarity and hydrophobicity of phenyl rings can lead to poor aqueous solubility, a major hurdle in drug development that can limit oral absorption and formulation options.[7] Replacing a phenyl ring with a less lipophilic BCP moiety can disrupt intermolecular π-stacking interactions, leading to a significant increase in aqueous solubility.[1] This improvement is a consistent observation across numerous studies and is a key driver for the adoption of BCPs in medicinal chemistry.[7]

Modulated Membrane Permeability

Effective oral drugs must be able to permeate the intestinal epithelium to reach systemic circulation. While a degree of lipophilicity is required for passive diffusion across cell membranes, excessive lipophilicity can be detrimental. The introduction of a BCP moiety can favorably modulate a compound's lipophilicity, often leading to an increase in passive permeability.[1] This was notably demonstrated in the case of a BCP-containing analog of the γ-secretase inhibitor avagacestat, which exhibited improved passive permeability.[1]

Comparative Pharmacokinetic Data

The following tables summarize experimental data from the literature, directly comparing the pharmacokinetic properties of parent compounds with their BCP-containing analogs.

Compound PairPropertyParent CompoundBCP AnalogFold ImprovementReference
Darapladib Analog Artificial Membrane Permeability203 nm/s705 nm/s3.5x
Thermodynamic FaSSIF Solubility--3x
Kinetic Solubility--9x
Avagacestat Analog Aqueous Solubility--Improved[1]
Passive Permeability--Improved[1]
Oral Absorption--Significantly Higher[1]
Resveratrol vs. BCP-Resveratrol In Vivo PharmacokineticsPoor BioavailabilitySuperior Profile-[8][9]

FaSSIF: Fasted State Simulated Intestinal Fluid

Experimental Protocols

To empower researchers to validate these advantages in their own laboratories, we provide the following detailed, self-validating experimental protocols.

In Vitro Metabolic Stability Assay (Liver Microsomes)

This protocol is designed to assess the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s, which are abundant in liver microsomes.[10][11][12][13]

Causality Behind Experimental Choices:

  • Liver Microsomes: A subcellular fraction containing a high concentration of drug-metabolizing enzymes.[13]

  • NADPH: An essential cofactor for CYP450 enzyme activity. A control without NADPH is included to account for non-enzymatic degradation.[13]

  • Time Points: Multiple time points are necessary to determine the rate of compound disappearance.[14]

  • LC-MS/MS Analysis: Provides sensitive and specific quantification of the parent compound.[10]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[10]

    • Prepare a 10 mM stock solution of the test compound in DMSO.[14]

    • Prepare a 20 mg/mL stock of pooled human liver microsomes in buffer.[10]

    • Prepare an NADPH regenerating system solution containing 3.3 mM MgCl₂, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase, and 3 mM NADPН in buffer.[14]

  • Incubation:

    • In a 96-well plate, pre-warm the liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer at 37°C for 10 minutes.[10][14]

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control, add an equivalent volume of buffer without the regenerating system.[14]

    • Incubate the plate at 37°C with shaking.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[11]

    • Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[10]

  • Sample Processing and Analysis:

    • Centrifuge the quenched samples to precipitate proteins.[14]

    • Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (microsomal protein concentration).

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Reagents Microsomes Prepare Microsomes Reagents->Microsomes Preincubation Pre-incubate Microsomes & Compound at 37°C Microsomes->Preincubation Compound Prepare Compound Compound->Preincubation Initiation Initiate with NADPH Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Sampling Sample at Time Points Incubation->Sampling Quenching Quench with Acetonitrile Sampling->Quenching Centrifugation Centrifuge Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Data Analysis (t½, Clint) LCMS->Data G Start Add Excess Compound to Buffer Incubate Shake at Constant Temp for 24h Start->Incubate Separate Filter or Centrifuge to Remove Solid Incubate->Separate Analyze Quantify Concentration (UV-Vis or LC-MS) Separate->Analyze Result Determine Solubility Analyze->Result

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

The unique structural and electronic properties of 3-cyanobicyclo[1.1.1]pentane-1-carboxylic acid have established it as a valuable building block in modern drug discovery. However, its handling and disposal demand a rigorous and informed approach due to its chemical nature, specifically the presence of a cyanide (nitrile) group. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment.

Foundational Knowledge: Hazard Assessment

Proper disposal begins with a thorough understanding of the compound's hazards. This compound is classified as an acutely toxic and irritant substance.[1] The primary concern stems from its nitrile functional group, which classifies it with other cyanide-containing materials.

Key Hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Chemical Reactivity: The most critical hazard is its incompatibility with acids. Contact with acids or acidic conditions can lead to the rapid evolution of highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3] Even atmospheric moisture can cause a slow reaction, liberating HCN.[2]

Due to these hazards, all waste containing this compound must be treated as hazardous waste in accordance with local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4]

Hazard ClassificationGHS PictogramRequired Personal Protective Equipment (PPE)
Acute Toxicity (Oral, Dermal, Inhalation)GHS07Nitrile gloves (double-gloving recommended), safety goggles or face shield, lab coat.[1][2]
Skin IrritationGHS07Nitrile gloves, lab coat.[1]
Eye IrritationGHS07Chemical splash goggles or a face shield.[1][5]
Respiratory IrritationGHS07Work must be conducted in a certified chemical fume hood.[2][6]
The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for collecting and preparing this compound waste for final disposal by a licensed environmental health and safety (EH&S) vendor.

  • Work Area Designation: All handling and waste collection activities must be performed within a certified chemical fume hood to prevent inhalation exposure.[2][5] Post a warning sign indicating that cyanide compounds are in use.[2]

  • Assemble PPE: Before handling the compound or its waste, don the appropriate PPE as detailed in the table above. Standard laboratory attire, including a long-sleeved lab coat, long pants, and closed-toe shoes, is mandatory.[2]

  • Buddy System: Never work with cyanide compounds when alone in the laboratory.[2]

This is the most critical phase for preventing dangerous chemical reactions.

  • Dedicated Waste Container: Use a dedicated, leak-proof hazardous waste container for all this compound waste. The container must be chemically compatible (e.g., high-density polyethylene) and have a secure, screw-top cap.[4][7]

  • Separate Waste Streams: Maintain separate, dedicated containers for liquid and solid waste.[8]

    • Solid Waste: Includes unused or expired pure compounds, as well as contaminated consumables like gloves, weigh paper, and absorbent pads used for cleaning. These items must be collected and labeled as hazardous waste.[9]

    • Liquid Waste: Includes reaction mother liquors and solvent rinses from contaminated glassware.

  • STRICT Incompatibility Management:

    • NO ACIDS: Under no circumstances should acidic waste be mixed with cyanide-containing waste. This is the most critical safety rule. Keep cyanide waste streams physically separate from all acid and acid salt storage and waste containers.[2][8]

    • Other Incompatibles: Store cyanide waste away from strong oxidizing agents, nitrides, and isocyanates.[2]

Proper labeling is a regulatory requirement and essential for safety. Each waste container must be labeled immediately upon the first addition of waste.

  • The label must clearly state: "HAZARDOUS WASTE" .[10]

  • Identify the contents: "this compound waste" .

  • Add the explicit warnings: "CYANIDE" and "NO ACIDS" .[2][8]

  • List all chemical constituents, including solvents.

  • Indicate the associated hazards (e.g., "Toxic").[5]

Glassware and equipment must be decontaminated before being removed from the fume hood.

  • Initial Rinse: Perform an initial rinse with a compatible organic solvent (e.g., the solvent used in the reaction) and collect this rinse as liquid cyanide hazardous waste.

  • Basification Rinse: Carefully rinse the glassware three times with a dilute basic solution, such as 0.1 M sodium hydroxide (pH > 10). This step ensures any acidic residue is neutralized and helps to hydrolyze the nitrile group to a less toxic form under safe conditions. Collect this rinsate in the liquid cyanide waste container.[2]

  • Final Cleaning: After the basic rinse, the glassware can be cleaned with soap and water.[2]

  • Designated Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[7][10]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.[4]

  • Secure and Inspect: Keep the SAA clean and organized. The container must remain closed at all times except when adding waste.[7] Conduct and document weekly inspections of the SAA to check for leaks or container degradation.[4]

  • Arrange for Pickup: Once the waste container is full or has been in storage for the maximum allowed time (typically 6-12 months, check local regulations), contact your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company to arrange for pickup.[4][9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_labeling_storage Labeling & Storage cluster_final Final Disposition Start Waste Generation (e.g., Unused Reagent, Contaminated Labware, Reaction Mixture) Prep Work in Fume Hood Don Appropriate PPE Start->Prep Decision Waste Type? Prep->Decision Solid Solid Waste (e.g., Gloves, Wipes, Solid Compound) Decision->Solid Solid Liquid Liquid Waste (e.g., Solvents, Rinsate) Decision->Liquid Liquid SolidContainer Place in Dedicated SOLID Cyanide Waste Container Solid->SolidContainer LiquidContainer Place in Dedicated LIQUID Cyanide Waste Container Liquid->LiquidContainer Label Label Container Immediately: 'HAZARDOUS WASTE - CYANIDE' 'NO ACIDS' + Contents SolidContainer->Label LiquidContainer->Label Store Store Sealed Container in SAA with Secondary Containment Label->Store Inspect Perform Weekly Inspections Store->Inspect Pickup Arrange for Pickup by EH&S or Licensed Vendor Inspect->Pickup

Disposal workflow for this compound.

Emergency Procedures for Spills

In the event of a small spill contained within the chemical fume hood:

  • Alert Personnel: Immediately alert others in the lab.

  • Containment: Use a chemical absorbent pad or spill pillow to absorb the material. Avoid creating dust if the spilled material is solid.[2]

  • Decontamination: Wipe the area with a cloth dampened with a high pH solution (e.g., soap and water at pH 10).[2]

  • Collection: Place all cleanup materials into a heavy-duty plastic bag or a dedicated solid waste container. Seal it, label it as hazardous cyanide waste, and manage it for disposal.[2]

  • Large Spills: For any spill outside of a fume hood or one that is too large to handle safely, evacuate the area immediately, alert others, and call emergency services (911) and your institution's EH&S office.[2]

By adhering to this structured and cautious disposal plan, researchers can continue to leverage the synthetic utility of this compound while upholding the highest standards of laboratory safety and environmental responsibility.

References

A Senior Application Scientist's Guide to Handling 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher, 3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid represents a unique building block, offering a rigid scaffold for the design of novel therapeutics. However, its dual functional nature, incorporating both a cyanide and a carboxylic acid group, necessitates a meticulous and informed approach to laboratory handling. This guide provides essential, immediate safety and logistical information, grounded in established protocols, to ensure both the integrity of your research and the safety of your team.

Hazard Recognition and Risk Assessment: A Dual-Threat Molecule

This compound (CAS No. 83249-02-9) is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] The primary hazards stem from its two functional groups:

  • The Cyano Group (-CN): This group introduces cyanide-related toxicity. Inorganic cyanides can be highly toxic, and all alkali cyanides are highly soluble in water.[2] A critical and potentially lethal hazard is the reaction of cyanide salts with acids, which liberates highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3] While the cyanide in this molecule is organic, cautious handling as a potential cyanide source is paramount.

  • The Carboxylic Acid Group (-COOH): This group imparts corrosive properties. Concentrated acids are strongly corrosive to all body tissues, particularly the eyes and skin.[4] While generally weaker than mineral acids, carboxylic acids can still cause significant irritation and damage upon contact.[5]

A comprehensive risk assessment is the foundation of safe handling, as outlined by the American Chemical Society's RAMP principles: Recognize hazards, Assess risks, Minimize risks, and Prepare for emergencies.[6][7]

Hazard IDDescriptionGHS ClassificationRecommended Immediate Action
Toxicity Harmful if swallowed, in contact with skin, or if inhaled.[1] Potential for cyanide poisoning.[8]Acute Tox. 4 (Oral, Dermal, Inhalation)[1]Avoid creating dust. Handle only in a certified chemical fume hood. Use appropriate PPE.
Irritation Causes skin irritation and serious eye irritation.[1] May cause respiratory irritation.[1]Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3[1]Wear chemical splash goggles, gloves, and a lab coat. Avoid inhalation of dust.
Reactivity As a cyanide-containing compound, it may react with acids to form hydrogen cyanide gas.[3][9] As an acid, it is incompatible with bases.Not explicitly classified, but inferred from functional groups.Store separately from acids and bases.[10][11] Do not allow contact with strong acids.
Engineering Controls and Personal Protective Equipment (PPE): Your Primary Lines of Defense

Adherence to the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450) is mandatory.[12][13] This includes the implementation of a written Chemical Hygiene Plan (CHP) and the use of engineering controls and PPE.[13][14]

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing and transferring, must be conducted in a certified laboratory chemical fume hood.[3][9][15][16] This is critical to prevent inhalation of dust or any potential release of hydrogen cyanide gas.

  • Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any fugitive vapors.[17][18]

Personal Protective Equipment (PPE):

The following PPE is the minimum requirement for handling this compound:

  • Eye and Face Protection: Chemical splash goggles are required.[9][15] Where a splash hazard exists, the use of a face shield in addition to goggles is strongly recommended.[3][9]

  • Hand Protection: Chemical-resistant gloves are mandatory. Given the dual nature of the hazard, double gloving with nitrile gloves is a recommended best practice.[9][16] For extended contact, gloves made of butyl rubber or Viton should be considered.[15] Always inspect gloves for tears or leaks before use.[3]

  • Body Protection: A lab coat must be worn to protect skin and clothing.[9][15][17] Ensure clothing covers the legs and that closed-toe shoes are worn.[9]

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling Phase Prep Review SDS & SOP Don_PPE Don PPE: - Lab Coat - Goggles/Face Shield - Double Gloves (Nitrile) Prep->Don_PPE Proceed to Work Handle Compound: - Weighing - Transferring - Reaction Setup Don_PPE->Work Enter Hood Decon Decontaminate Workspace & Glassware (pH 10 buffer) Work->Decon Complete Work Doff_PPE Doff PPE Decon->Doff_PPE Wash Wash Hands Thoroughly Doff_PPE->Wash

Caption: Workflow for PPE usage during handling of the compound.

Step-by-Step Operational Plan: From Receipt to Disposal

A designated area within the laboratory should be established for working with this compound, clearly marked with hazard warnings.[9]

Receiving and Storage:

  • Inspect: Upon receipt, inspect the container for any damage.

  • Store: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[9]

  • Segregate: Crucially, store this compound separately from both acids and bases.[10][11] It should not be stored in a standard corrosives cabinet with mineral acids due to the risk of HCN gas evolution.[11] A secondary containment tray is recommended.[5][11]

Handling and Use (Inside a Chemical Fume Hood):

  • Preparation: Before starting, ensure the fume hood is functioning correctly and that an emergency safety shower and eyewash station are accessible.[9] Have a pH 10 buffer solution and a freshly prepared 10% bleach solution ready for decontamination purposes.[9][16]

  • Weighing/Transfer: To minimize dust generation, use a spatula and handle the solid carefully. Avoid any actions that could create airborne particles.

  • Reaction Setup: If the experimental procedure involves acids, introduce them into the reaction vessel last and in a slow, controlled manner, always within the fume hood. Be vigilant for any signs of gas evolution.

Decontamination and Cleaning:

  • Surfaces and Glassware: All surfaces, glassware, and equipment that have come into contact with the compound must be decontaminated.[16]

  • Procedure: First, rinse or wipe all contaminated items with a pH 10 buffer solution.[9][16] This is followed by cleaning with a freshly prepared 10% bleach solution, which oxidizes cyanide to the less toxic cyanate.[2][16] Caution: This bleach treatment must be done at a pH of 10 or higher; otherwise, toxic cyanogen chloride (CNCl) gas can be released.[2]

  • Waste Collection: All rinses and wipes from the decontamination process must be collected as cyanide-containing hazardous waste.[2][16]

Emergency and Disposal Plans: Preparing for the Unexpected

Spill Management:

  • Inside Fume Hood (Small Spill):

    • Ensure appropriate PPE is worn (lab coat, double gloves, goggles).[3]

    • If it is a solid, carefully sweep it up to minimize dust and place it in a labeled hazardous waste container.[1]

    • Wipe the area with chemical absorbent pads.[2]

    • Decontaminate the area using the two-step pH 10 buffer and 10% bleach procedure described above.[9]

    • Collect all cleanup materials as cyanide-containing hazardous waste.[2][9]

  • Outside Fume Hood or Large Spill:

    • Evacuate the area immediately.[9]

    • Alert colleagues and call for an emergency response (e.g., 911 or institutional emergency number).[3][9]

    • Prevent entry to the contaminated area.

Exposure Procedures:

  • Inhalation: Move the affected person to fresh air immediately. Call 911 and inform them of a potential cyanide exposure.[9]

  • Skin Contact: Remove all contaminated clothing immediately.[9] Rinse the affected area thoroughly in a safety shower for at least 15 minutes.[9][16]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes.[9]

  • Ingestion: Seek immediate medical attention.

Waste Disposal:

  • Segregation is Key: All waste contaminated with this compound must be managed as hazardous waste.[9] A dedicated, clearly labeled waste container for "Cyanide Waste" must be used.[2][9] Do not mix this waste with other waste streams, especially acidic waste.[2]

  • Container Types: Solid waste (gloves, wipes, contaminated solids) and liquid waste must be stored in separate, sealed, and properly labeled containers.[9]

  • Disposal Protocol: Follow all institutional and regulatory procedures for the disposal of hazardous chemical waste. This typically involves contacting your institution's Environmental Health & Safety (EH&S) department for pickup.[9][15] Do not attempt to treat cyanide waste with bleach unless it is part of a validated institutional protocol.[2]

Disposal_Workflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Wipes, etc.) Solid_Container Dedicated Solid Cyanide Waste Container Solid_Waste->Solid_Container Liquid_Waste Contaminated Liquids (Rinsates, Solvents) Liquid_Container Dedicated Liquid Cyanide Waste Container Liquid_Waste->Liquid_Container Labeling Label Containers: 'Cyanide Waste - No Acids' Storage Store in Designated Secondary Containment Area Labeling->Storage Pickup Arrange Pickup by EH&S Department Storage->Pickup

Caption: Segregated waste disposal workflow for the compound.

By integrating these safety protocols into your standard operating procedures, you can confidently and safely harness the unique chemical properties of this compound in your research endeavors.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid
Reactant of Route 2
3-Cyanobicyclo[1.1.1]pentane-1-carboxylic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.